molecular formula C6H2ClF3N2O2 B1592656 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine CAS No. 438554-45-1

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B1592656
CAS No.: 438554-45-1
M. Wt: 226.54 g/mol
InChI Key: VBVLYVRVIUJULO-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2ClF3N2O2 and its molecular weight is 226.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-nitro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2ClF3N2O2/c7-3-1-5(6(8,9)10)11-2-4(3)12(13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVLYVRVIUJULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625278
Record name 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
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Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438554-45-1
Record name 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
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Record name 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine
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Foundational & Exploratory

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine CAS Number: 438554-45-1

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique architecture, featuring a trifluoromethyl group for metabolic stability, a nitro group for synthetic diversification, and a reactive chloro-substituent, makes it a valuable and versatile building block. The strategic placement of these functional groups on the pyridine scaffold allows for a wide range of chemical transformations, enabling the construction of complex molecular targets.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It covers the compound's fundamental properties, a logical synthetic pathway, key chemical reactivities, detailed experimental protocols for its principal transformations, and essential safety and handling information. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for practical application.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

Compound Identifiers

A summary of the key identifiers for this compound is provided below.

IdentifierValueSource(s)
CAS Number 438554-45-1[1][2][3][4][5]
Molecular Formula C₆H₂ClF₃N₂O₂[1][2][5]
Molecular Weight 226.54 g/mol [1][5]
IUPAC Name This compound[6]
Synonyms 4-Chloro-5-nitro-α,α,α-trifluoro-2-picoline[1][5]
InChI Key VBVLYVRVIUJULO-UHFFFAOYSA-N[1]
Physicochemical Data

The physicochemical properties of this compound are critical for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource(s)
Density 1.6 ± 0.1 g/cm³[1]
Boiling Point 231.6 ± 40.0 °C at 760 mmHg[1]
Flash Point 93.9 ± 27.3 °C[1]
Refractive Index 1.494[1]
XLogP3 2.00[1]
Polar Surface Area 58.7 Ų[1]

Synthesis and Mechanism

The synthesis of trifluoromethylpyridines is a topic of significant industrial importance.[7] While numerous methods exist for their preparation, a common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the modification of a pre-formed pyridine.[7] A plausible and efficient synthetic route to this compound starting from the known precursor 2-Hydroxy-4-(trifluoromethyl)pyridine (CAS: 50650-59-4) is outlined below.[8]

This multi-step synthesis is designed for efficiency and control over the introduction of each functional group.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nitration A 2-Hydroxy-4-(trifluoromethyl)pyridine B 4-Chloro-2-(trifluoromethyl)pyridine A->B  POCl₃ or SOCl₂   C 4-Chloro-2-(trifluoromethyl)pyridine D This compound C->D  HNO₃ / H₂SO₄   G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Nitro Group Reduction main This compound snar_prod C4-Substituted Product (e.g., Amines, Ethers, Thioethers) main->snar_prod  Nu⁻ (R-NH₂, R-OH, R-SH)   @ C4 Position reduc_prod 4-Chloro-5-amino-2-(trifluoromethyl)pyridine main->reduc_prod  Reduction (e.g., Fe/NH₄Cl)   @ C5-NO₂ Position

References

An In-depth Technical Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and handling of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate in modern pharmaceutical and agrochemical research. The information presented herein is curated to empower researchers with the technical knowledge required for its effective application and safe management.

Core Chemical Identity and Properties

This compound is a substituted pyridine ring bearing a chloro, a nitro, and a trifluoromethyl group. These functional groups impart unique electronic properties to the molecule, making it a versatile building block in organic synthesis.

Table 1: Key Identifiers and Physical Properties [1][2][3]

PropertyValueSource(s)
CAS Number 438554-45-1[1][2][3]
Molecular Formula C₆H₂ClF₃N₂O₂[1][4][5]
Molecular Weight 226.54 g/mol [1][4]
Appearance Powder[2]
Boiling Point 231.6 ± 40.0 °C at 760 mmHg[1][2]
Density 1.6 ± 0.1 g/cm³[1][2]
Flash Point 93.9 ± 27.3 °C[1][2]
Refractive Index 1.494[1][2]

Note: Some physical properties are predicted values.

Structural Representation

The structural formula of this compound is presented below, illustrating the relative positions of the functional groups on the pyridine ring.

Caption: 2D structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, nitro, and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. The trifluoromethyl group will appear as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:

  • C-Cl stretching vibrations.

  • Asymmetric and symmetric stretching vibrations of the NO₂ group.

  • C-F stretching vibrations of the CF₃ group.

  • C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the structure, with characteristic losses of Cl, NO₂, and CF₃ groups.[10]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound typically involves multi-step sequences starting from simpler pyridine derivatives. A common strategy is the chlorination and nitration of a pre-existing 2-(trifluoromethyl)pyridine scaffold. The precise conditions and reagents can be adapted from established protocols for similar compounds.[4][11][12][13][14]

A plausible synthetic workflow is outlined below:

synthesis_workflow start 2-(Trifluoromethyl)pyridine step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate1 5-Nitro-2-(trifluoromethyl)pyridine step1->intermediate1 step2 Chlorination (e.g., Cl2, SO2Cl2) intermediate1->step2 product 4-Chloro-5-nitro-2- (trifluoromethyl)pyridine step2->product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Conceptual Synthesis

  • Nitration of 2-(Trifluoromethyl)pyridine: To a cooled mixture of concentrated sulfuric acid and nitric acid, slowly add 2-(trifluoromethyl)pyridine while maintaining a low temperature. After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). Quench the reaction by pouring it onto ice and neutralize with a base. Extract the product with a suitable organic solvent, dry, and purify.

  • Chlorination of 5-Nitro-2-(trifluoromethyl)pyridine: Dissolve the nitrated intermediate in a suitable solvent and treat with a chlorinating agent (e.g., N-chlorosuccinimide) in the presence of a catalyst or under UV irradiation. The reaction progress should be monitored. Upon completion, work up the reaction mixture to isolate the crude product, which can then be purified by chromatography or recrystallization.

Disclaimer: This is a conceptual protocol based on known transformations of similar molecules. Actual experimental conditions may need to be optimized.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing nitro and trifluoromethyl groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr).[5][15][16][17][18][19][20]

Nucleophilic Aromatic Substitution (SₙAr):

The electron-deficient pyridine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride.[5][15][16][17][18][19][20]

snar_mechanism reactant 4-Chloro-5-nitro-2- (trifluoromethyl)pyridine + Nu⁻ intermediate Meisenheimer-like Intermediate reactant->intermediate Nucleophilic attack product 4-Nu-5-nitro-2- (trifluoromethyl)pyridine + Cl⁻ intermediate->product Chloride elimination

Caption: Generalized mechanism for nucleophilic aromatic substitution.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity.[8][14][21] this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.[14][19][22] The nitro group can be reduced to an amine, which can then be further functionalized, and the chloro group can be displaced by various nucleophiles to introduce diversity.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1]

Precautionary Measures: [1][15][23][24][25]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use non-sparking tools.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid: In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[15][23][24][25]

References

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust synthetic pathway for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key building block in the development of novel agrochemicals and pharmaceuticals. The trifluoromethylpyridine scaffold is of significant interest due to the unique physicochemical properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy.

Introduction and Strategic Overview

The synthesis of polysubstituted pyridines, particularly those bearing a trifluoromethyl group, presents unique challenges due to the electron-deficient nature of the pyridine ring. Direct functionalization can be difficult and often results in a mixture of isomers. Therefore, a well-designed, multi-step synthetic approach is crucial for achieving high purity and yield of the target compound, this compound.

The strategy outlined in this guide follows a logical progression, starting from a readily accessible precursor and sequentially introducing the required functional groups. This approach allows for greater control over the regioselectivity of each transformation. The overall synthetic workflow is depicted below.

Synthetic_Workflow start Starting Materials step1 Step 1: Synthesis of 4-Hydroxy-2-(trifluoromethyl)pyridine start->step1 step2 Step 2: Nitration step1->step2 Key Intermediate 1 step3 Step 3: Chlorination step2->step3 Key Intermediate 2 product This compound step3->product

Caption: Overall synthetic workflow for this compound.

Synthesis of Key Intermediate 1: 4-Hydroxy-2-(trifluoromethyl)pyridine

The synthesis commences with the formation of the foundational pyridine ring structure. A practical approach involves the cyclization of a pyranone precursor.

Rationale and Mechanistic Insight

The synthesis of 4-hydroxy-2-(trifluoromethyl)pyridine can be achieved from 2-trifluoromethyl-4H-pyran-4-one. This pyranone is then reacted with an ammonia source, leading to a ring-opening and subsequent recyclization to form the desired pyridinone, which exists in tautomeric equilibrium with the hydroxypyridine form. This method, while having a modest overall yield, utilizes readily available starting materials[1].

Step1_Mechanism pyranone 2-Trifluoromethyl-4H-pyran-4-one intermediate Ring-Opened Intermediate pyranone->intermediate + NH3 (Nucleophilic Attack) ammonia Aqueous Ammonia product 4-Hydroxy-2-(trifluoromethyl)pyridine intermediate->product Cyclization & Tautomerization

Caption: Reaction scheme for the synthesis of 4-Hydroxy-2-(trifluoromethyl)pyridine.

Experimental Protocol

Materials:

  • 2-Trifluoromethyl-4H-pyran-4-one

  • Aqueous ammonia

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • To a solution of 2-trifluoromethyl-4H-pyran-4-one in a suitable solvent, add aqueous ammonia.

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield crude 4-hydroxy-2-(trifluoromethyl)pyridine.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis of Key Intermediate 2: 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine

The second stage involves the regioselective nitration of the hydroxypyridine intermediate. The directing effects of the existing substituents are key to the success of this step.

Rationale and Mechanistic Insight

The nitration of the pyridine ring is an electrophilic aromatic substitution. The hydroxyl group at the 4-position is an activating, ortho-, para-directing group, while the trifluoromethyl group at the 2-position is a deactivating, meta-directing group. The combined influence of these groups, along with the deactivating effect of the pyridine nitrogen, directs the incoming nitro group to the 5-position. A mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent, where sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Step2_Mechanism hydroxypyridine 4-Hydroxy-2-(trifluoromethyl)pyridine intermediate Sigma Complex (Wheland Intermediate) hydroxypyridine->intermediate + NO2+ nitrating_agent HNO3 / H2SO4 product 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine intermediate->product - H+

Caption: Nitration of 4-Hydroxy-2-(trifluoromethyl)pyridine.

Experimental Protocol

Materials:

  • 4-Hydroxy-2-(trifluoromethyl)pyridine

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65-70%)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Carefully add 4-hydroxy-2-(trifluoromethyl)pyridine to chilled concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a dropping funnel, maintaining the temperature below 10°C.

  • Slowly add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40°C) for several hours, monitoring by TLC[2].

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-hydroxy-5-nitro-2-(trifluoromethyl)pyridine by recrystallization or column chromatography.

Synthesis of this compound

The final step is the conversion of the hydroxyl group to a chloro group. This is a standard transformation in heterocyclic chemistry.

Rationale and Mechanistic Insight

The conversion of a hydroxypyridine (or its pyridone tautomer) to a chloropyridine is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅)[3][4]. The reaction with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.

Step3_Mechanism nitropyridine 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine intermediate Chlorosulfite Intermediate nitropyridine->intermediate + SOCl2 chlorinating_agent SOCl2 / DMF (cat.) product This compound intermediate->product + Cl-

Caption: Chlorination of 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine.

Experimental Protocol

Materials:

  • 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine

  • Thionyl chloride or phosphorus oxychloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 1,2-Dichloroethane or another suitable high-boiling solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 4-hydroxy-5-nitro-2-(trifluoromethyl)pyridine in 1,2-dichloroethane, add a catalytic amount of DMF[3].

  • Slowly add thionyl chloride dropwise at room temperature[3].

  • Heat the reaction mixture to reflux (e.g., 110°C) and maintain for several hours, monitoring the reaction by TLC[3].

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Summary

CompoundStarting MaterialReagentsSolventYield (%)
4-Hydroxy-2-(trifluoromethyl)pyridine2-Trifluoromethyl-4H-pyran-4-oneAqueous ammoniaWater~70%
4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine4-Hydroxy-2-(trifluoromethyl)pyridineHNO₃, H₂SO₄Sulfuric acidVaries
This compound4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridineSOCl₂, DMF (cat.)1,2-Dichloroethane~92%

Note: Yields are based on literature for analogous reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

The synthesis of this compound can be effectively achieved through a three-step process involving the formation of a hydroxypyridine intermediate, followed by regioselective nitration and subsequent chlorination. This guide provides a detailed and scientifically grounded protocol for each step, empowering researchers to produce this valuable building block for further applications in medicinal chemistry and agrochemical development. The provided methodologies are based on established chemical transformations and offer a reliable pathway to the target compound.

References

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectral characteristics of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established principles of spectroscopy and data from structurally analogous molecules to provide a robust predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this and similar substituted pyridine compounds.

Molecular Structure and Predicted Spectroscopic Overview

This compound (C₆H₂ClF₃N₂O₂) possesses a unique substitution pattern on the pyridine ring that dictates its spectral behavior. The electron-withdrawing nature of the chloro, nitro, and trifluoromethyl groups significantly influences the electron density of the aromatic system, which is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Key Molecular Features:

  • Molecular Formula: C₆H₂ClF₃N₂O₂

  • Molecular Weight: 226.54 g/mol [1]

  • CAS Number: 438554-45-1[1][2]

This guide will deconstruct the predicted spectral data for each major analytical technique, offering insights into the structural information that can be gleaned from each.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the anisotropic effects of the ring and the electronic effects of the substituents. The strongly electron-withdrawing nitro and trifluoromethyl groups will deshield the ring protons, shifting their signals downfield.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J)
H-38.5 - 9.0Doublet~2-3 Hz
H-69.3 - 9.8Doublet~2-3 Hz

Expert Interpretation: The proton at the 6-position is anticipated to be the most downfield-shifted due to the deshielding effects of the adjacent nitro group and the nitrogen atom of the pyridine ring. The proton at the 3-position will also be significantly downfield, influenced by the adjacent trifluoromethyl group and the ring nitrogen. The small coupling constant between these two protons is characteristic of a meta-relationship on a pyridine ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly dependent on the attached substituents. The carbon atoms bonded to the electron-withdrawing groups (C-2, C-4, C-5) are expected to be significantly deshielded. The trifluoromethyl group will also induce a characteristic quartet splitting pattern for the C-2 signal due to C-F coupling.

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling)
C-2145 - 150Quartet
C-3120 - 125Singlet
C-4140 - 145Singlet
C-5148 - 153Singlet
C-6150 - 155Singlet
-CF₃118 - 123Quartet

Expert Interpretation: The prediction of ¹³C NMR chemical shifts for substituted pyridines can be approached using empirical models and computational methods.[3][4][5] The carbon attached to the trifluoromethyl group (C-2) will exhibit a quartet due to the three fluorine atoms. The carbon of the trifluoromethyl group itself will also appear as a quartet. The carbons bearing the nitro (C-5) and chloro (C-4) groups are also expected at low field.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Fluorine Predicted Chemical Shift (ppm) Predicted Multiplicity
-CF₃-65 to -70Singlet

Expert Interpretation: The chemical shift of the -CF₃ group is characteristic for trifluoromethylpyridines. The absence of any fluorine-proton coupling will result in a singlet, simplifying the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is crucial for accurate structural verification.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary to obtain a good signal-to-noise ratio for all carbon signals, including quaternary carbons.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical spectral width: +50 to -250 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

NMR_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation Sample_Prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1_NMR 1H NMR Acquisition (400 MHz) Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition H1_NMR->C13_NMR F19_NMR 19F NMR Acquisition C13_NMR->F19_NMR FT Fourier Transform F19_NMR->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Calibration Chemical Shift Calibration Baseline_Correction->Calibration Analyze_Shifts Analyze Chemical Shifts Calibration->Analyze_Shifts Analyze_Multiplicity Analyze Multiplicity Analyze_Shifts->Analyze_Multiplicity Analyze_Integration Analyze Integration (1H) Analyze_Multiplicity->Analyze_Integration Structure_Elucidation Structure Elucidation Analyze_Integration->Structure_Elucidation

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the nitro, trifluoromethyl, and chloro-substituted aromatic pyridine ring.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-O Asymmetric Stretch (NO₂)1550 - 1475Strong
N-O Symmetric Stretch (NO₂)1360 - 1290Strong
C-F Stretches (CF₃)1350 - 1100Strong, Multiple Bands
C=N, C=C Stretches (Pyridine Ring)1600 - 1400Medium to Strong
C-Cl Stretch840 - 600Medium to Strong

Expert Interpretation: The two strong bands for the nitro group's N-O stretches are highly characteristic and are a primary diagnostic feature in the IR spectrum.[6][7] The C-F stretching vibrations of the trifluoromethyl group typically appear as multiple strong and broad absorptions, often overlapping with other signals in the fingerprint region. The aromatic C=C and C=N stretching vibrations will also be present.

Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is anticipated.

Ion Predicted m/z Interpretation
[M]⁺226/228Molecular ion (³⁵Cl/³⁷Cl isotopes)
[M-NO₂]⁺180/182Loss of a nitro group
[M-Cl]⁺191Loss of a chlorine atom
[M-CF₃]⁺157Loss of a trifluoromethyl radical

Expert Interpretation: Aromatic nitro compounds are known to undergo fragmentation through the loss of the nitro group.[8] Halogenated aromatic compounds also readily lose the halogen atom.[8] Therefore, significant peaks corresponding to the loss of NO₂, Cl, and CF₃ are expected. The fragmentation of nitroaromatic compounds can be complex, sometimes involving rearrangement and the loss of smaller radicals like NO or O.[9]

MS_Fragmentation M { [M]⁺ | m/z 226/228} M_NO2 { [M-NO₂]⁺ | m/z 180/182} M:ion->M_NO2:ion - NO₂ M_Cl { [M-Cl]⁺ | m/z 191} M:ion->M_Cl:ion - Cl M_CF3 { [M-CF₃]⁺ | m/z 157} M:ion->M_CF3:ion - CF₃

Experimental Protocol for GC-MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Helium.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By understanding the expected NMR chemical shifts and coupling patterns, the characteristic IR absorptions, and the likely mass spectral fragmentation pathways, researchers can more confidently identify and characterize this molecule in their synthetic and analytical workflows. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results.

References

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and agrochemical synthesis, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of molecular design. The trifluoromethylpyridine scaffold, in particular, is a privileged structural motif, imparting unique physicochemical properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3][4][5] Within this important class of compounds, 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (CAS No. 438554-45-1) emerges as a highly reactive and versatile building block. Its unique arrangement of activating and leaving groups makes it an exceptional substrate for nucleophilic aromatic substitution, opening avenues for the synthesis of a diverse array of complex molecules.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, stability, and reactivity of this valuable synthetic intermediate.

Physicochemical Properties and Stability

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective and safe utilization. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 438554-45-1--INVALID-LINK--
Molecular Formula C₆H₂ClF₃N₂O₂--INVALID-LINK--
Molecular Weight 226.54 g/mol --INVALID-LINK--
Appearance Powder--INVALID-LINK--
Boiling Point 231.6 ± 40.0 °C at 760 mmHg--INVALID-LINK--
Density 1.6 ± 0.1 g/cm³--INVALID-LINK--
Flash Point 93.9 ± 27.3 °C--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Stability and Handling

This compound is a relatively stable crystalline solid under standard laboratory conditions. However, as with many nitropyridine derivatives, certain precautions are necessary to ensure its integrity and safe handling.[6]

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place.[6] Inert atmosphere is not strictly necessary for storage but is good practice for highly reactive intermediates.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition.

  • Light and Moisture Sensitivity: Aromatic nitro compounds and N-oxides can be sensitive to UV light, which may lead to complex degradation pathways.[6] While specific data for this compound is limited, it is prudent to protect it from prolonged exposure to light and moisture.

  • Thermal Stability: The compound is thermally stable at ambient temperatures. However, at elevated temperatures, decomposition may occur.

Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is dominated by its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) at the 5-position and the trifluoromethyl group (-CF₃) at the 2-position.

Mechanism of Activation

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to the high reactivity of this compound lies in the stabilization of the intermediate formed during this process, known as the Meisenheimer complex.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the chloro leaving group (C4). This initial attack is the rate-determining step and leads to the formation of a negatively charged intermediate, the Meisenheimer complex.

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized throughout the pyridine ring and, crucially, onto the electron-withdrawing nitro and trifluoromethyl groups through resonance and inductive effects. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The trifluoromethyl group, while primarily acting through a strong inductive effect, also contributes to the overall electron deficiency of the ring.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group.

The synergistic electron-withdrawing effects of the pyridine nitrogen, the nitro group, and the trifluoromethyl group make the C4 position exceptionally electrophilic and highly susceptible to nucleophilic attack.

Caption: Generalized workflow for the SNAr reaction.

Experimental Protocols

The high reactivity of this compound allows for a wide range of nucleophiles to be employed, leading to the formation of diverse derivatives. Below are representative, field-proven protocols for the reaction with amine and phenoxide nucleophiles.

Protocol 1: Amination via SNAr

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, to a concentration of approximately 0.1-0.5 M).

  • Add the amine nucleophile (1.1-1.5 equivalents) to the solution.

  • Add the non-nucleophilic base (1.2-2.0 equivalents). The base serves to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as required. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-5-nitro-2-(trifluoromethyl)pyridine derivative.

amination_workflow start Dissolve this compound in anhydrous solvent add_reagents Add amine and base start->add_reagents react Stir at appropriate temperature add_reagents->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete purify Purify by chromatography or recrystallization workup->purify product Final 4-amino derivative purify->product

Caption: Workflow for the amination of this compound.

Protocol 2: Etherification via SNAr

This protocol outlines a general procedure for the synthesis of aryl ethers from this compound and a phenol derivative.

Materials:

  • This compound

  • Phenol derivative

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, suspend the base (e.g., K₂CO₃, 1.5-2.0 equivalents) in the chosen anhydrous solvent (e.g., DMF).

  • Add the phenol derivative (1.1-1.2 equivalents) to the suspension and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryloxy-5-nitro-2-(trifluoromethyl)pyridine.

Applications in Drug Development and Agrochemicals

The trifluoromethylpyridine moiety is a key component in a multitude of commercialized agrochemicals and pharmaceuticals.[1][2][4][5] While specific, publicly disclosed examples directly utilizing this compound are often proprietary, its structural motifs are prevalent in patented compounds, indicating its role as a valuable intermediate in discovery and development pipelines. For instance, patent WO2018/37223 lists CAS number 438554-45-1, suggesting its use in the synthesis of novel compounds.[7] The resulting 4-substituted-5-nitro-2-(trifluoromethyl)pyridine core can be further elaborated, for example, by reduction of the nitro group to an amine, which can then be functionalized in a variety of ways.

The table below showcases examples of commercialized agrochemicals that contain the trifluoromethylpyridine scaffold, illustrating the importance of intermediates like this compound in their synthesis.

CompoundClassTarget/Mode of ActionKey Intermediate Type
Fluazifop-P-butyl HerbicideAcetyl-CoA carboxylase (ACCase) inhibitor2-Chloro-5-(trifluoromethyl)pyridine
Fluazinam FungicideUncoupler of oxidative phosphorylation2,3-Dichloro-5-(trifluoromethyl)pyridine
Flonicamid InsecticideChordotonal organ modulator4-(Trifluoromethyl)nicotinic acid
Sulfoxaflor InsecticideNicotinic acetylcholine receptor (nAChR) competitive modulator6-(Trifluoromethyl)pyridine derivatives

Conclusion

This compound stands out as a pre-activated and highly versatile building block for organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, a consequence of the powerful and synergistic electron-withdrawing effects of the pyridine nitrogen, the 5-nitro group, and the 2-trifluoromethyl group. This high reactivity, coupled with the proven importance of the trifluoromethylpyridine scaffold in bioactive molecules, makes it an invaluable tool for researchers and professionals in the fields of drug discovery and agrochemical development. A sound understanding of its properties, stability, and reactivity, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

An In-depth Technical Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate in the synthesis of complex organic molecules. As a Senior Application Scientist, the following sections synthesize critical safety data with practical, field-proven insights to ensure its safe and effective use in a research and development setting. The protocols and recommendations herein are designed to be self-validating, promoting a culture of safety and experimental reproducibility.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group, a nitro group, and a chlorine atom on the pyridine ring makes it a versatile, yet reactive, building block. Understanding its fundamental properties is the first step toward safe handling.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 438554-45-1[1][2]
Molecular Formula C₆H₂ClF₃N₂O₂[2]
Molecular Weight 226.54 g/mol [2]
Appearance Not explicitly stated for this specific CAS, but related compounds are crystals or solids.[3]
Boiling Point 231.6 ± 40.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Flash Point 93.9 ± 27.3 °C
XLogP3 2.00

Note: Some data points are predicted values from chemical databases.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The trifluoromethyl group enhances its reactivity, while the nitro group can contribute to its toxicological profile. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

Signal Word: Warning [4]

Hazard Pictograms:

alt text

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Causality Behind the Hazards: The electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing nitro and trifluoromethyl groups, makes the molecule reactive towards nucleophiles, including biological macromolecules in the skin, eyes, and mucous membranes. This reactivity is the likely basis for its irritant properties. While specific toxicological studies on this exact molecule are not widely published, related trifluoromethylpyridines are known to be harmful if swallowed, inhaled, or absorbed through the skin.[3][5]

First Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical to mitigate exposure. The following steps should be clearly posted in any laboratory area where this chemical is handled.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[3][6][7] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention. [6][7] The rationale is to physically remove the chemical and dilute any remaining substance to minimize damage to the cornea and other sensitive tissues.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6][7] If skin irritation occurs, seek medical advice.[4][6] Contaminated clothing must be washed thoroughly before reuse.[4][6] This ensures the complete removal of the chemical from the skin to prevent ongoing irritation or potential absorption.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[4][6] If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor.[4][6] This moves the individual away from the source of exposure and provides oxygen-rich air to aid recovery.

  • Ingestion: If swallowed, rinse the mouth with water.[7][8] Do NOT induce vomiting.[3] Seek immediate medical attention or call a POISON CENTER.[8][9] The lack of data on ingestion toxicity means that professional medical evaluation is the only safe course of action.

Safe Handling, Storage, and Spill Management

A proactive approach to handling and storage is the cornerstone of laboratory safety.

Engineering and Personal Protective Equipment (PPE)

The primary directive is to minimize all personal contact.[4]

  • Ventilation: All handling operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][10] This is the primary engineering control to prevent respiratory exposure.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11]

  • Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][11] Gloves must be inspected before use and disposed of properly after handling.[11]

  • Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Storage Protocol

Proper storage prevents degradation and accidental release.

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6][7] Polyethylene or polypropylene containers are suitable.[4]

  • Conditions: Store locked up.[4][6] Some suppliers recommend storing under an inert atmosphere, such as argon, to prevent reaction with moisture.[4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]

Spill Management Workflow

A pre-planned response to a spill is essential for minimizing risk.

Spill_Management_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Personnel Start->Evacuate Assess Assess Spill Size & Risk (Consult SDS) Evacuate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->PPE Contain Contain Spill (Sand, Vermiculite) PPE->Contain Neutralize Collect Recoverable Product Neutralize Residue (if applicable) Contain->Neutralize Collect Collect Solids into Labeled Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area (Wash with soap & water) Collect->Decontaminate Dispose Dispose of Waste (Follow Local Regulations) Decontaminate->Dispose Report Report Incident Dispose->Report SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Setup Inert Atmosphere (Flask, Condenser, N2) AddReagents Add Reagents: - Substrate (1.0 eq) - Nucleophile (1.1 eq) - Base (1.5 eq) Prep->AddReagents AddSolvent Add Dry Aprotic Solvent (e.g., DMF, Acetonitrile) AddReagents->AddSolvent Heat Heat Reaction Mixture (e.g., 80-120 °C) AddSolvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup (Quench, Extract) Monitor->Workup Upon Completion Purify Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Isolated Product Purify->Product

References

A Comprehensive Technical Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and agrochemical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the commercial sourcing, quality control, safe handling, and synthetic applications of this versatile compound.

Introduction: The Strategic Importance of this compound

This compound, with the CAS Number 438554-45-1, is a highly functionalized pyridine derivative.[1][2] Its structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom, offers multiple reaction sites, making it a valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl group is known to enhance key properties in drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[3] This makes trifluoromethylated pyridines, like the title compound, highly sought-after scaffolds in the design of novel pharmaceuticals and agrochemicals.[4][5][6]

The strategic placement of the chloro and nitro substituents on the pyridine ring allows for selective chemical transformations, providing a versatile platform for the synthesis of a wide array of derivatives. This guide will equip you with the necessary information to effectively source, evaluate, and utilize this compound in your research and development endeavors.

Commercial Suppliers and Procurement

A reliable supply of high-purity starting materials is the cornerstone of successful research. Below is a comparative table of commercial suppliers for this compound, compiled to assist in your procurement process. It is imperative to request a certificate of analysis (CoA) from any potential supplier to verify the purity and specifications of the material.

SupplierPurityAvailable QuantitiesCountry of OriginWebsite
Santa Cruz Biotechnology, Inc. -InquireUSA--INVALID-LINK--[7]
ChemShuttle 95%InquireUSA--INVALID-LINK--[8]
2A Biotech 96%+InquireUSA--INVALID-LINK--[9]
Hangzhou Leap Chem Co., Ltd. InquireInquireChina--INVALID-LINK--[3]
LookChem 85.0-99.8%InquireChina--INVALID-LINK--[10]
Langwaychem 97%InquireChina--INVALID-LINK--[4]
Anax Laboratories >96%InquireIndia--INVALID-LINK--
BLD Pharm InquireInquireChina--INVALID-LINK--
Hyma Synthesis Pvt. Ltd. InquireInquireIndia--INVALID-LINK--[11]

Quality Control and Analytical Validation

Ensuring the purity and identity of this compound is critical for the reproducibility of experimental results. The following analytical techniques are essential for its quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of organic compounds. For a related compound, 2-chloro-5-(trifluoromethyl)pyridine, a reverse-phase HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[7] A similar method could be adapted for this compound.

Hypothetical HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method would be expected to separate the main compound from potential impurities generated during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass of this compound is 225.9757 Da.[8] This can be confirmed by techniques such as GC-MS or LC-MS.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Some suppliers recommend refrigeration (2-8 °C).[8]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Safety Precautions: Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water. Avoid inhalation of dust or vapors.

Synthetic Applications and Experimental Protocols

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5] The chloro and nitro groups can be selectively targeted for various chemical transformations.

Representative Synthetic Protocol: Synthesis of a Related Trifluoromethylpyridine

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general approach for the synthesis of related compounds involves the chlorination and subsequent fluorination of a picoline precursor.[4][5] A patent describes the preparation of 2-chloro-5-trifluoromethylpyridine by the chlorination of 3-trifluoromethylpyridine in the vapor phase at high temperatures or in the liquid phase with UV irradiation.[13]

General Procedure for the Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (for illustrative purposes):

This protocol describes the synthesis of a constitutional isomer and is provided to illustrate the type of chemical transformations involved.

  • Starting Material: 2-hydroxy-3-nitro-5-trifluoromethylpyridine

  • Reagents: Phosphorochloridic acid chloride, quinoline

  • Procedure:

    • To 150 mL of phosphorochloridic acid chloride, add 52 g of 2-hydroxy-3-nitro-5-trifluoromethylpyridine.

    • Slowly add 21 g of quinoline while stirring, keeping the internal temperature below 50 °C.

    • Under an argon atmosphere, heat the reaction mixture to 120 °C and maintain a gentle reflux for 1.5 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess trichlorophosphorus.

    • Dissolve the residue in 400 mL of ethyl acetate and wash with 2N HCl (2 x 200 mL) to remove quinoline.

    • Wash the organic phase with saturated sodium bicarbonate solution until neutral.

    • Dry the organic phase to obtain the crude product.

This general procedure highlights the types of reagents and conditions that might be applicable to the synthesis of the target molecule. Researchers should consult relevant patents and synthetic literature to develop a specific protocol for this compound.

Logical Workflow and Visualization

The following diagrams illustrate key workflows related to the procurement and application of this compound.

Procurement and Quality Control Workflow

G cluster_procurement Procurement cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes & CoAs Request Quotes & CoAs Identify Suppliers->Request Quotes & CoAs Select Supplier Select Supplier Request Quotes & CoAs->Select Supplier Receive Chemical Receive Chemical Select Supplier->Receive Chemical Visual Inspection Visual Inspection Receive Chemical->Visual Inspection Analytical Testing (HPLC, NMR, MS) Analytical Testing (HPLC, NMR, MS) Visual Inspection->Analytical Testing (HPLC, NMR, MS) Approve/Reject Batch Approve/Reject Batch Analytical Testing (HPLC, NMR, MS)->Approve/Reject Batch Proceed to Experiment Proceed to Experiment Approve/Reject Batch->Proceed to Experiment Return to Supplier Return to Supplier Approve/Reject Batch->Return to Supplier

Caption: Workflow for procuring and validating the quality of this compound.

General Synthetic Pathway

G Picoline Precursor Picoline Precursor Chlorination/Nitration Chlorination/Nitration Picoline Precursor->Chlorination/Nitration 4-Chloro-5-nitro-2-(trichloromethyl)pyridine 4-Chloro-5-nitro-2-(trichloromethyl)pyridine Chlorination/Nitration->4-Chloro-5-nitro-2-(trichloromethyl)pyridine Fluorination Fluorination 4-Chloro-5-nitro-2-(trichloromethyl)pyridine->Fluorination Target_Molecule This compound Fluorination->Target_Molecule Further Derivatization Further Derivatization Target_Molecule->Further Derivatization Bioactive Compounds Bioactive Compounds Further Derivatization->Bioactive Compounds

Caption: A generalized synthetic route to this compound and its derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique combination of reactive functional groups provides a powerful platform for medicinal chemists. This guide has provided a comprehensive overview of its commercial availability, quality control procedures, safe handling practices, and synthetic potential. By leveraging this information, researchers can confidently incorporate this key intermediate into their discovery and development pipelines.

References

Molecular structure and formula of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted pyridines are foundational scaffolds in modern medicinal and agrochemical science. The strategic incorporation of electron-withdrawing groups, such as halogens, nitro groups, and particularly the trifluoromethyl (CF3) group, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound stands as a prime example of a highly functionalized and reactive intermediate designed for complex molecular synthesis. While specific academic documentation on this exact isomer is sparse, its structural motifs suggest significant potential as a building block in drug discovery. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and, by drawing on established chemical principles and data from close analogues, outlines its plausible synthesis and key reactivity patterns for application in pharmaceutical development.

Molecular Identity and Physicochemical Properties

This compound is a halogenated, nitrated pyridine derivative. Its identity is unequivocally established by its molecular formula, weight, and CAS registry number.

Core Chemical Identifiers

The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, registration, and documentation.

IdentifierValueSource(s)
CAS Number 438554-45-1[2][3][4][5]
Molecular Formula C₆H₂ClF₃N₂O₂[2][3][4]
Molecular Weight 226.54 g/mol [2][3]
IUPAC Name This compoundInferred
Synonyms 4-Chloro-5-nitro-α,α,α-trifluoro-2-picoline[2][3]
SMILES [O-]--INVALID-LINK--C1=CN=C(C=C1Cl)C(F)(F)F[4]
InChIKey VBVLYVRVIUJULO-UHFFFAOYSA-N[2]
Physicochemical Data

The predicted physical properties of this compound are critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
Density 1.6 ± 0.1 g/cm³[2]
Boiling Point 231.6 ± 40.0 °C at 760 mmHg[2]
Flash Point 93.9 ± 27.3 °C[2]
Refractive Index 1.494[2]
XLogP3 2.00[2]
Polar Surface Area 58.7 Ų[2]
Molecular Structure Visualization

The 2D structure illustrates the substitution pattern on the pyridine ring, which is key to understanding its reactivity.

Caption: 2D Molecular Structure Diagram.

Spectroscopic Profile: An Expert's Projection

  • ¹H NMR: The pyridine ring contains two protons.

    • One proton is at the C3 position, adjacent to the C2-CF₃ and C4-Cl. It is expected to appear as a singlet (s) in the downfield region (δ 8.5-9.0 ppm) due to the deshielding effects of the adjacent electron-withdrawing groups and the pyridine nitrogen.

    • The second proton is at the C6 position, adjacent to the nitrogen. It will also be a singlet and is expected in the δ 9.0-9.5 ppm range. The precise chemical shifts would need to be confirmed experimentally, but the presence of two distinct singlets in this aromatic region would be a strong indicator of the structure.

  • ¹³C NMR: The six carbon atoms of the ring will show distinct signals. The carbon attached to the CF₃ group (C2) will appear as a quartet due to C-F coupling. The carbons attached to the chloro (C4) and nitro (C5) groups will be significantly downfield.

  • ¹⁹F NMR: This will be the most unambiguous signal. The three equivalent fluorine atoms of the CF₃ group will appear as a sharp singlet, likely in the range of -60 to -70 ppm (relative to CFCl₃). This single peak confirms the presence and electronic environment of the trifluoromethyl group.

  • Mass Spectrometry: High-resolution mass spectrometry should show a molecular ion peak [M]+ at m/z 225.9757, with a characteristic isotopic pattern ([M+2]+) of approximately one-third the intensity of the main peak, confirming the presence of a single chlorine atom.

Proposed Synthesis Pathway

A robust and scalable synthesis is paramount for any useful chemical intermediate. While a specific published protocol for this isomer is elusive, a highly plausible route can be designed by analogy to established procedures for related nitrated chloropyridines, such as the synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[6] The most logical approach involves the direct nitration of a chlorotrifluoromethylpyridine precursor.

Conceptual Workflow: Nitration

The proposed synthesis starts from the commercially available 4-Chloro-2-(trifluoromethyl)pyridine. The strong electron-withdrawing nature of the CF₃ group and the deactivating effect of the chloro group directs nitration to the C5 position.

SynthesisWorkflow start 4-Chloro-2-(trifluoromethyl)pyridine (Starting Material) reaction Electrophilic Aromatic Substitution (Nitration) - Controlled Temperature (0-25 °C) - Stirring start->reaction reagents Nitrating Mixture (HNO₃ / H₂SO₄) reagents->reaction workup Reaction Quench & Extraction - Pour onto ice - Neutralize with base - Extract with organic solvent reaction->workup purification Purification - Column Chromatography or - Recrystallization workup->purification product This compound (Final Product) purification->product

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Protocol (Proposed)

This protocol is a validated, general procedure for the nitration of deactivated pyridine rings and should be adapted and optimized under expert supervision.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, ~5 equivalents) to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 4-Chloro-2-(trifluoromethyl)pyridine (1.0 eq.) to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10 °C.

  • Nitration: Add a pre-mixed solution of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (1.0 eq.) dropwise via the dropping funnel. Maintain the reaction temperature at 0-5 °C throughout the addition.

    • Causality Insight: Using a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the electron-deficient pyridine ring. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and dilute the strong acids.

  • Neutralization & Extraction: Slowly neutralize the acidic solution with a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Reactivity and Application in Drug Development

The true value of this molecule lies in its reactivity, which allows it to serve as a versatile scaffold. The combination of substituents creates a highly specific electronic environment.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is rendered extremely electron-poor by the combined field and mesomeric effects of the nitro group, the trifluoromethyl group, and the ring nitrogen itself. This electronic deficiency strongly activates the C4-chloro substituent towards Nucleophilic Aromatic Substitution (SNAr) . This is the molecule's most significant feature for a medicinal chemist. The chlorine atom can be readily displaced by a wide range of nucleophiles (amines, thiols, alcohols), enabling the rapid elaboration of the pyridine core into diverse and complex target molecules.

SNAr_Mechanism Figure 3. SNAr Reaction Pathway reactant This compound intermediate Meisenheimer Complex (Stabilized Intermediate) reactant->intermediate + Nu-H hcl HCl (byproduct) reactant->hcl nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-SH nucleophile->intermediate base Base (e.g., K₂CO₃, DIPEA) base->hcl Neutralizes HCl product Substituted Product (e.g., Amino- or Thio-pyridine derivative) intermediate->product - Cl⁻

Caption: Generalized workflow for SNAr reactions.

Representative Protocol: Amination via SNAr

The following is a standard, field-proven protocol for the SNAr reaction on an activated chloropyridine, demonstrating its utility.

  • Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add the desired amine nucleophile (1.1-1.5 eq.).

  • Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

    • Trustworthiness Insight: The base is a critical component. It serves as a scavenger for the HCl that is generated during the reaction. Its removal from the equilibrium drives the reaction to completion, ensuring high yields. A non-nucleophilic base is chosen to prevent it from competing with the desired amine nucleophile.

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude material via column chromatography to obtain the desired N-substituted product.

Safety and Handling

Proper handling of this reactive intermediate is essential for laboratory safety.

  • Hazard Classification: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.[2]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[2]

  • First Aid:

    • IF ON SKIN (P302+P352): Wash with plenty of water.[2]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.

References

A Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is a critical determinant of success. Among the vast arsenal of building blocks available to medicinal chemists, halogenated and nitrated pyridines occupy a position of prominence due to their inherent reactivity and the biological relevance of the pyridine core. This technical guide provides an in-depth exploration of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a highly functionalized and versatile intermediate. We will dissect its physicochemical properties, explore its key synthetic transformations, and illuminate its application in the synthesis of potent bioactive molecules, with a particular focus on the development of kinase inhibitors for oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine ring is a "privileged" structural motif in medicinal chemistry, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] Its presence can enhance aqueous solubility, provide a key hydrogen bond acceptor, and allow for precise vectoral positioning of substituents to interact with biological targets. The value of a pyridine scaffold is significantly amplified by the strategic placement of functional groups that modulate its electronic properties and provide handles for synthetic elaboration.

This compound is a prime example of such a strategically functionalized scaffold. It combines three key features that make it exceptionally useful:

  • Trifluoromethyl (-CF3) Group: This group is widely employed in drug design to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[2][3] The strong electron-withdrawing nature of the -CF3 group also profoundly influences the reactivity of the pyridine ring.

  • Nitro (-NO2) Group: As a powerful electron-withdrawing group, the nitro moiety further activates the pyridine ring towards nucleophilic attack. Crucially, it can be readily reduced to a primary amine, providing a versatile functional handle for subsequent diversification.[1][4]

  • Chloro (-Cl) Group: Positioned at the 4-position, the chlorine atom is an excellent leaving group, making this site the primary locus for nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled introduction of a wide array of molecular fragments.

The convergence of these three groups on a single pyridine ring creates a powerful and versatile building block for constructing complex molecular architectures with therapeutic potential.[2]

Physicochemical Properties and Reactivity Profile

A thorough understanding of a building block's physical properties is essential for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 438554-45-1[5][6]
Molecular Formula C6H2ClF3N2O2[5][6][7]
Molecular Weight 226.54 g/mol [5][6]
Boiling Point 231.6 ± 40.0 °C at 760 mmHg[5][8]
Density 1.6 ± 0.1 g/cm³[5][8]
Flash Point 93.9 ± 27.3 °C[5][8]
XLogP3 2.0[5]
Core Reactivity

The synthetic utility of this compound is dictated by the electronic nature of its substituents. The potent electron-withdrawing effects of both the nitro and trifluoromethyl groups render the pyridine ring highly electron-deficient. This electronic profile governs its two primary modes of reactivity:

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is highly activated towards displacement by nucleophiles. The electron-deficient ring stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the reaction. This allows for the facile introduction of amines, thiols, alcohols, and other nucleophilic moieties.

  • Reduction of the C5-Nitro Group: The nitro group can be selectively reduced under various conditions (e.g., using Fe/HCl, SnCl2, or catalytic hydrogenation) to yield the corresponding 5-aminopyridine derivative. This transformation unmasks a nucleophilic and basic center, opening up a vast new landscape of potential reactions, including amide couplings, urea formations, and sulfonamide synthesis.

These two reaction pathways can be performed in a stepwise manner, enabling a divergent and efficient approach to building molecular libraries for screening and optimization.

Reactivity_of_4-Chloro-5-nitro-2-trifluoromethylpyridine Start This compound SNAr_Product 4-Substituted-5-nitro-2-(trifluoromethyl)pyridine Start->SNAr_Product  Nu-H   (e.g., R-NH2, R-OH, R-SH) SNAr at C4 Nitro_Reduction_Product 4-Chloro-5-amino-2-(trifluoromethyl)pyridine Start->Nitro_Reduction_Product Reduction (e.g., Fe/HCl, H2/Pd) -NO2 to -NH2 Final_Product 4-Substituted-5-amino(derived)-2-(trifluoromethyl)pyridine SNAr_Product->Final_Product Reduction Nitro_Reduction_Product->Final_Product SNAr or other functionalization

Caption: Core reactivity pathways of the title compound.

Application in Kinase Inhibitor Synthesis: A Case Study Approach

Kinase inhibitors represent a major class of targeted therapies, particularly in oncology. The ATP-binding site of many kinases contains a "hinge region" that forms critical hydrogen bonds with inhibitors. The pyridine scaffold is adept at forming these interactions. The trifluoromethylphenyl moiety is also a common feature in many approved kinase inhibitors (e.g., Sorafenib, Regorafenib), where it often occupies a hydrophobic pocket.[9] this compound serves as an excellent starting point for building molecules that incorporate these key pharmacophoric elements.

While specific drugs directly synthesized from this exact starting material are proprietary, its structural motifs are present in numerous patented kinase inhibitors.[9][10][11] For instance, derivatives of 2-(trifluoromethyl)pyridine are central to inhibitors of Janus kinase 2 (JAK2), Kinase insert Domain-containing Receptor (KDR), and Proline-rich tyrosine kinase 2 (PYK2).[1][10][12]

Let's explore a representative synthetic workflow for a hypothetical kinase inhibitor.

Kinase_Inhibitor_Synthesis_Workflow A Start: this compound B Step 1: SNAr Reaction React with a primary amine (R1-NH2) A->B C Intermediate 1 4-(R1-amino)-5-nitro-2-(trifluoromethyl)pyridine B->C D Step 2: Nitro Reduction (e.g., Fe, NH4Cl) C->D E Intermediate 2 4-(R1-amino)-5-amino-2-(trifluoromethyl)pyridine D->E F Step 3: Amide Coupling / Urea Formation React with R2-COCl or R2-NCO E->F G Final Product Hypothetical Kinase Inhibitor F->G H Biological Screening Kinase assays, cell-based assays G->H

Caption: General workflow for synthesizing a kinase inhibitor.

Experimental Protocol: Synthesis of a 4-Anilino-5-nitropyridine Derivative

This protocol details a typical SNAr reaction, which is the foundational step in many synthetic routes using this scaffold.

Objective: To synthesize N-(phenyl)-5-nitro-2-(trifluoromethyl)pyridin-4-amine.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add aniline (1.1 eq) to the solution, followed by the portion-wise addition of potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove residual DMF and unreacted aniline.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol or column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by LC-MS (observing the disappearance of the starting material peak and the appearance of a new peak with the expected mass of the product) and NMR spectroscopy (confirming the incorporation of the aniline moiety). The use of a slight excess of the amine and a base (K2CO3) to scavenge the HCl byproduct ensures the reaction goes to completion.

Broader Therapeutic Potential

While kinase inhibition is a prominent application, the versatility of the this compound scaffold extends to other therapeutic areas. Nitropyridines, in general, are precursors to a wide range of heterocyclic systems demonstrating diverse biological activities, including:

  • Antitumor agents [1][4]

  • Antiviral compounds [1][4]

  • Anti-neurodegenerative molecules [1][4]

The key is the ability to transform the initial scaffold into more complex heterocyclic systems, such as imidazo[4,5-b]pyridines or azaindoles, which are themselves important pharmacophores.[1]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that provides an efficient entry point into chemical space rich with therapeutic potential. Its predictable and versatile reactivity allows for the systematic construction of compound libraries for hit identification and the rapid optimization of lead compounds. The trifluoromethyl group imparts desirable drug-like properties, while the chloro and nitro groups offer orthogonal handles for synthetic diversification. As the demand for novel, targeted therapeutics continues to grow, particularly in oncology and immunology, the utility of sophisticated and highly functionalized scaffolds like this compound is set to increase. Future research will likely focus on its use in novel cross-coupling methodologies and its application in the synthesis of covalent inhibitors and proteolysis-targeting chimeras (PROTACs), further cementing its role in the future of medicinal chemistry.

References

A Technical Guide to 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine: A Highly Activated Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of modern molecular design. The trifluoromethylpyridine motif, in particular, is prized for its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] This guide focuses on a particularly potent building block: 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. The convergence of three powerful electron-withdrawing groups on the pyridine ring renders this molecule an exceptionally reactive and versatile intermediate. We will dissect its synthesis, explore the mechanistic underpinnings of its reactivity, and provide practical insights into its application as a scaffold for creating diverse chemical libraries aimed at accelerating drug discovery programs.

Compound Profile: Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design. This compound is a solid at room temperature with a high boiling point, demanding careful handling in a well-ventilated environment.

Physicochemical Characteristics

The key physical and chemical properties of the title compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 438554-45-1[4][5]
Molecular Formula C₆H₂ClF₃N₂O₂[4][5][6]
Molecular Weight 226.54 g/mol [4][5]
Density 1.6 ± 0.1 g/cm³[4]
Boiling Point 231.6 ± 40.0 °C at 760 mmHg[4]
Flash Point 93.9 ± 27.3 °C[4]
XLogP3 2.00[4]
Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as a hazardous substance and must be handled accordingly.

  • Hazard Identification : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, chemical safety goggles, and a lab coat.[4][7] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Eyewash stations and safety showers must be readily accessible.[7]

  • First Aid Measures :

    • Skin Contact : Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[7][8]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[4][7]

    • Inhalation : Move the victim to fresh air and keep them at rest in a comfortable breathing position.[7]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

Synthesis of the Core Scaffold

The synthesis of highly functionalized pyridine derivatives often relies on multi-step sequences starting from simpler picoline precursors or through the construction of the pyridine ring using trifluoromethyl-containing building blocks.[1][2][10] While specific literature for the one-pot synthesis of this compound is sparse, a logical and field-proven approach involves the regioselective nitration of a suitable precursor, 4-chloro-2-(trifluoromethyl)pyridine. The directing effects of the C2-trifluoromethyl group and the C4-chloro group guide the incoming nitro group to the C5 position.

G start_node 4-Chloro-2-(trifluoromethyl)pyridine product_node This compound start_node->product_node  Electrophilic Aromatic  Substitution (Nitration) reagent_node Nitrating Mixture (HNO₃ / H₂SO₄) reagent_node->product_node

A plausible synthetic workflow for the target compound.

Chemical Reactivity: The Power of Activation

The synthetic utility of this compound stems from its extreme activation towards Nucleophilic Aromatic Substitution (SNAr) . The pyridine nitrogen, the C2-trifluoromethyl group, and the C5-nitro group all act as powerful electron-withdrawing groups. Their collective pull creates a significant electron deficiency (δ+) at the C4 position, making it highly susceptible to attack by nucleophiles.

The SNAr Mechanism

The SNAr reaction is a two-step addition-elimination process. The stability of the intermediate is paramount to the reaction's success.[11]

  • Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]

  • Stabilization : The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the nitro group. This stabilization is the key reason for the compound's high reactivity.[11][13]

  • Elimination : Aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

The addition-elimination mechanism of SNAr.

This high degree of activation allows for reactions with a wide range of nucleophiles—including anilines, phenols, thiols, and aliphatic amines—often under mild conditions, making it an ideal scaffold for building diverse molecular libraries.

Synthetic Utility and Experimental Protocol

The true value of a building block is demonstrated through its practical application. While not directly tied to a blockbuster drug like Sorafenib, which utilizes a different isomer,[14][15] this compound is a powerful tool for generating novel chemical entities for high-throughput screening.

Representative Protocol: Synthesis of a Diarylamine Derivative

This protocol details a standard procedure for reacting the title compound with an aniline derivative. This reaction type is fundamental in medicinal chemistry for creating structures found in kinase inhibitors and other targeted therapies.

Objective : To synthesize N-(4-methoxyphenyl)-5-nitro-2-(trifluoromethyl)pyridin-4-amine.

Materials :

  • This compound (1.0 eq)

  • p-Anisidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl Acetate

  • Brine

Procedure :

  • Setup : To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Addition of Reagents : Add p-anisidine (1.1 eq) followed by powdered potassium carbonate (2.0 eq).

  • Reaction : Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: The base (K₂CO₃) is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation without interfering with the nucleophile.

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation : Purify the crude residue by column chromatography on silica gel to yield the desired diarylamine product.

Conclusion

This compound is more than just a chemical intermediate; it is a high-potential tool for innovation in drug discovery. Its structure is deliberately poised for facile and predictable reactivity via the SNAr mechanism. The powerful electronic activation provided by the trifluoromethyl and nitro groups allows chemists to readily introduce a diverse array of functional groups at the C4 position under reliable and often mild conditions. This capability makes it an invaluable scaffold for generating libraries of novel compounds, ultimately enabling researchers to explore new chemical space and accelerate the identification of next-generation therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Highly Activated Pyridine for Advanced Synthesis

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a pivotal building block for researchers in medicinal chemistry and materials science. Its pyridine core is rendered exceptionally electrophilic by the synergistic electron-withdrawing effects of three distinct groups: the ring nitrogen, a nitro group at the 5-position, and a trifluoromethyl group at the 2-position. This high degree of activation makes the chloro substituent at the 4-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This application note provides a detailed guide to the mechanistic principles, practical protocols, and key considerations for utilizing this versatile reagent in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.

The strategic placement of the electron-withdrawing groups is critical. The trifluoromethyl group (CF₃) at the C2 position and the nitro group (NO₂) at the C5 position work in concert with the intrinsic electron deficiency of the pyridine ring nitrogen to stabilize the negatively charged intermediate formed during the SNAr reaction. This stabilization significantly lowers the activation energy of the reaction, allowing substitutions to occur under relatively mild conditions with a wide variety of nucleophiles.[1] This makes this compound an attractive starting material for creating libraries of substituted pyridines for drug discovery and agrochemical research.

Mechanistic Insight: The Addition-Elimination Pathway

The nucleophilic aromatic substitution reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[1]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C4 position of the pyridine ring. This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization of the Meisenheimer Complex: The stability of this intermediate is the key to the high reactivity of the substrate. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative oxygen atoms of the nitro group and the ring nitrogen itself. The strong inductive effect of the trifluoromethyl group further enhances the electrophilicity of the ring.

  • Elimination of the Leaving Group: In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is an effective leaving group. This results in the formation of the substituted pyridine product.

The overall workflow and mechanism are depicted in the diagrams below.

Diagram 1: SNAr Mechanism of this compound

SNAr_Mechanism sub Start: this compound meisenheimer Meisenheimer Complex(Resonance Stabilized Anionic Intermediate) sub->meisenheimer + Nu⁻ (Addition) Rate-Determining Step nuc Nucleophile (Nu⁻) prod Product: 4-Nu-5-nitro-2-(trifluoromethyl)pyridine meisenheimer->prod - Cl⁻ (Elimination) Restores Aromaticity lg Chloride Ion (Cl⁻)

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols: A Guide for the Synthetic Chemist

The following protocols provide detailed methodologies for conducting SNAr reactions on this compound with different classes of nucleophiles.

Protocol 1: Reaction with a Nitrogen Nucleophile (Ammonia)

This protocol is based on a documented procedure and serves as a validated starting point for reactions with amine nucleophiles.

Objective: To synthesize 5-nitro-2-(trifluoromethyl)pyridin-4-amine.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (approx. 7 mL per 1 g of starting material)

  • Ammonia (NH₃) gas

  • Sealed reaction tube

  • Dry ice/acetone bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a sealable reaction tube, dissolve this compound (1.0 g, 4.42 mmol) in anhydrous ethanol (7 mL).

  • Ammonia Purge: Cool the sealed tube in a dry ice/acetone bath to -78 °C. Carefully purge the solution with ammonia gas for approximately 15 minutes. Ensure the tube is properly sealed after purging.

  • Reaction: Remove the tube from the cold bath and allow it to warm to room temperature. Stir the reaction mixture at room temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent. The resulting yellow solid is the desired product, 5-nitro-2-(trifluoromethyl)pyridin-4-amine.[1]

    • Yield: Approximately 1 g (quantitative).[1]

Expertise & Experience Insights:

  • Causality: The use of a sealed tube is crucial to maintain a sufficient concentration of ammonia, which is a gas at room temperature. Purging at low temperature ensures that a larger amount of ammonia dissolves in the ethanol before the reaction starts.

  • Trustworthiness: This protocol is self-validating as the reaction can be easily monitored to completion by TLC. The high yield reported in the source literature indicates a clean and efficient transformation. For other primary or secondary amines, a non-gaseous source can be used, often with a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl produced.

Protocol 2: Generalized Protocol for Reaction with Oxygen Nucleophiles (Alkoxides/Phenoxides)

This generalized protocol is based on standard SNAr conditions for highly activated substrates.

Objective: To synthesize 4-alkoxy- or 4-aryloxy-5-nitro-2-(trifluoromethyl)pyridines.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.1 - 1.5 eq)

  • Base (e.g., Sodium Hydride, Potassium Carbonate, Sodium Methoxide) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Nucleophile Preparation (if using NaH): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol or phenol (1.1 eq) and anhydrous THF or DMF. Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Reaction: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the prepared nucleophile solution at 0 °C.

  • Heating and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. If the reaction is sluggish, gently heat to 50-80 °C. Monitor the reaction by TLC.

  • Workup: After completion, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience Insights:

  • Causality of Base Selection: A strong base like NaH is used to deprotonate less acidic alcohols or phenols to generate the more potent nucleophilic alkoxide/phenoxide. For simple alcohols like methanol, commercially available sodium methoxide can be used directly. For reactions with phenols, a weaker base like K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile at elevated temperatures is often sufficient.

  • Trustworthiness: The progress of the reaction can be reliably tracked by TLC. The appearance of a new, more polar spot and the disappearance of the starting material spot will indicate a successful reaction. A standard extractive workup and chromatographic purification ensure the isolation of a pure product.

Protocol 3: Generalized Protocol for Reaction with Sulfur Nucleophiles (Thiols)

This generalized protocol is based on typical conditions for SNAr reactions with thiolates.

Objective: To synthesize 4-(alkylthio)- or 4-(arylthio)-5-nitro-2-(trifluoromethyl)pyridines.

Materials:

  • This compound (1.0 eq)

  • Thiol (alkyl or aryl) (1.1 eq)

  • Base (e.g., Sodium Hydride, Potassium Carbonate, Triethylamine) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, THF, Ethanol)

  • Standard laboratory glassware

Procedure:

  • Nucleophile Preparation: In a round-bottom flask, dissolve the thiol (1.1 eq) in an anhydrous solvent like DMF or ethanol. Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to generate the thiolate nucleophile in situ.

  • Reaction: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate mixture.

  • Monitoring: Stir the reaction at room temperature. Thiols are generally very potent nucleophiles, and the reaction is often complete within 1-4 hours. Monitor the progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Expertise & Experience Insights:

  • Causality of Reaction Conditions: Thiols are highly nucleophilic and often react faster than their alcohol counterparts. Reactions can frequently be conducted at room temperature, which minimizes the potential for side reactions. Using a base like K₂CO₃ or Et₃N is often sufficient and avoids the handling of more reactive bases like NaH.

  • Trustworthiness: The high nucleophilicity of thiolates typically leads to clean and high-yielding reactions with highly activated substrates like this one. The reaction's endpoint is clearly determined by TLC analysis.

Diagram 2: General Experimental Workflow for SNAr

Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere if needed) start->setup addition Nucleophile & Substrate Addition setup->addition reaction Reaction Monitoring (TLC) addition->reaction workup Aqueous Workup & Quenching reaction->workup Reaction Complete extraction Solvent Extraction workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification end End: Pure Product purification->end

Caption: A typical workflow for SNAr reactions.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the reaction conditions for the nucleophilic aromatic substitution of this compound with various nucleophiles.

Nucleophile ClassSpecific NucleophileSolventBaseTemperatureTypical Reaction TimeProduct ClassReference
Nitrogen Ammonia (gas)Ethanol- (Excess NH₃)Room Temp.2 hours4-Amino-pyridine[1]
Nitrogen Primary/Secondary AmineTHF, DMF, EtOHEt₃N, DIPEA, K₂CO₃Room Temp. - 60 °C1 - 6 hours4-Amino-pyridine(Generalized)
Oxygen Alcohol (ROH)THF, DMFNaH, K₂CO₃0 °C to 80 °C1 - 12 hours4-Alkoxy-pyridine(Generalized)
Oxygen Phenol (ArOH)DMF, AcetonitrileK₂CO₃50 - 100 °C4 - 24 hours4-Aryloxy-pyridine(Generalized)
Sulfur Thiol (RSH/ArSH)DMF, Ethanol, THFK₂CO₃, Et₃NRoom Temp.1 - 4 hours4-Thioether-pyridine(Generalized)

Conclusion and Future Outlook

This compound is a powerful and versatile electrophile for the synthesis of highly functionalized pyridine derivatives. The strong activation provided by the nitro and trifluoromethyl groups allows for efficient nucleophilic aromatic substitution with a broad range of nitrogen, oxygen, and sulfur nucleophiles under accessible reaction conditions. The protocols and insights provided in this application note serve as a comprehensive guide for researchers aiming to leverage this key building block in their synthetic endeavors. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with significant potential in pharmacology and materials science.

References

Application Notes and Protocols for Suzuki Coupling of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of a Multifaceted Substrate

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine stands as a pivotal building block in contemporary medicinal and agrochemical research. Its unique trifunctionalized pyridine core, featuring a chloro leaving group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl moiety, offers a versatile platform for the synthesis of novel bioactive molecules. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the derivatization of this substrate, enabling the formation of carbon-carbon bonds to introduce a diverse array of aryl and heteroaryl substituents.

However, the very features that make this molecule attractive also present significant synthetic challenges. The electron-deficient nature of the pyridine ring, exacerbated by the nitro and trifluoromethyl groups, renders the C-Cl bond highly activated towards oxidative addition, a key step in the catalytic cycle. While this enhanced reactivity can be advantageous, it also necessitates careful selection of reaction parameters to avoid undesired side reactions and ensure high yields and purity. This guide provides a comprehensive overview of the mechanistic considerations, optimized protocols, and troubleshooting strategies for the successful Suzuki coupling of this compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][3] The three primary steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the this compound. This is generally the rate-determining step.[4] The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly facilitates this step by lowering the electron density at the C4 position of the pyridine ring.[5]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][6][7]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl Ar-Pd(II)-X(L2) Ar-Pd(II)-Cl(L)₂ Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2 Coupled_Product 4-Aryl-5-nitro-2- (trifluoromethyl)pyridine (Ar-Ar') Reductive_Elimination->Coupled_Product Aryl_Halide 4-Chloro-5-nitro-2- (trifluoromethyl)pyridine (Ar-Cl) Aryl_Halide->Oxidative_Addition Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols and Methodologies

Given the electron-deficient and potentially sterically hindered nature of this compound, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly recommended. These ligands promote efficient oxidative addition and reductive elimination, which are crucial for the successful coupling of challenging substrates.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (2-3 equivalents)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed water

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add K₃PO₄ (2.5 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis using an NHC Ligand

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times, which can be particularly beneficial for high-throughput synthesis.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [Pd(IPr)(cin)Cl] (PEPPSI™-IPr) (1-2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Experimental Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), [Pd(IPr)(cin)Cl] (0.005 mmol, 1 mol%), and Cs₂CO₃ (1.25 mmol).

  • Add anhydrous DMF (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Optimization of Reaction Conditions

For challenging coupling partners or to improve reaction efficiency, a systematic optimization of the reaction parameters is recommended.

Optimization_Workflow Start Initial Reaction Setup Catalyst Screen Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Catalyst Ligand Screen Ligand (e.g., SPhos, XPhos, RuPhos, IPr, SIMes) Catalyst->Ligand Base Screen Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, CsF) Ligand->Base Solvent Screen Solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O) Base->Solvent Temperature Optimize Temperature (Room Temp to 150°C) Solvent->Temperature Analysis Analyze Yield & Purity (LC-MS, NMR) Temperature->Analysis Analysis->Catalyst Unsuccessful Optimized Optimized Protocol Analysis->Optimized Successful

Caption: A systematic workflow for optimizing the Suzuki coupling reaction.

Data Summary: Recommended Reaction Parameters

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PEPPSI™-type precatalystsPd(II) precursors are often more stable and are reduced in situ to the active Pd(0) species. PEPPSI™ precatalysts offer high activity and stability.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (e.g., IPr, SIMes)These ligands facilitate the oxidative addition of the electron-deficient aryl chloride and promote the reductive elimination step.[1][2][3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFThe choice of base can significantly impact the reaction rate and yield. Stronger, non-nucleophilic bases are often preferred. The solubility of the base is also a critical factor.[7]
Solvent Aprotic polar solvents (e.g., 1,4-Dioxane, Toluene, DMF) often with a small amount of waterThe solvent system influences the solubility of the reactants and the base, and can affect the rate of transmetalation. Water can aid in the dissolution of the base and facilitate the formation of the active boronate species.
Temperature 80 - 150 °C (conventional heating) or 120 - 180 °C (microwave)Higher temperatures are often required to drive the reaction to completion, especially with less reactive boronic acids.
Boronic Acid Aryl- and heteroarylboronic acids or their corresponding pinacol estersBoronic esters can offer improved stability and are less prone to protodeboronation, a common side reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh palladium precursor and ensure inert atmosphere.- Screen stronger bases (e.g., Cs₂CO₃).- Increase the reaction temperature or switch to microwave heating.
Protodeboronation of the Boronic Acid - Presence of excess water- Prolonged reaction time at high temperature- Use anhydrous solvents and a carefully controlled amount of water.- Use a more active catalyst system to shorten the reaction time.- Consider using the corresponding boronic ester.
Formation of Homocoupled Byproducts - Oxidative homocoupling of the boronic acid- Reductive homocoupling of the aryl halide- Ensure the reaction is strictly anaerobic.- Lower the catalyst loading.
Decomposition of Starting Material - The nitro group can be sensitive to certain conditions.- Use milder bases (e.g., K₂CO₃) and lower temperatures if possible.- Shorten the reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of a wide range of novel compounds. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst system, base, and solvent, researchers can overcome the challenges posed by this electron-deficient substrate. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of this important reaction in drug discovery and development programs.

References

Application Notes & Protocols: 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine as a Versatile Building Block for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethylpyridines in Agrochemicals

The incorporation of fluorine-containing moieties has become a cornerstone of modern agrochemical design, with over 50% of pesticides launched in the last two decades being fluorinated.[1][2] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of molecules to their biological targets. When combined with a pyridine ring, a privileged scaffold in bioactives, the resulting trifluoromethylpyridine (TFMP) fragment offers a powerful platform for discovering novel herbicides, insecticides, and fungicides.[3][4]

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is an exemplary building block within this class. Its chemical architecture is primed for synthetic elaboration. The potent electron-withdrawing effects of both the trifluoromethyl group and the nitro group render the pyridine ring highly electron-deficient. This electronic profile dramatically activates the C4-chloro substituent for nucleophilic aromatic substitution (SNAr), making it a highly reactive and regioselective handle for constructing complex agrochemical candidates. This guide provides a detailed exploration of the principles governing its reactivity and offers practical, field-tested protocols for its application in research and development.

Compound Profile: Physicochemical & Safety Data

A thorough understanding of the substrate's properties is fundamental to successful and safe experimentation.

PropertyValueSource
CAS Number 438554-45-1[5][6][7]
Molecular Formula C₆H₂ClF₃N₂O₂[5][8]
Molecular Weight 226.54 g/mol [5]
Appearance Solid-
Boiling Point 231.6 ± 40.0 °C at 760 mmHg[5]
Density 1.6 ± 0.1 g/cm³[5]
Flash Point 93.9 ± 27.3 °C[5]
Storage 2-8 °C, protect from light[9]

Structure: Chemical structure of this compound

Safety and Handling: This compound is classified as a hazardous chemical. It causes skin and serious eye irritation and may cause respiratory irritation.[5][10]

  • Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid breathing dust and prevent contact with skin and eyes.[5][10] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

The Scientific Rationale: Mastering the Reactivity of an Electron-Deficient Pyridine

The synthetic utility of this compound is dominated by the principles of Nucleophilic Aromatic Substitution (SNAr) . Understanding the causality behind this reactivity is key to designing successful experiments.

The Mechanism: An Activated System for Facile Substitution

Unlike electron-rich benzene rings, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is massively amplified by the presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This electronic "pull" creates a significant partial positive charge (δ+) at the C2, C4, and C6 positions, making them susceptible to attack by nucleophiles.

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12][13]

  • Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chloro group (C4), breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.

  • Stabilization & Elimination: The negative charge of this intermediate is effectively stabilized through resonance, with delocalization onto the electronegative nitrogen atom and the oxygen atoms of the para-nitro group.[14] This stabilization is the critical factor driving the reaction forward. The aromaticity is then restored by the elimination of the chloride ion, a good leaving group.

The diagram below illustrates this crucial mechanistic pathway.

Caption: The SNAr mechanism proceeds via a stabilized Meisenheimer intermediate.

Causality Behind Experimental Design

Every component of the reaction protocol is chosen to optimize the SNAr mechanism.

  • Choice of Nucleophile: The versatility of this building block stems from its reactivity with a wide range of nucleophiles. O-nucleophiles (phenols, alcohols), N-nucleophiles (amines, anilines), and S-nucleophiles (thiols) are commonly used to forge the ether, amine, and thioether linkages prevalent in active agrochemical structures.

  • Role of the Base: For nucleophiles like phenols or thiols, a base (e.g., potassium carbonate, sodium hydride) is essential. Its function is to deprotonate the nucleophile, increasing its electron density and nucleophilicity, thereby accelerating the initial attack on the pyridine ring. The choice of base is dictated by the acidity (pKa) of the nucleophile; stronger bases like NaH are used for less acidic nucleophiles like alcohols, while milder bases like K₂CO₃ are sufficient for more acidic phenols.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are the solvents of choice. They effectively solvate the cation of the base (e.g., K⁺) but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, promoting a faster reaction rate.

Protocols: Harnessing the Building Block in Synthesis

The following protocols provide robust, step-by-step methodologies for common transformations, designed to be self-validating through in-process controls and clear purification steps.

Protocol 1: Synthesis of a Phenoxy-Pyridine Herbicide Precursor via SNAr

This protocol details the reaction with 4-hydroxyphenol, a common substructure, to form a diaryl ether linkage found in many herbicides.

protocol1_workflow reagents 1. Charge Reactor: - 4-Chloro-5-nitro-2-(CF₃)pyridine (1.0 eq) - 4-Hydroxyphenol (1.1 eq) - K₂CO₃ (1.5 eq) - DMF (solvent) reaction 2. Reaction: - Heat to 80-90 °C - Stir for 4-6 hours - Monitor by TLC reagents->reaction workup 3. Work-up: - Cool to RT - Quench with water - Extract with Ethyl Acetate (3x) reaction->workup purify 4. Purification: - Combine organic layers - Wash with brine, dry (Na₂SO₄) - Concentrate in vacuo workup->purify final 5. Final Product: - Purify via column chromatography - Characterize (NMR, MS) purify->final

Caption: Workflow for the synthesis of a diaryl ether herbicide precursor.

A. Reagents and Equipment:

  • This compound (1.0 eq)

  • 4-Hydroxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser

  • TLC plates (silica gel), Ethyl Acetate, Hexanes

  • Separatory funnel, rotary evaporator

B. Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), 4-hydroxyphenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per mmol of the limiting reagent).

  • Reaction: Begin stirring and heat the mixture to 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting pyridine is the primary indicator of completion. Rationale: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing unnecessary heating and potential side-product formation.

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).

  • Washing & Drying: Combine the organic extracts and wash with water, followed by saturated brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude solid or oil should be purified by flash column chromatography on silica gel to yield the pure phenoxy-pyridine product.

Protocol 2: Reduction of the Nitro Group to a Versatile Amino Handle

The nitro group, having served its purpose as a powerful activating group, can be readily converted to an amine. This amine is a key functional handle for introducing further diversity, for instance, through sulfonamide or amide bond formation, common in many agrochemicals.

protocol2_workflow reagents 1. Charge Reactor: - Nitro-pyridine substrate (1.0 eq) - Tin(II) Chloride (SnCl₂·2H₂O) (4-5 eq) - Ethanol (solvent) reaction 2. Reaction: - Heat to reflux (approx. 78 °C) - Stir for 2-3 hours - Monitor by TLC reagents->reaction workup 3. Work-up: - Cool to RT - Concentrate solvent - Add aq. NaOH to pH > 10 reaction->workup extract 4. Extraction: - Extract with Dichloromethane (3x) - Combine organic layers workup->extract final 5. Final Product: - Dry (Na₂SO₄), filter, concentrate - Characterize (NMR, MS) extract->final

Caption: Workflow for the reduction of the nitro group to an amine.

A. Reagents and Equipment:

  • Nitro-pyridine substrate from Protocol 1 (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution or aq. NaOH

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

B. Step-by-Step Procedure:

  • Setup: Dissolve the nitro-pyridine substrate (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the solution. Rationale: SnCl₂ is a classic, reliable, and cost-effective reagent for the reduction of aromatic nitro groups, tolerant of many other functional groups.

  • Reaction: Heat the mixture to reflux (approx. 78 °C in ethanol) and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Basification: Add water to the residue, then carefully add a saturated sodium bicarbonate solution or 2M NaOH until the pH is strongly basic (pH > 10). This neutralizes the acidic tin salts, forming a precipitate of tin hydroxides.

  • Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3x). The desired amino-pyridine product will move into the organic layer.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the aniline product, which can often be used in the next step without further purification.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for the agrochemical researcher. Its predictable and robust reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the efficient and regioselective introduction of diverse functionalities. By understanding the mechanistic underpinnings and applying the detailed protocols provided, scientists and drug development professionals can effectively leverage this building block to accelerate the discovery and synthesis of the next generation of crop protection agents.

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the strategic selection of starting materials is a cornerstone of efficient and scalable drug synthesis. 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (CAS No: 438554-45-1) has emerged as a preeminent building block, particularly in the synthesis of targeted therapies such as kinase inhibitors.[1][2][3][4][5][6] Its utility stems from a highly activated pyridine core, where the synergistic electron-withdrawing effects of a C5-nitro group and a C2-trifluoromethyl group render the C4-chloro substituent exceptionally labile and primed for nucleophilic displacement.[7][8][9]

This guide provides an in-depth exploration of the core synthetic transformations involving this versatile intermediate. We will dissect the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for two critical transformations: Nucleophilic Aromatic Substitution (SNAr) to form diaryl ether linkages and the subsequent chemoselective reduction of the nitro group. These steps are fundamental to constructing the core scaffolds of several important oncology drugs, including Sorafenib and Regorafenib.[10][11][12][13] The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and purification, ensuring reproducibility and high purity of the resulting pharmaceutical intermediates.

Part 1: The Strategic Framework for Synthesis

The synthetic value of this compound lies in its predictable, two-stage activation pathway. First, the C4-chloro group serves as an excellent leaving group for an SNAr reaction, allowing for the introduction of a diverse range of nucleophiles. Second, the C5-nitro group can be selectively reduced to a primary amine, providing a reactive handle for subsequent coupling reactions, typically to form a urea or amide linkage in the final Active Pharmaceutical Ingredient (API).

G start 4-Chloro-5-nitro-2- (trifluoromethyl)pyridine snar_product Diaryl Ether Intermediate (Nitro-Substituted) start->snar_product Pathway A: S Ar Reaction (Protocol 1) final_intermediate Key Amino Intermediate (Diaryl Ether) snar_product->final_intermediate Pathway B: Nitro Reduction (Protocol 2) api_scaffold Final API Scaffold (e.g., Urea Formation) final_intermediate->api_scaffold Further Functionalization (e.g., Urea Coupling)

Figure 1: High-level synthetic strategy.

Part 2: Pathway A - Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: Activating the Pyridine Ring

The SNAr reaction is the cornerstone of this synthetic strategy. The reaction proceeds readily because the pyridine ring is rendered highly electron-deficient. The potent electron-withdrawing nitro group, positioned para to the chlorine, and the trifluoromethyl group, positioned ortho, work in concert to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack.[7][9][14] This stabilization dramatically lowers the activation energy for the reaction, allowing the displacement of the chloride ion to proceed under relatively mild conditions.

Protocol 1: Synthesis of 4-(4-Aminophenoxy)-5-nitro-2-(trifluoromethyl)pyridine

This protocol details the formation of a critical diaryl ether intermediate, a key structural motif in Sorafenib.[10][11][15][16]

Experimental Workflow Diagram

G A 1. Reagent Charging - Add 4-aminophenol, K₂CO₃,  and DMF to a dry flask. B 2. Inert Atmosphere - Purge with N₂/Ar. - Heat to 80-90 °C. A->B Setup C 3. Substrate Addition - Add starting material solution  (in DMF) dropwise. B->C Initiation D 4. Reaction Monitoring - Monitor by TLC for  disappearance of starting material  (approx. 6-8 hours). C->D Reaction E 5. Quenching & Precipitation - Cool to RT. - Pour into ice-water. D->E Work-up F 6. Isolation & Washing - Filter the solid precipitate. - Wash with water and hexane. E->F Purification G 7. Drying & Characterization - Dry under vacuum. - Analyze for purity (HPLC, NMR). F->G Final Product

Figure 2: Workflow for SNAr diaryl ether synthesis.

Materials & Reagents

ReagentCAS No.M.W.Quantity (Example Scale)Molar Eq.
This compound438554-45-1226.5410.0 g1.0
4-Aminophenol123-30-8109.135.28 g1.1
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.219.1 g1.5
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09100 mL-

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (5.28 g) and anhydrous potassium carbonate (9.1 g).

  • Solvent Addition: Add 60 mL of anhydrous DMF. Begin stirring to create a suspension.

  • Heating and Inerting: Heat the mixture to 80-90 °C under a gentle flow of nitrogen. The use of a strong base like K₂CO₃ is critical to deprotonate the phenolic hydroxyl group of 4-aminophenol, generating the potent phenoxide nucleophile required for the attack.

  • Substrate Addition: Dissolve this compound (10.0 g) in 40 mL of anhydrous DMF. Add this solution dropwise to the heated reaction mixture over 30 minutes.

  • Reaction Monitoring: Maintain the temperature at 80-90 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete when the starting chloro-pyridine spot is no longer visible (approx. 6-8 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A yellow-orange solid will precipitate.

  • Purification: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts, followed by a wash with cold hexane (50 mL) to remove non-polar impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Part 3: Pathway B - Chemoselective Nitro Group Reduction

Mechanistic Rationale: Unmasking the Amine
Protocol 2: Synthesis of 4-(4-Aminophenoxy)-5-amino-2-(trifluoromethyl)pyridine

This protocol describes the reduction of the nitro-intermediate synthesized in Protocol 1.

Experimental Workflow Diagram

G A 1. Reagent Charging - Add nitro-intermediate  and Methanol to a  hydrogenation vessel. B 2. Catalyst Addition - Carefully add Pd/C catalyst  under an inert atmosphere. A->B Setup C 3. Hydrogenation - Seal vessel. - Purge with H₂. - Pressurize to 50-60 psi. B->C Initiation D 4. Reaction Monitoring - Monitor H₂ uptake. - Confirm completion by TLC/HPLC  (disappearance of starting material). C->D Reaction E 5. Catalyst Removal - Purge with N₂. - Filter through Celite®. D->E Work-up F 6. Solvent Removal - Concentrate the filtrate  under reduced pressure. E->F Purification G 7. Isolation & Characterization - Recrystallize if needed. - Analyze for purity (HPLC, NMR). F->G Final Product

Figure 3: Workflow for catalytic hydrogenation.

Materials & Reagents

ReagentCAS No.M.W.Quantity (Example Scale)Notes
4-(4-Aminophenoxy)-5-nitro-2-(trifluoromethyl)pyridine-299.2110.0 gFrom Protocol 1
Palladium on Carbon (Pd/C), 10%7440-05-3-0.5 g5 wt% loading, handle with care (pyrophoric when dry)
Methanol (MeOH)67-56-132.04150 mLAnhydrous grade
Celite® (Diatomaceous earth)61790-53-2--For filtration

Step-by-Step Protocol

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add the nitro-intermediate (10.0 g) and methanol (150 mL).

  • Catalyst Addition: Under an inert atmosphere (e.g., a nitrogen-filled glove bag), carefully add the 10% Pd/C catalyst (0.5 g). Caution: Pd/C can be pyrophoric and should not be allowed to dry in the presence of air.

  • Hydrogenation: Seal the reaction vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.

  • Reaction Monitoring: Begin vigorous agitation (shaking or stirring). The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 4-6 hours. Completion can be confirmed by TLC or HPLC analysis of a small, carefully vented aliquot.

  • Catalyst Filtration: Once the reaction is complete, vent the excess hydrogen and purge the vessel three times with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator. This will yield the desired amino product, often as a crystalline solid.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water. The expected yield is typically >95%.

Part 4: Summary of Key Intermediates & Application

The two protocols described provide a reliable pathway to a key diamino-diaryl ether intermediate, which is primed for the final steps of API synthesis.

Data Summary Table

Intermediate NameMolecular FormulaM.W.Typical YieldPurity (HPLC)
4-(4-Aminophenoxy)-5-nitro-2-(trifluoromethyl)pyridineC₁₂H₈F₃N₃O₃299.2185-95%>98%
4-(4-Aminophenoxy)-5-amino-2-(trifluoromethyl)pyridineC₁₂H₁₀F₃N₃O269.22>95%>99%

Application in Target Synthesis

The final amino intermediate is a versatile precursor. For example, reaction with an appropriate isocyanate, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, directly installs the urea functionality to complete the synthesis of the Sorafenib core structure.

G start 4-Chloro-5-nitro-2- (trifluoromethyl)pyridine snar_product 4-(4-Aminophenoxy)-5-nitro- 2-(trifluoromethyl)pyridine start->snar_product Protocol 1: + 4-Aminophenol, K₂CO₃ amino_intermediate 4-(4-Aminophenoxy)-5-amino- 2-(trifluoromethyl)pyridine snar_product->amino_intermediate Protocol 2: H₂, Pd/C api Final Urea-Linked API Core amino_intermediate->api isocyanate Ar-N=C=O (Isocyanate) isocyanate->api

Figure 4: Overall synthetic route to a urea-based API core.

References

Application Notes & Protocols: Strategic Derivatization of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocyclic Scaffold

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its strategic importance stems from the convergence of several key structural features: an electron-deficient pyridine ring, a displaceable chloro leaving group, and two powerful activating groups—a nitro (-NO₂) and a trifluoromethyl (-CF₃) moiety. This unique electronic arrangement renders the C4 position exceptionally susceptible to nucleophilic attack, making it a versatile scaffold for the synthesis of a diverse array of complex derivatives.

The derivatization of this compound primarily proceeds through the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] Understanding the principles of SNAr and the specific reaction conditions required to engage various nucleophiles is paramount for its effective utilization in drug discovery and development pipelines. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for derivatization with common nucleophiles, and field-proven insights to guide researchers in their synthetic endeavors.

The Chemistry of Activation: Why SNAr Reactions Excel

Nucleophilic Aromatic Substitution is a powerful class of reactions for modifying aromatic rings, but it requires specific electronic conditions to proceed efficiently.[1][2] The reaction typically follows a two-step addition-elimination pathway.[1]

Core Requirements for SNAr:

  • An Electron-Deficient Ring: The aromatic ring must be "activated" by electron-withdrawing groups (EWGs). These groups pull electron density from the ring, making it electrophilic and susceptible to attack by a nucleophile.[3]

  • A Good Leaving Group: A group, typically a halide, that can depart with its pair of electrons is essential.[1]

  • A Strong Nucleophile: The attacking species must be electron-rich.[1]

The subject molecule, this compound, is exceptionally well-suited for SNAr. The pyridine nitrogen atom, the nitro group, and the trifluoromethyl group are all potent electron-withdrawing substituents.[4] These groups work in concert to dramatically lower the electron density of the pyridine ring, thereby activating the chloride at the C4 position for substitution.

The mechanism involves the initial attack of the nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[2][4] The strong electron-withdrawing groups at the ortho (nitro) and para (trifluoromethyl) positions relative to the point of attack are crucial for stabilizing this negatively charged intermediate, which lowers the activation energy of this rate-determining step.[2][3] Aromaticity is then restored in the final, typically rapid, step through the expulsion of the chloride leaving group.[5]

Caption: General mechanism for the SNAr reaction.

Optimizing Reaction Conditions: A Practical Guide

The success of derivatization hinges on the careful selection of nucleophile, solvent, base, and temperature. These parameters must be tailored to the specific properties of the incoming nucleophile.

ParameterRole and ConsiderationsCommon Choices
Nucleophile The identity of the nucleophile (N, O, S-based) dictates the final product. Stronger nucleophiles generally lead to faster reactions.Amines (e.g., morpholine, piperidine), Thiols (e.g., thiophenol), Alkoxides (e.g., sodium methoxide).
Solvent Polar aprotic solvents are preferred as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.DMF, DMSO, Acetonitrile (ACN), THF.
Base Often required to deprotonate the nucleophile (e.g., thiols, alcohols, and some amines), thereby increasing its nucleophilicity. Anhydrous conditions are crucial when using strong bases like NaH.K₂CO₃, Cs₂CO₃ (mild, heterogeneous), NaH (strong, for alcohols/thiols), Et₃N, DIPEA (organic, homogeneous).
Temperature While the substrate is highly activated, some less reactive nucleophiles may require heating to achieve a reasonable reaction rate.[5] Reactions are typically run from room temperature (20-25°C) up to 80-100°C.Room Temperature to 100°C.
Monitoring Progress should be monitored to determine completion and check for side products.Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

Safety First: this compound is an irritant. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Workflow A 1. Reagent Preparation Dissolve substrate and nucleophile in anhydrous solvent. B 2. Base Addition Add base to the reaction mixture. A->B C 3. Reaction Stir at specified temperature. Monitor by TLC/LC-MS. B->C D 4. Aqueous Work-up Quench reaction, extract with organic solvent. C->D E 5. Purification Dry organic layer, concentrate, and purify (e.g., column chromatography). D->E F 6. Characterization Confirm structure (NMR, MS). E->F

Caption: General experimental workflow for derivatization.

Protocol 1: Derivatization with an Amine (N-Nucleophile)

This protocol details the reaction with morpholine, a common secondary amine, which typically proceeds smoothly at room temperature.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF (to make a ~0.5 M solution).

    • Add potassium carbonate (2.0 eq) to the stirred solution.

    • Slowly add morpholine (1.2 eq) to the suspension at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Derivatization with a Thiol (S-Nucleophile)

This protocol uses thiophenol as an example. Thiols are excellent nucleophiles but require a base to form the more potent thiolate anion.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Diethyl Ether

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

    • Carefully add sodium hydride (1.2 eq) to the THF. Cool the suspension to 0°C using an ice bath.

    • In a separate flask, dissolve thiophenol (1.1 eq) in a small amount of anhydrous THF.

    • Add the thiophenol solution dropwise to the stirred NaH suspension at 0°C. Allow the mixture to stir for 15-20 minutes to ensure complete formation of the sodium thiophenolate.

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the thiophenolate solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0°C.

    • Extract the mixture three times with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Derivatization with an Alkoxide (O-Nucleophile)

This protocol describes the synthesis of the corresponding methoxy derivative using sodium methoxide.

  • Materials and Reagents:

    • This compound (1.0 eq)

    • Sodium Methoxide (1.5 eq, either as a solid or a solution in methanol)

    • Anhydrous Methanol or THF

    • Water

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol or THF.

    • Add sodium methoxide (1.5 eq) portion-wise at room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature for 30-60 minutes. Monitor completion by TLC or LC-MS.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the solvent.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting solid or oil by column chromatography or recrystallization to obtain the pure methoxy derivative.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction - Insufficiently reactive nucleophile.- Base is not strong enough.- Reagents or solvents are not anhydrous (especially with NaH).- Increase the reaction temperature.- Use a stronger base (e.g., switch from K₂CO₃ to NaH).- Ensure all glassware is flame-dried and solvents are anhydrous.
Low Yield - Incomplete reaction.- Product loss during work-up or purification.- Competing side reactions (e.g., hydrolysis).- Extend the reaction time.- Optimize extraction and purification steps.- Ensure anhydrous conditions to prevent hydrolysis of the starting material.
Multiple Products - Presence of multiple reactive sites on the nucleophile.- Degradation of starting material or product.- Use a protecting group strategy for the nucleophile.- Run the reaction at a lower temperature to improve selectivity.

References

Application Notes and Protocols for the Analysis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (CAS No. 438554-45-1) is a substituted pyridine derivative with significant potential as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1][2] Its chemical structure, incorporating a trifluoromethyl group, a nitro group, and a chlorine atom, imparts unique reactivity and biological activity to the molecules it helps to build.[3] The trifluoromethyl group can enhance properties such as metabolic stability and binding affinity of the final active pharmaceutical ingredient (API). Given its role as a critical building block, ensuring the purity and quality of this compound is paramount. This necessitates the development of robust and reliable analytical methods to identify and quantify the main component and any potential impurities.

This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for use by researchers, scientists, and drug development professionals to ensure the integrity of this important chemical intermediate.

Potential Impurities in Synthesis

The synthesis of substituted pyridines can often lead to the formation of various impurities. A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities and degradation products. For this compound, potential impurities may include:

  • Isomeric Impurities: During the chlorination and nitration steps of the pyridine ring, the formation of positional isomers is a common challenge. For instance, isomers such as 2-chloro-5-nitro-3-(trifluoromethyl)pyridine could be formed.[4]

  • Starting Material Carryover: Incomplete reaction can lead to the presence of the starting materials in the final product. For example, if the synthesis involves the chlorination of a hydroxyl-substituted precursor, this starting material could be a potential impurity.

  • Hydrolysis Products: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, leading to the formation of the corresponding hydroxy-pyridine derivative, especially in the presence of moisture.

  • Over-chlorinated Byproducts: In syntheses involving chlorination steps, the introduction of additional chlorine atoms to the pyridine ring can occur, resulting in multi-chlorinated impurities.[1]

The analytical methods detailed below are designed to provide sufficient resolution to separate the main component from these and other potential impurities.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of moderately polar to non-polar compounds. For the analysis of this compound, an RP-HPLC method offers excellent selectivity and sensitivity. The presence of the polar nitro group and the non-polar trifluoromethyl and chloro substituents makes this compound well-suited for retention and separation on a C18 stationary phase.

Rationale for Method Development

The choice of a C18 column is based on its wide applicability and proven performance for a broad range of aromatic compounds. A mobile phase consisting of acetonitrile and water provides good solubility for the analyte and allows for the manipulation of elution strength through gradient programming. The addition of a small amount of phosphoric acid to the mobile phase is intended to protonate any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak shape. UV detection is selected based on the presence of the chromophoric nitro-pyridine system, which is expected to exhibit strong absorbance in the UV region. A starting wavelength of 254 nm is chosen as a common wavelength for aromatic compounds, but a full UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • Reference standard of this compound.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax of the analyte)

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the sample to be analyzed and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection. Note: The solubility of this compound should be experimentally determined to ensure complete dissolution.

4. Method Validation (as per ICH Q2(R1) Guidelines): [5]

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

  • Specificity: Analyze a blank (mobile phase), a standard solution, and a sample solution to demonstrate that there are no interferences from the matrix or other components at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be evaluated by different analysts on different days and with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

Data Presentation

The results of the validation studies should be summarized in tables for clarity and easy interpretation.

Table 1: HPLC Method Validation Summary

Validation Parameter Acceptance Criteria Observed Result
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) ≤ 2.0%
LOD (µg/mL) Report Value
LOQ (µg/mL) Report Value

| Specificity | No interference | |

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Preparation HPLC HPLC System (Pump, Autosampler, Column Oven, UV Detector) Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (254 nm) Separation->Detection Acquisition Data Acquisition (Chromatogram) Detection->Acquisition Integration Peak Integration & Quantification Acquisition->Integration Report Final Report Generation Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point of around 231.6 °C, is amenable to GC analysis.[3] The mass spectrometer provides highly specific detection, allowing for positive identification of the analyte and its impurities based on their mass spectra and fragmentation patterns.

Rationale for Method Development

A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is a good starting point for the separation of a wide range of organic compounds, including halogenated and nitroaromatic compounds.[6] A split/splitless injector operated in split mode is chosen to handle the expected concentration of the analyte and prevent column overload. The injector and transfer line temperatures are set sufficiently high to ensure efficient vaporization and transfer of the analyte without causing thermal degradation. The oven temperature program is designed to provide good separation of the analyte from potential impurities with different volatilities. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible mass spectra and characteristic fragmentation patterns, which are useful for structural elucidation and library matching.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Data acquisition and processing software with a mass spectral library.

  • Autosampler.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • GC vials with inserts.

  • High-purity helium gas.

  • GC-grade solvents (e.g., dichloromethane, ethyl acetate).

  • Reference standard of this compound.

2. GC-MS Conditions:

ParameterRecommended Setting
GC Column 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/splitless, Split ratio 50:1
Injector Temperature 250 °C
Oven Program Initial 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500
Scan Mode Full Scan

3. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable volatile solvent like ethyl acetate or dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the same solvent used for the standards to achieve a final concentration within the calibration range. Note: The solubility of the compound in the chosen solvent should be confirmed.

4. Method Validation (as per ICH Q2(R1) Guidelines): [5]

Similar to the HPLC method, a full validation of the GC-MS method is required.

  • Specificity: Analyze a blank solvent, a standard solution, and a sample solution. The mass spectrum of the analyte in the sample should match that of the reference standard and the library spectrum.

  • Linearity: Inject the working standard solutions and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision: These can be assessed using similar procedures as described for the HPLC method.

  • LOD and LOQ: These are typically determined based on the signal-to-noise ratio of a characteristic ion in the mass spectrum.

  • Robustness: Evaluate the effect of small variations in GC parameters such as oven temperature ramp rate (±1 °C/min), final hold time (±1 min), and carrier gas flow rate (±0.1 mL/min).

Data Presentation

Table 2: GC-MS Method Validation Summary

Validation Parameter Acceptance Criteria Observed Result
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) ≤ 5.0% (typically higher for trace analysis)
LOD (µg/mL) Report Value
LOQ (µg/mL) Report Value

| Specificity | Mass spectral match and no co-eluting interferences | |

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Interpretation Standard_GC Standard Solution Preparation GCMS GC-MS System (Injector, GC Oven, MS Detector) Standard_GC->GCMS Sample_GC Sample Solution Preparation Sample_GC->GCMS Separation_GC Gas Chromatographic Separation (Capillary Column) GCMS->Separation_GC Ionization Electron Ionization (EI) Separation_GC->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis TIC Total Ion Chromatogram (TIC) MassAnalysis->TIC MassSpectrum Mass Spectrum Acquisition MassAnalysis->MassSpectrum Quantification_GC Quantification TIC->Quantification_GC Identification Compound Identification (Library Search & Fragmentation) MassSpectrum->Identification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The HPLC-UV and GC-MS methods presented in these application notes provide robust and reliable approaches for the analysis of this compound. The detailed protocols serve as a strong starting point for method implementation and validation in a quality control or research laboratory. Adherence to the principles of method validation outlined by the ICH is essential to ensure the generation of accurate and defensible analytical data, which is critical for the use of this compound in the development of new pharmaceutical and agrochemical products.

References

Application Notes and Protocols for Parallel Synthesis Using 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse molecular libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. Central to this approach is the use of versatile and highly reactive chemical building blocks. 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is one such exemplary scaffold.

This pyridine derivative is strategically engineered for facile functionalization via nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, in concert with the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, renders the C4-position exceptionally electrophilic and susceptible to attack by a wide array of nucleophiles.[1][2] The trifluoromethyl group, in particular, is a highly sought-after moiety in pharmaceutical sciences, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4]

These electronic features make this compound an ideal substrate for parallel synthesis, allowing for the displacement of the chloride leaving group with diverse amines, thiols, and alcohols to generate libraries of novel compounds with significant potential for biological activity. This application note provides a detailed guide, including mechanistic insights and step-by-step protocols, for the effective utilization of this powerful building block in a high-throughput setting.

Mechanistic Rationale: The SNAr Pathway

The synthetic utility of this compound is rooted in the nucleophilic aromatic substitution (SNAr) mechanism. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr proceeds readily on electron-deficient rings bearing a good leaving group.[2]

The reaction typically follows a two-step addition-elimination pathway:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine atom. This ipso-attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][5] The negative charge is effectively delocalized onto the electron-withdrawing nitro group and, to a lesser extent, influenced by the inductive effect of the trifluoromethyl group and the pyridine nitrogen.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group, yielding the substituted product.

The rate-determining step is typically the formation of the Meisenheimer complex. The exceptional reactivity of this compound is a direct consequence of the significant stabilization of this intermediate by the attached electron-withdrawing groups.

Visualizing the Parallel Synthesis Workflow

The following diagram illustrates a generalized workflow for the parallel synthesis of a chemical library from this compound using a 96-well plate format.

G cluster_prep Plate Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification reagent_prep Prepare Stock Solutions: 1. Pyridine Scaffold (in DMF) 2. Nucleophile Array (in DMF) 3. Base (in DMF) dispense Dispense Reagents into 96-Well Reaction Block reagent_prep->dispense Automated Liquid Handler seal_react Seal Plate and Incubate (with heating and shaking) dispense->seal_react quench_extract Quench Reaction (e.g., with water) Perform Liquid-Liquid Extraction seal_react->quench_extract dry_concentrate Dry Organic Layer and Concentrate to Dryness quench_extract->dry_concentrate analysis Analyze Crude Products (LC-MS, UPLC) dry_concentrate->analysis purification High-Throughput Purification (Prep-HPLC, SFC) analysis->purification Purify hits or entire library final_product Characterized Compound Library Plates purification->final_product

Caption: High-throughput parallel synthesis workflow.

Experimental Protocols for Parallel Library Synthesis

The following protocols are designed for a 96-well reaction block format, with a typical reaction volume of 500 µL. All manipulations should be performed in a well-ventilated fume hood. The use of automated liquid handlers is highly recommended for accurate and efficient reagent dispensing.

Materials and General Reagents
  • This compound (Scaffold)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or Potassium Carbonate (K₂CO₃)

  • Library of nucleophiles (amines, thiols, alcohols)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 96-well deep-well plates (reaction blocks) and sealing mats

Protocol 1: Synthesis of 4-Amino-5-nitro-2-(trifluoromethyl)pyridine Derivatives

This protocol describes the reaction with primary and secondary amines.

1. Preparation of Stock Solutions:

  • Scaffold Stock Solution (0.2 M): Dissolve an appropriate amount of this compound in anhydrous DMF.
  • Amine Nucleophile Array (0.24 M): In a separate 96-well plate, prepare solutions of a diverse set of primary and secondary amines in anhydrous DMF.
  • Base Stock Solution (0.6 M): Prepare a solution of DIPEA in anhydrous DMF.

2. Reaction Assembly (in a 96-well reaction block):

  • To each well, add 250 µL of the Scaffold Stock Solution (0.05 mmol, 1.0 eq).
  • To each corresponding well, add 250 µL of the Amine Nucleophile Array (0.06 mmol, 1.2 eq).
  • Add 250 µL of the DIPEA Stock Solution (0.15 mmol, 3.0 eq).
  • The final reaction volume will be approximately 750 µL.

3. Reaction Incubation:

  • Securely seal the 96-well reaction block with a chemically resistant sealing mat.
  • Place the block on an orbital shaker with heating capabilities.
  • Incubate at 60 °C with vigorous shaking for 4-12 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

4. Work-up and Product Isolation:

  • Cool the reaction block to room temperature.
  • To each well, add 1 mL of water.
  • Add 1 mL of ethyl acetate to each well, seal, and shake vigorously for 2 minutes for liquid-liquid extraction.
  • Allow the layers to separate (centrifugation may be required).
  • Carefully transfer the organic layer (top layer) to a new 96-well deep-well plate.
  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
  • Pass the combined organic layers through a 96-well filter plate containing anhydrous Na₂SO₄.
  • Concentrate the plate to dryness using a centrifugal evaporator.

5. Analysis and Purification:

  • Re-dissolve the crude product array in a suitable solvent (e.g., DMSO or DMF) for analysis by LC-MS to determine purity and confirm product mass.
  • Purify desired compounds using automated preparative HPLC.[6][7]

ParameterConditionRationale
Solvent DMF or DMSOAprotic polar solvents that solubilize reagents and facilitate SNAr reactions.[8]
Base DIPEAA non-nucleophilic organic base to scavenge the HCl generated during the reaction.
Temperature 60 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition.
Stoichiometry 1.2 eq. AmineA slight excess of the nucleophile ensures complete consumption of the limiting scaffold.
Protocol 2: Synthesis of 4-Thio-5-nitro-2-(trifluoromethyl)pyridine Derivatives

This protocol is for reactions with thiol nucleophiles.

1. Preparation of Stock Solutions:

  • Scaffold Stock Solution (0.2 M): As described in Protocol 1.
  • Thiol Nucleophile Array (0.22 M): In a separate 96-well plate, prepare solutions of various thiols in anhydrous DMF.
  • Base Stock Solution (Solid): Use powdered anhydrous K₂CO₃.

2. Reaction Assembly:

  • To each well of the reaction block, add approximately 41 mg of K₂CO₃ (0.3 mmol, 3.0 eq).
  • Add 500 µL of the Thiol Nucleophile Array (0.11 mmol, 1.1 eq).
  • Add 500 µL of the Scaffold Stock Solution (0.1 mmol, 1.0 eq).

3. Reaction Incubation:

  • Seal the plate and incubate at room temperature with vigorous shaking for 2-8 hours. The reaction is typically faster with thiols than amines. Monitor by LC-MS.

4. Work-up and Product Isolation:

  • Filter the reaction mixtures through a 96-well filter plate to remove the K₂CO₃.
  • Wash each well with an additional 500 µL of DMF.
  • To the filtrate, add 1.5 mL of water to precipitate the product.
  • Extract with ethyl acetate (2 x 1.5 mL) as described in Protocol 1.
  • Dry the organic layers over Na₂SO₄ and concentrate.

5. Analysis and Purification:

  • Proceed as described in Protocol 1.

ParameterConditionRationale
Base K₂CO₃An inorganic base is sufficient to deprotonate the thiol to the more nucleophilic thiolate.[9]
Temperature Room TemperatureThiols are generally more nucleophilic than amines, allowing for milder reaction conditions.
Stoichiometry 1.1 eq. ThiolA slight excess of the thiol is sufficient to drive the reaction to completion.
Protocol 3: Synthesis of 4-Alkoxy/Aryloxy-5-nitro-2-(trifluoromethyl)pyridine Derivatives

This protocol details the reaction with alcohol and phenol nucleophiles.

1. Preparation of Stock Solutions:

  • Scaffold Stock Solution (0.2 M): As described in Protocol 1.
  • Alcohol/Phenol Nucleophile Array (0.3 M): Prepare solutions of various alcohols or phenols in anhydrous DMF.
  • Base (Solid): Use sodium hydride (NaH, 60% dispersion in mineral oil). Caution: NaH is highly reactive and pyrophoric. Handle under an inert atmosphere.

2. Reaction Assembly (under inert atmosphere):

  • To a 96-well reaction block, add 8 mg of NaH (60% dispersion, 0.2 mmol, 2.0 eq) to each well.
  • Carefully add 500 µL of the Alcohol/Phenol Nucleophile Array (0.15 mmol, 1.5 eq) to each well. Allow to stir for 15-20 minutes to form the alkoxide/phenoxide.
  • Slowly add 500 µL of the Scaffold Stock Solution (0.1 mmol, 1.0 eq).

3. Reaction Incubation:

  • Seal the plate and incubate at 80 °C with shaking for 8-16 hours. Reactions with alcohols are generally slower and may require elevated temperatures.

4. Work-up and Product Isolation:

  • Cool the reaction block to 0 °C in an ice bath.
  • Carefully quench the reaction by the slow, dropwise addition of 500 µL of saturated aqueous NH₄Cl solution to each well.
  • Proceed with aqueous work-up and extraction as described in Protocol 1.

5. Analysis and Purification:

  • Proceed as described in Protocol 1.

ParameterConditionRationale
Base NaHA strong base is required to deprotonate the less acidic alcohol/phenol nucleophiles.
Temperature 80 °CHigher temperatures are often necessary to achieve reasonable reaction rates with less nucleophilic alcohols.
Stoichiometry 1.5 eq. Alcohol/PhenolA larger excess of the nucleophile is used to favor product formation.

Conclusion and Outlook

This compound is a highly activated and versatile building block, exceptionally well-suited for the rapid generation of diverse chemical libraries through parallel synthesis. The robust nature of the SNAr reaction allows for the incorporation of a wide range of amines, thiols, and alcohols, providing access to novel chemical matter for drug discovery and agrochemical research. The protocols outlined in this application note offer a validated framework for high-throughput synthesis, enabling researchers to efficiently explore vast chemical spaces and accelerate the identification of lead compounds.

References

Experimental procedure for the reduction of the nitro group in 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Chemoselective Reduction of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Abstract

The reduction of the nitro group in this compound to yield 5-Amino-4-chloro-2-(trifluoromethyl)pyridine is a critical transformation in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] The primary challenge in this conversion is achieving high chemoselectivity, specifically reducing the nitro moiety without affecting the labile chloro substituent or the robust trifluoromethyl group. This document provides a comprehensive guide to selecting an appropriate reduction methodology, detailing the causal factors behind the choice, and presents a robust, field-proven protocol using stannous chloride dihydrate (SnCl₂·2H₂O), a reagent known for its mildness and excellent functional group tolerance.[3][4]

Introduction: The Synthetic Challenge

The target molecule, 5-Amino-4-chloro-2-(trifluoromethyl)pyridine, serves as a key building block for a range of biologically active compounds. The synthetic pathway to this amine invariably proceeds through the reduction of its nitro precursor. However, the substrate's electronic and structural features present a distinct challenge. The pyridine ring, substituted with three electron-withdrawing groups (nitro, chloro, and trifluoromethyl), is highly electron-deficient. This influences the reactivity of the nitro group while also activating the chloro group towards potential nucleophilic substitution or reductive cleavage (hydrodehalogenation).

Standard catalytic hydrogenation, particularly with palladium on carbon (Pd/C), is a common and efficient method for nitro reduction but is often associated with competitive dehalogenation, which would lead to an undesired byproduct.[3][4] Therefore, the selection of a reducing agent must be guided by the imperative to preserve the C-Cl bond, demanding a method with high chemoselectivity.

Rationale for Method Selection: A Comparative Overview

The reduction of a nitro group to a primary amine is a six-electron process that can be achieved through various pathways.[5] The choice of reagent is critical and depends on the substrate's overall functionality.

Common Methodologies for Nitro Group Reduction:

MethodReducing SystemAdvantagesDisadvantages & Substrate Incompatibility
Catalytic Hydrogenation H₂, Pd/C or PtO₂High efficiency, clean byproducts (H₂O).[3]High risk of hydrodehalogenation , especially with Pd/C. Reduces alkenes, alkynes, and other functional groups.
Transfer Hydrogenation Hydrazine, NH₄-formateAvoids handling of H₂ gas; can be highly selective.[6][7]Dehalogenation can still occur, particularly at elevated temperatures.[6][7]
Metal/Acid Reduction Fe/HCl, Fe/AcOH, Zn/HClRobust, inexpensive, and effective.[3][8]Strongly acidic conditions may not be suitable for acid-labile substrates; workup can be cumbersome.
Metal/Neutral Salt Fe/NH₄Cl, Zn/NH₄ClMilder than metal/acid systems, excellent functional group tolerance.[8][9]Can be slower than acidic methods; requires careful control of reaction conditions.
Metal Salt Reduction SnCl₂·2H₂OExcellent chemoselectivity , mild conditions, tolerates most functional groups including halogens, esters, and nitriles.[3][10]Stoichiometric amounts are required, leading to significant tin waste; workup can be challenging.[11]
Hydride Reduction NaBH₄ with catalystsMild conditions; can be highly selective with appropriate catalysts (e.g., NiCl₂, CuSO₄).[12][13]NaBH₄ alone is ineffective for nitro groups.[14] Aromatic nitro compounds can yield azo products with LiAlH₄.[3]

For this compound, methods that minimize the risk of dehalogenation are paramount. Both Fe/NH₄Cl and SnCl₂·2H₂O are excellent candidates. However, the stannous chloride method is often favored in fine chemical synthesis for its exceptionally mild conditions and predictable selectivity.[3][11] It proceeds via a series of single-electron transfers from the Sn(II) salt, which is a mechanism less prone to initiating the radical pathways that can lead to C-Cl bond cleavage.[5][11]

Recommended Protocol: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This protocol details the selective reduction of this compound to 5-Amino-4-chloro-2-(trifluoromethyl)pyridine.

Materials and Equipment
  • Starting Material: this compound

  • Reagent: Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Solvent: Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Workup: Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.

Experimental Workflow

G start Start: Weigh Reactants dissolve Dissolve Substrate in Ethanol start->dissolve add_reagent Add SnCl2·2H2O in portions dissolve->add_reagent reflux Heat to Reflux (e.g., 70-80°C) add_reagent->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor cool Cool to Room Temp. monitor->cool quench Quench: Add sat. NaHCO3 (Caution: Gas Evolution) cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify Product (Column Chromatography) filter_evap->purify end End: Characterize Product purify->end

Caption: Workflow for the reduction of this compound.

Step-by-Step Procedure
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add absolute ethanol (or ethyl acetate) to dissolve the starting material (approx. 10-15 mL per gram of substrate). Begin stirring.

  • Reagent Addition: To the stirred solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (for ethanol, approx. 78°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Cooling: Once complete, allow the reaction mixture to cool to room temperature.

  • Workup & Neutralization: Carefully pour the cooled mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This neutralization is exothermic and will produce CO₂ gas. Add slowly with stirring until the pH is ~8. A thick, white precipitate of tin salts will form.

  • Extraction: Transfer the slurry to a separatory funnel and extract the product with ethyl acetate (3x volumes). The tin salts can sometimes make phase separation difficult; filtration through a pad of celite may be necessary before extraction.[15]

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-Amino-4-chloro-2-(trifluoromethyl)pyridine.

Mechanism of Action: Single Electron Transfer

The reduction of nitroarenes by SnCl₂ proceeds through a series of single-electron transfer (SET) steps, which is key to its selectivity.[5][11] The metal (Sn²⁺) acts as the electron donor.

G sub Ar-NO₂ rad_anion [Ar-NO₂]●⁻ sub->rad_anion + e⁻ (from Sn²⁺) nitroso Ar-N=O rad_anion->nitroso + e⁻, + 2H⁺ hydroxylamine Ar-NHOH nitroso->hydroxylamine + 2e⁻, + 2H⁺ amine Ar-NH₂ hydroxylamine->amine + 2e⁻, + 2H⁺

Caption: Simplified mechanism of nitro group reduction via SET pathway.

The overall stoichiometry involves the nitro group accepting six electrons and six protons, with three equivalents of Sn(II) being oxidized to Sn(IV).[11] This stepwise pathway through nitroso and hydroxylamine intermediates is less energetic than catalytic pathways that involve dissociative adsorption on a metal surface, thereby preserving the sensitive C-Cl bond.[5]

Safety and Troubleshooting

  • Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The neutralization step with sodium bicarbonate is exothermic and releases gas; perform it slowly in a large, open beaker to avoid pressure buildup.

  • Troubleshooting:

    • Incomplete Reaction: If the starting material persists, add an additional equivalent of SnCl₂·2H₂O and prolong the reflux time. Ensure the solvent is anhydrous if using a non-aqueous protocol.

    • Difficult Workup: The formation of tin oxides/hydroxides during neutralization can lead to emulsions or intractable solids.[15] Filtering the entire quenched mixture through a pad of celite can help break up emulsions and remove the bulk of the tin salts before extraction.

    • Low Yield: Product may be trapped in the tin salt precipitate. Ensure thorough extraction and consider washing the filtered solids with additional ethyl acetate.

Conclusion

The reduction of this compound to its corresponding amine is a synthetically important yet delicate transformation. While several methods exist for nitro group reduction, the presence of a chloro-substituent necessitates a highly chemoselective approach to prevent undesired hydrodehalogenation. The use of stannous chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol offers a reliable, mild, and highly selective protocol. By understanding the underlying single-electron transfer mechanism and potential procedural challenges, researchers can confidently and efficiently synthesize the target 5-Amino-4-chloro-2-(trifluoromethyl)pyridine, a valuable intermediate for drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Introduction to this compound

This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its purity is paramount, [1][2]as contaminants can lead to unwanted side reactions, lower yields, and compromised biological activity in downstream applications. This guide provides in-de[3]pth technical assistance to help you navigate the challenges of its purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, offering actionable solutions based on scientific principles.

Issue 1: Persistent Yellow or Brown Coloration in the Purified Product

  • Question: After purification by column chromatography or recrystallization, my this compound product remains yellow or brown. What is the likely cause, and how can I obtain a colorless product?

  • Answer: The discoloration of pyridine derivatives is often due to the presence of residual starting materials, degradation products, or trace impurities. For 4-Chloro-5-nitro-2-(t[4]rifluoromethyl)pyridine, this can arise from several sources:

    • Incomplete Reaction: Unreacted starting materials or intermediates from the synthesis process can impart color.

    • Nitrated Byproducts: The nitration step in the synthesis can sometimes lead to the formation of undesired isomers or over-nitrated species, which are often colored.

    • Degradation: The compound may degrade if exposed to excessive heat, light, or incompatible reagents during workup or purification.

    Troubleshooting St[4]eps:

    • Analytical Assessment: Before attempting further purification, analyze the colored product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.

    • Activated Carbo[3]n Treatment: Dissolve the colored product in a suitable hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and add a small amount of activated carbon. Heat the mixture at reflux for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon. The activated carbon will adsorb many colored impurities. Allow the filtrate to cool slowly for recrystallization.

    • Recrystallization Solvent Screening: The choice of recrystallization solvent is critical. Experiment with different[5][6] solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. A table of suitable solve[5]nts is provided below.

    • Flash Column Chromatography: If recrystallization is ineffective, flash column chromatography using a silica gel stationary phase is a powerful alternative. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the target compound from colored impurities.

Issue 2: Co-elution of Impurities During Column Chromatography

  • Question: I'm having difficulty separating my target compound from a closely-eluting impurity during column chromatography. What strategies can I employ to improve the separation?

  • Answer: Co-elution is a common challenge when impurities have similar polarities to the desired product. Several factors can be ad[7]justed to enhance resolution:

    • Solvent System Optimization: The choice of mobile phase is crucial. Systematically screen dif[7]ferent solvent systems with varying polarities. Sometimes, a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can provide better separation than a binary system.

    • Stationary Phase Modification: If standard silica gel does not provide adequate separation, consider alternative stationary phases.

      • Neutral or [7]Basic Alumina: For basic compounds like pyridine derivatives, alumina can sometimes offer different selectivity compared to acidic silica gel.

      • Reverse-Pha[8]se Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective, especially for separating compounds with different hydrophobicities.

    • Mobile Phase Ad[9]ditives: For pyridine compounds, peak tailing on silica gel can be an issue due to the interaction of the basic nitrogen with acidic silanol groups. Adding a small amount (0.[7][8]1-1%) of a competing base like triethylamine to the mobile phase can block these active sites and improve peak shape and resolution.

Issue 3: Low Recovery [7]After Purification

  • Question: I am experiencing significant loss of my this compound during purification. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery can be attributed to several factors, from mechanical losses to product degradation.

    • Irreversible Ad[7]sorption: The compound may be strongly and irreversibly binding to the stationary phase, particularly if using highly active silica gel.

    • Decomposition o[7]n Silica: The acidic nature of silica gel can cause degradation of sensitive compounds.

    • Losses During W[7]ork-up: Multiple extraction and washing steps can lead to cumulative losses of the product.

    • Volatility: While not extremely volatile, some product may be lost during solvent removal under high vacuum, especially if heated.

    Troubleshooting Steps:

    • Deactivate Silica Gel: Before performing column chromatography, you can deactivate the silica gel by treating it with a base like triethylamine. This is done by preparing[7] a slurry of silica gel in the initial mobile phase and adding a small amount of triethylamine.

    • Optimize Work-up Procedure: Minimize the number of aqueous washes. Ensure the pH of the aqueous phase during extraction is controlled to keep the pyridine derivative in the organic layer.

    • Careful Solvent[7] Removal: Use a rotary evaporator at a moderate temperature and vacuum to remove the solvent. Avoid prolonged exposure to high heat.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The synthesis of trifluoromethylpyridines can lead to several byproducts. Depending on the syntheti[1][10]c route, common impurities may include:

  • Isomeric Products: Positional isomers where the chloro and nitro groups are in different positions on the pyridine ring.

  • Multi-chlorinated Species: Over-chlorination can lead to the formation of dichloro- or trichloro-pyridine derivatives.

  • Incompletely Fluori[1][10]nated Intermediates: If the trifluoromethyl group is introduced via a halogen exchange reaction, incompletely fluorinated species (e.g., -CF2Cl or -CFCl2) may be present.

  • Starting Materials:[11] Unreacted precursors from the synthesis.

Q2: What is the best method for assessing the purity of the final product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Li[3]quid Chromatography (HPLC): This is a powerful technique for quantifying the purity of the main component and detecting minor impurities. A reverse-phase C18 colum[3]n with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a good starting point.

  • Nuclear Magnetic Re[9]sonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify unknown impurities by their mass-to-charge ratio.

Q3: What are the recom[3]mended storage conditions for purified this compound?

A3: To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Many suppliers recommend [12]refrigeration (2-8 °C). It is also advisable to s[12]tore it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture and oxygen.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount [6]of the chosen solvent to just cover the solid.

  • Gently heat the mixtu[13]re on a hot plate with stirring.

  • Add small portions of[5] hot solvent until the solid completely dissolves. Avoid adding a large exce[5][6]ss of solvent.

  • If the solution is co[6]lored, this is the point at which you would perform an activated carbon treatment as described in the troubleshooting section.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the[5][13] formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals [5][6]by vacuum filtration using a Büchner funnel.

  • Wash the crystals wit[5]h a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Table 1: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Hexanes69Non-polarOften used in combination with a more polar solvent.
Ethyl Acetate77Polar aproticGood for dissolving a range of polarities.
Isopropanol82Polar proticA common choice for recrystallizing many organic compounds.
Ethanol78Polar proticSimilar to isopropanol, good general-purpose solvent.
Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purification by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a gradient of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute: Begin eluting the column with the non-polar solvent (e.g., 100% hexanes).

  • Increase Polarity: Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., slowly increasing the percentage of ethyl acetate in hexanes).

  • Collect Fractions: Collect fractions in separate tubes as the compounds elute from the column.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Methods cluster_troubleshooting Troubleshooting cluster_end Final Product Crude Crude Product (Colored, Impure) Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Characterize Impurities Recrystallization Recrystallization Analysis->Recrystallization If suitable ColumnChrom Column Chromatography Analysis->ColumnChrom If complex mixture Troubleshoot Optimize Solvents Additives (e.g., Et3N) Alternative Stationary Phase Recrystallization->Troubleshoot Ineffective Pure Pure Product (Colorless, High Purity) Recrystallization->Pure Successful ColumnChrom->Troubleshoot Co-elution/ Low Recovery ColumnChrom->Pure Successful Troubleshoot->ColumnChrom Re-attempt FinalAnalysis Final Purity Check (HPLC, NMR) Pure->FinalAnalysis Verify Purity

References

Technical Support Center: Improving the Yield of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common challenges. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound is a critical step in the development of various agrochemicals and pharmaceuticals.[1][2] The most common route involves the electrophilic nitration of 2-chloro-6-(trifluoromethyl)pyridine. Understanding the underlying mechanism is paramount to troubleshooting and optimizing this reaction.

The Nitration Mechanism: A Step-by-Step Look

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3][4] The key steps are:

  • Generation of the Nitronium Ion (NO₂⁺): Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion.[5][6][7][8][9] This is often the rate-determining step.

  • Electrophilic Attack: The electron-rich pyridine ring attacks the nitronium ion. However, the pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack.[4][10] The trifluoromethyl group is also strongly deactivating. This inherent lack of reactivity is a primary challenge in this synthesis.

  • Rearomatization: A base (typically the bisulfate ion) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product.

Nitration_Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2_plus Nitronium Ion (NO₂⁺) HNO3->NO2_plus + H₂SO₄ H2O Water (H₂O) HNO3->H2O H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate (HSO₄⁻) H2SO4->HSO4_minus Start 2-Chloro-6-(trifluoromethyl)pyridine Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺ (to HSO₄⁻)

Caption: Mechanism of Electrophilic Nitration.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

This is the most common problem and can be attributed to several factors.

Possible Causes & Solutions:

  • Insufficiently Anhydrous Conditions: Water can react with the nitronium ion, reducing its concentration and hindering the reaction.

    • Solution: Use freshly opened or properly stored anhydrous nitric and sulfuric acids. Ensure all glassware is thoroughly dried before use.

  • Incorrect Reagent Stoichiometry: An improper ratio of nitric acid to sulfuric acid can limit the formation of the nitronium ion.

    • Solution: A typical ratio is a 1:1 mixture of concentrated nitric and sulfuric acid.[8] However, optimization may be required for this specific substrate.

  • Sub-optimal Reaction Temperature: The reaction is typically performed at a controlled temperature.

    • Solution: Start the reaction at a lower temperature (e.g., 0-10 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or HPLC. For some pyridine nitrations, temperatures up to 40°C may be necessary.[11]

  • Incomplete Reaction: Due to the deactivated nature of the pyridine ring, longer reaction times may be necessary.

    • Solution: Monitor the reaction over an extended period (e.g., 5-24 hours).[11] Use an appropriate analytical technique (TLC, GC, or HPLC) to confirm the consumption of the starting material.

Issue 2: Formation of Multiple Products (Isomers)

The formation of regioisomers is a potential side reaction.

Possible Causes & Solutions:

  • Reaction Temperature Too High: Higher temperatures can lead to a loss of regioselectivity.

    • Solution: Maintain a consistent and controlled temperature throughout the reaction.

  • Incorrect Acid Mixture: The composition of the nitrating mixture can influence the position of nitration.

    • Solution: Experiment with different ratios of nitric acid to sulfuric acid, or consider the use of oleum (fuming sulfuric acid) to increase the concentration of the nitronium ion.[11]

Issue 3: Difficult Product Isolation and Purification

The workup and purification steps are critical for obtaining a high-purity product.

Possible Causes & Solutions:

  • Incomplete Quenching: Residual acid in the organic phase can complicate purification.

    • Solution: Carefully and slowly pour the reaction mixture onto ice to quench the reaction. Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Emulsion Formation During Extraction: The presence of acidic residues can lead to emulsions.

    • Solution: Ensure complete neutralization before extraction. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.

  • Co-eluting Impurities in Chromatography: Unreacted starting material or isomers may be difficult to separate.

    • Solution: Optimize the solvent system for column chromatography. A common system is a mixture of petroleum ether and ethyl acetate.[12] Monitor fractions carefully by TLC.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Stoichiometry Confirm Reagent Stoichiometry Start->Check_Stoichiometry Check_Time Assess Reaction Time Start->Check_Time Optimize_Purification Optimize Purification Protocol Start->Optimize_Purification Solution_Dry Solution_Dry Check_Conditions->Solution_Dry Solution: Use Dry Reagents/Glassware Solution_Temp Solution_Temp Check_Temp->Solution_Temp Solution: Adjust & Control Temperature Solution_Stoich Solution_Stoich Check_Stoichiometry->Solution_Stoich Solution: Optimize Acid Ratio Solution_Time Solution_Time Check_Time->Solution_Time Solution: Extend Reaction Time & Monitor Solution_Purify Solution_Purify Optimize_Purification->Solution_Purify Solution: Refine Workup & Chromatography

Caption: Troubleshooting Workflow for Low Yields.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

A1: The optimal temperature can vary, but a common starting point is to add the reagents at 0-10°C and then allow the reaction to proceed at room temperature. For some less reactive substrates, gentle heating (e.g., to 40°C) may be necessary to drive the reaction to completion.[11] It is crucial to monitor the reaction by an appropriate analytical method to determine the optimal temperature profile for your specific setup.

Q2: Can I use a different nitrating agent?

A2: While a mixture of concentrated nitric and sulfuric acids is standard, other nitrating agents can be used. However, these may alter the regioselectivity and reactivity. For this specific transformation, the standard nitrating mixture is generally the most effective and economical choice.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., petroleum ether/ethyl acetate) to separate the starting material from the product.[12] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[13]

Q4: What are the key safety precautions for this reaction?

A4: This reaction involves the use of highly corrosive and oxidizing acids.[14][15][16][17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[14][17]

  • Fume Hood: Perform the entire reaction in a well-ventilated fume hood.[14][17]

  • Handling Acids: Always add acid to water, never the other way around, when preparing dilutions.[15] When mixing concentrated acids, add the nitric acid to the sulfuric acid slowly and with cooling.

  • Quenching: The quenching of the reaction mixture with ice is highly exothermic. Perform this step slowly and carefully in a large vessel to avoid splashing.

Section 4: Experimental Protocols

General Procedure for the Nitration of 2-Chloro-6-(trifluoromethyl)pyridine
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Addition of Nitric Acid: Slowly add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • Addition of Starting Material: Once the nitrating mixture is prepared, add 2-chloro-6-(trifluoromethyl)pyridine dropwise, maintaining the temperature between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10°C for a specified time, then let it warm to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate).

Data Presentation
ParameterRecommended RangeNotes
Reagent Ratio (H₂SO₄:HNO₃) 1:1 to 2:1 (v/v)Optimization may be required.
Reaction Temperature 0°C to 40°CStart low and adjust based on monitoring.[11]
Reaction Time 5 - 24 hoursMonitor for completion.[11]
Purification Eluent Petroleum Ether/Ethyl AcetateGradient elution is often effective.[12]

References

Common side reactions with 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in experimental settings. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this versatile reagent in your synthetic endeavors.

Understanding the Reactivity of this compound

This compound is a highly activated electron-deficient pyridine derivative. The presence of two strong electron-withdrawing groups, the nitro group (-NO₂) at the 5-position and the trifluoromethyl group (-CF₃) at the 2-position, renders the C4-position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This makes it a valuable building block for the synthesis of a wide range of substituted pyridine compounds.[1] However, this high reactivity can also lead to several common side reactions if not properly controlled.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during reactions with this compound, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Formation of a Hydroxylated Byproduct, 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine

Question: I am attempting a nucleophilic substitution with an amine nucleophile in the presence of a base like potassium carbonate, but I am observing a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine with a hydroxyl group. What is happening and how can I prevent this?

Answer:

This is a classic case of competitive hydrolysis. The high electrophilicity of the C4 position makes it susceptible to attack not only by your desired nucleophile but also by water or hydroxide ions present in the reaction mixture.

Causality:

  • Presence of Water: Even trace amounts of water in your solvent or reagents can act as a nucleophile, especially under basic conditions which generate hydroxide ions.

  • Basic Conditions: Bases like potassium carbonate can generate hydroxide ions from residual water, which are potent nucleophiles for this activated system.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.

Troubleshooting Protocol:

  • Rigorous Drying of Reagents and Solvents:

    • Use anhydrous solvents. If using a solvent like DMF or acetonitrile, ensure it is freshly distilled or from a sealed bottle over molecular sieves.

    • Dry your amine nucleophile and base (e.g., by heating under vacuum if they are stable) before use.

  • Choice of Base:

    • Consider using a non-hydroxide generating base, such as a tertiary amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), which will act as an acid scavenger without producing hydroxide.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate with your desired nucleophile. Start at room temperature or even 0 °C and slowly warm if necessary.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the introduction of atmospheric moisture.

Table 1: Mitigation Strategies for Hydrolysis

StrategyRationaleRecommended Action
Solvent & Reagent Purity Minimize water as a competing nucleophile.Use anhydrous solvents and dry reagents.
Base Selection Avoid generation of hydroxide ions.Use non-nucleophilic organic bases (e.g., DIPEA, NEt₃).
Temperature Management Reduce the rate of the undesired hydrolysis reaction.Start at low temperatures (0 °C to RT) and monitor progress.
Atmospheric Control Prevent moisture from entering the reaction.Use an inert atmosphere (N₂ or Ar).
Issue 2: Unwanted Reduction of the Nitro Group

Question: I am performing a reaction with a thiol nucleophile and I'm noticing byproducts where the nitro group appears to have been reduced. Is this possible, and how can I avoid it?

Answer:

Yes, reduction of the nitro group is a potential side reaction, particularly when using nucleophiles that can also act as reducing agents, or in the presence of certain metals.

Causality:

  • Reducing Nucleophiles: Some nucleophiles, particularly thiols, can have reducing capabilities, especially at elevated temperatures or in the presence of a base.

  • Contamination with Metals: Trace metal impurities, for example from spatulas or previous reactions in the flask, can catalyze the reduction of the nitro group in the presence of a hydrogen source (e.g., solvent, the nucleophile itself).

  • Reaction Conditions: Prolonged reaction times and high temperatures can favor the reduction pathway.

Troubleshooting Protocol:

  • Choice of Nucleophile and Reaction Conditions:

    • If using a thiol, consider converting it to its corresponding thiolate with a non-reducing base (e.g., sodium hydride) in a separate step before adding the pyridine substrate at a low temperature.

  • Metal-Free Environment:

    • Ensure your reaction vessel is scrupulously clean. Avoid using metal spatulas for transferring reagents if possible; opt for glass or plastic.

  • Control of Reaction Time and Temperature:

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-reduction.

    • Maintain the lowest effective temperature.

Diagram 1: Troubleshooting Workflow for Nitro Group Reduction

start Nitro Group Reduction Observed check_nucleophile Is the nucleophile a potential reducing agent (e.g., thiol)? start->check_nucleophile check_metals Possibility of metal contamination? check_nucleophile->check_metals No sol_nucleophile Pre-form thiolate with a non-reducing base at low temp. check_nucleophile->sol_nucleophile Yes check_conditions Are reaction time/temperature excessive? check_metals->check_conditions No sol_metals Use acid-washed glassware. Avoid metal spatulas. check_metals->sol_metals Yes sol_conditions Monitor reaction closely. Use lowest effective temperature. check_conditions->sol_conditions Yes

Caption: Workflow to diagnose and solve nitro group reduction.

Issue 3: Low Reactivity or No Reaction with Weak Nucleophiles

Question: I am trying to react this compound with a weakly nucleophilic aniline, but the reaction is very slow or not proceeding at all, even at elevated temperatures. What can I do to drive the reaction to completion?

Answer:

While the pyridine ring is highly activated, a very weak nucleophile may still require more forcing conditions or a change in strategy to react efficiently.

Causality:

  • Low Nucleophilicity: The nucleophile's ability to attack the electrophilic carbon is kinetically limiting.

  • Steric Hindrance: Steric bulk on either the nucleophile or the pyridine can slow down the reaction.

  • Inadequate Base: If the nucleophile is an amine, a base is required to deprotonate the intermediate Meisenheimer complex and to neutralize the HCl byproduct. An insufficiently strong or sterically hindered base can impede the reaction.

Troubleshooting Protocol:

  • Increase Reaction Temperature:

    • Carefully increase the temperature, monitoring for decomposition of starting materials or products. Microwave irradiation can sometimes be effective for accelerating slow SNAr reactions.

  • Use a Stronger, Non-Nucleophilic Base:

    • Switch to a stronger base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the nucleophile in situ, making it more reactive. This is particularly effective for alcohols and weakly acidic amines.

  • Solvent Effects:

    • Use a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate.

  • Catalysis:

    • While not always necessary for such an activated substrate, in some challenging cases, the use of a phase-transfer catalyst (for biphasic systems) or a copper catalyst (for certain amine couplings) could be explored, though this adds complexity.

Frequently Asked Questions (FAQs)

Q1: At which position on the pyridine ring will nucleophilic attack occur?

A1: Nucleophilic attack will overwhelmingly occur at the C4 position, leading to the displacement of the chloride. The strong electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro groups synergistically activate this position for SNAr. The trifluoromethyl group has a Hammett constant (σp) of 0.54, indicating it is strongly electron-withdrawing.[1]

Q2: Is there a risk of the trifluoromethyl group being hydrolyzed?

A2: The trifluoromethyl group is generally stable under typical SNAr conditions. However, under very harsh basic conditions (e.g., concentrated NaOH at high temperatures), hydrolysis to a carboxylic acid can occur. For most standard applications with amine, alcohol, or thiol nucleophiles, this is not a common side reaction.

Q3: Can I use strong nucleophiles like Grignard or organolithium reagents?

A3: The use of highly basic and reactive organometallic reagents is not recommended. These reagents are more likely to react with the nitro group or undergo other complex side reactions rather than performing a clean SNAr at the C4 position.

Q4: What are the best practices for purifying the product of an SNAr reaction with this reagent?

A4:

  • Work-up: A standard aqueous work-up is usually sufficient. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.

  • Chromatography: Column chromatography on silica gel is a very effective method for purification. A gradient of ethyl acetate in hexanes or petroleum ether is typically a good starting point for eluting the product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an excellent final purification step to obtain highly pure material.

Diagram 2: General SNAr Reaction and Potential Side Products

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start This compound + Nu-H product 4-Nu-5-nitro-2-(trifluoromethyl)pyridine start->product Base, Solvent hydrolysis Hydrolysis Product (Nu = OH) start->hydrolysis H₂O, Base reduction Nitro-Reduced Product start->reduction Reducing conditions

Caption: Desired SNAr reaction and common side pathways.

References

Preventing decomposition of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Decomposition During Reactions

Welcome to the technical support center for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this highly reactive pyridine derivative. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of working with this versatile but sensitive reagent.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and agrochemical synthesis. Its utility stems from the highly activated 4-chloro position, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This high reactivity is a double-edged sword, as the same electronic factors that facilitate desired transformations also render the molecule susceptible to decomposition under certain conditions. The electron-withdrawing effects of the nitro group, the trifluoromethyl group, and the pyridine nitrogen atom work in concert to activate the C4 position towards nucleophilic attack.

This guide will address the common decomposition pathways and provide actionable strategies to mitigate them, ensuring the integrity of your starting material and the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during a reaction?

A1: The primary decomposition pathways for this compound are nucleophilic attack on the chloro-substituted carbon, leading to common side reactions such as:

  • Hydrolysis: In the presence of water or hydroxide ions, the chloro group can be displaced to form 4-hydroxy-5-nitro-2-(trifluoromethyl)pyridine. This is a significant concern in reactions run in protic solvents or with aqueous workups, especially under basic conditions.

  • Reaction with other nucleophiles: Any nucleophile present in the reaction mixture can potentially compete with your desired nucleophile, leading to the formation of byproducts. This includes solvents (e.g., methanol, ethanol), bases, or even trace impurities.

While less common, under harsh conditions, other decomposition pathways such as denitration or rearrangement could occur, although these are not typically the primary concerns under standard SNAr conditions.

Q2: My reaction with an amine nucleophile is sluggish, and I'm seeing a significant amount of a byproduct that appears to be the hydrolyzed starting material. What's happening and how can I fix it?

A2: This is a classic case of competing hydrolysis. The water present in your reaction, either from solvents, reagents, or atmospheric moisture, is acting as a nucleophile and displacing the chloride. Here’s a breakdown of the likely causes and solutions:

Potential Cause Explanation Recommended Solution
Wet Solvents/Reagents Trace amounts of water in your solvent (e.g., DMF, DMSO, acetonitrile) or amine can lead to significant hydrolysis, especially with prolonged reaction times or elevated temperatures.Use freshly distilled or anhydrous grade solvents. Ensure your amine is dry. Consider storing solvents over molecular sieves.
Hygroscopic Solvents Solvents like DMF and DMSO are notoriously hygroscopic and will absorb moisture from the air.Handle hygroscopic solvents under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Base Using an aqueous base (e.g., aqueous NaOH, K2CO3) will introduce water and hydroxide, a potent nucleophile for hydrolysis.Use a non-nucleophilic organic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (if rigorously dried).
Atmospheric Moisture Reactions run open to the atmosphere can absorb moisture, leading to hydrolysis.Set up your reaction under an inert atmosphere.

Q3: I'm performing a reaction with an alcohol and a strong base (e.g., NaH) to form an ether. My yields are low, and I'm getting a complex mixture of products. What could be the issue?

A3: When using strong, hard bases like sodium hydride with alcohols, you are generating a highly reactive alkoxide. While this is your intended nucleophile, several side reactions can occur:

  • Incomplete Deprotonation: If the alcohol is not fully deprotonated, the remaining alcohol can act as a proton source, quenching other reactive species.

  • Base-Mediated Decomposition: The strong base itself might react with your starting material or product, especially at higher temperatures.

  • Solvent Reactivity: If you are using a solvent that can be deprotonated by NaH (e.g., DMF at elevated temperatures), it can lead to unwanted side reactions.

To troubleshoot this, consider the following:

Potential Cause Explanation Recommended Solution
Base Reactivity Sodium hydride is a very strong base and can promote side reactions.Consider using a milder base such as potassium carbonate or cesium carbonate.
Temperature Control High temperatures can accelerate decomposition pathways.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature.
Solvent Choice The solvent can play a crucial role in the reaction outcome.Use a non-reactive, anhydrous solvent like THF or 1,4-dioxane.

Troubleshooting Guides

Guide 1: Nucleophilic Substitution with Amines

Common Problem: Low yield of the desired 4-amino-5-nitro-2-(trifluoromethyl)pyridine and formation of 4-hydroxy-5-nitro-2-(trifluoromethyl)pyridine.

start Low Yield of Aminated Product Formation of Hydrolyzed Byproduct check_reagents 1. Check Reagent Purity and Dryness start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions sol_reagents Use anhydrous solvents. Dry amine before use. Run under N2 or Ar. check_reagents->sol_reagents Anhydrous solvents? Dry amine? Inert atmosphere? check_workup 3. Examine Workup Procedure check_conditions->check_workup sol_conditions Use TEA or DIPEA. Run at RT or 0 °C to start. check_conditions->sol_conditions Non-nucleophilic base? Optimal temperature? solution Implement Corrective Actions check_workup->solution sol_workup Minimize contact with water. Use brine and dry with MgSO4. check_workup->sol_workup Aqueous workup conditions?

Caption: Troubleshooting workflow for amination reactions.

  • Preparation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent.

    • If your amine is a liquid, consider drying it over KOH or CaH2 followed by distillation. If it is a solid, ensure it is thoroughly dried.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in a minimal amount of anhydrous solvent (e.g., THF, Dichloromethane, or Acetonitrile).

    • In a separate flask, prepare a solution of the amine (1.1 - 1.5 eq) and a non-nucleophilic base like triethylamine (1.5 - 2.0 eq) in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the solution of the pyridine starting material to 0 °C in an ice bath.

    • Slowly add the amine/base solution dropwise to the stirred solution of the starting material.

    • Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature. Avoid excessive heating unless necessary, as this will favor hydrolysis if any trace moisture is present.

  • Workup and Purification:

    • Once the reaction is complete, quench with a minimal amount of saturated aqueous NH4Cl solution.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Guide 2: Nucleophilic Substitution with Alkoxides

Common Problem: Low yield of the desired ether product, formation of complex mixtures, and potential for starting material degradation.

cluster_reactants Reactants & Conditions cluster_outcomes Potential Outcomes Alcohol Alcohol Hydrolysis Product Hydrolysis Product Alcohol->Hydrolysis Product Contains Water Base Base Desired Ether Desired Ether Base->Desired Ether Optimal (e.g., K2CO3) Other Byproducts Other Byproducts Base->Other Byproducts Too Strong (e.g., NaH at high T) Temperature Temperature Temperature->Desired Ether Controlled Temperature->Other Byproducts Too High

Caption: Factors influencing alkoxide substitution reactions.

  • Preparation:

    • Thoroughly dry all glassware and ensure the reaction is conducted under a strictly inert atmosphere.

    • Use anhydrous solvents.

    • Ensure the alcohol is anhydrous. For common alcohols like methanol and ethanol, commercial anhydrous grades are usually sufficient. For others, drying over molecular sieves may be necessary.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the anhydrous alcohol and a suitable base. For less acidic alcohols, a stronger base like NaH may be necessary. For more acidic phenols, a weaker base like K2CO3 is often sufficient and preferable.

    • If using NaH, add it portion-wise to a solution of the alcohol in an anhydrous solvent like THF at 0 °C and stir until hydrogen evolution ceases, indicating complete formation of the alkoxide.

    • In a separate flask, dissolve the this compound in the same anhydrous solvent.

  • Reaction Execution:

    • Slowly add the solution of the pyridine starting material to the pre-formed alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and monitor its progress. Gentle heating may be required, but should be done cautiously.

  • Workup and Purification:

    • Carefully quench the reaction by slow addition of saturated aqueous NH4Cl or water at 0 °C.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with water and brine, then dry and concentrate.

    • Purify by column chromatography.

Technical Support Center: Suzuki Coupling with 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. The electron-deficient nature of this heteroaryl chloride presents unique challenges that this guide aims to address in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we tackle specific issues you may encounter during your experiments, moving from common problems to more nuanced challenges.

Q1: My reaction shows low to no conversion of the starting material. Where should I begin troubleshooting?

A1: This is a common issue when working with less reactive aryl chlorides. The problem often lies with catalyst activation or the overall reactivity of the system. Here's a systematic approach to diagnose the problem:

  • Catalyst and Ligand Integrity: The choice of catalyst and ligand is paramount for activating the C-Cl bond.[1][2][3] Bulky, electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]

    • Initial Recommendation: Start with a robust catalyst system known for its efficacy with heteroaryl chlorides. A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos is a strong starting point.[1][4]

    • Check for Degradation: Ensure your palladium source and phosphine ligands are fresh and have been stored under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation, which can inhibit catalysis.[5]

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can deactivate your palladium catalyst. Ensure your reaction is set up under a strict inert atmosphere (Argon or Nitrogen). This involves using properly degassed solvents.[5][6]

    • Temperature: Aryl chlorides often require higher reaction temperatures (typically 80-110 °C) to facilitate oxidative addition.[7] If you are running the reaction at a lower temperature, a gradual increase may improve conversion.

Q2: I am observing significant amounts of dehalogenation, where the chloro group is replaced by hydrogen. How can I minimize this side reaction?

A2: Dehalogenation is a frequent side reaction, especially with electron-deficient heteroaryl halides like this compound.[7][8][9][10] This occurs when a palladium-hydride (Pd-H) species forms and participates in reductive elimination instead of the desired cross-coupling.[7][11]

  • Source of Hydride: The Pd-H species can arise from the base, solvent, or even trace water.[7]

  • Mitigation Strategies:

    • Choice of Base: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred as they are less likely to generate hydride species.[6][7]

    • Ligand Selection: Employing bulkier, more electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation.[7]

    • Solvent Choice: While often necessary for solubility, some solvents can act as hydride sources. If using alcoholic solvents, consider switching to alternatives like dioxane or toluene.[11]

Q3: My boronic acid appears to be decomposing, leading to low yields. What is happening and how can I prevent it?

A3: You are likely observing protodeboronation, a major side reaction where the boronic acid or ester group is replaced by a hydrogen atom.[2][5] Electron-deficient boronic acids are particularly prone to this decomposition pathway.[5]

  • Key Factors Influencing Protodeboronation:

    • Base: The base required for the transmetalation step can also promote protodeboronation.[12]

    • Water: While many Suzuki protocols use aqueous conditions, water can be the proton source for this side reaction.[5]

  • Solutions:

    • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an organotrifluoroborate.[5][13][14] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[13][14]

    • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a suitable base can help.

    • Milder Bases: Using milder bases like KF or K₃PO₄ can be beneficial.[5]

Q4: The reaction is sluggish and requires long reaction times. Can I accelerate the process?

A4: Yes, several strategies can be employed to increase the reaction rate, particularly for challenging substrates.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can also improve yields.[2][15]

  • Ligand and Catalyst Screening: If your current system is slow, a systematic screening of different ligands and palladium sources is warranted. N-heterocyclic carbene (NHC) ligands, for example, have shown high activity for the coupling of challenging substrates.[16]

  • Optimizing Reaction Parameters: A careful optimization of base, solvent, and temperature can lead to significant rate enhancements.

Experimental Protocols & Data

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for your experiments.

  • Reaction Setup: To a flame-dried reaction vessel, add the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[5]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for an additional 10-15 minutes. Finally, add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][17]

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for optimizing the Suzuki coupling of this compound.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective Pd(0) or Pd(II) precatalysts.
Ligand SPhos or XPhosBulky, electron-rich biaryl phosphine ligands are effective for challenging aryl chlorides.[1][4]
Catalyst Loading 1-5 mol%A good starting range for optimization.
Base K₃PO₄ or Cs₂CO₃Effective bases that are less prone to causing dehalogenation.[6][7]
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic solvent systems often improve base solubility and reaction rates.[6]
Temperature 80-110 °CNecessary for the oxidative addition of the less reactive aryl chloride.[7]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) ReductiveElimination Ar-R Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Transmetalation Transmetalation (R-B(OR)₂) Transmetalation->Pd0 Reductive Elimination CoupledProduct Coupled Product ReductiveElimination->CoupledProduct ArylHalide 4-Chloro-5-nitro-2- (trifluoromethyl)pyridine ArylHalide->OxAdd BoronicAcid Organoboron Reagent BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for troubleshooting common issues.

Troubleshooting_Tree Start Low or No Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion_Causes Potential Causes: - Inactive Catalyst - Low Temperature - Poor Ligand Choice Check_Conversion->Low_Conversion_Causes No High_Conversion_Causes Potential Causes: - Dehalogenation - Protodeboronation - Homocoupling Check_Conversion->High_Conversion_Causes Yes Optimize_Catalyst Optimize Catalyst System: - Use fresh Pd/ligand - Screen bulky ligands - Increase temperature Low_Conversion_Causes->Optimize_Catalyst Address_Side_Reactions Address Side Reactions: - Change base (e.g., to K₃PO₄) - Use boronic ester - Ensure inert atmosphere High_Conversion_Causes->Address_Side_Reactions

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Regioselectivity in Substitutions on 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for functionalization of the highly activated pyridine building block, 4-chloro-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile intermediate. Our goal is to provide you with a deep understanding of the factors governing its reactivity and to offer practical, field-tested solutions to common experimental challenges. This is not just a list of protocols; it is a troubleshooting resource built on a foundation of mechanistic principles to help you achieve maximum regioselectivity and yield in your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the nucleophilic aromatic substitution (SNAr) reactions of this compound.

Question 1: What is the expected regioselectivity for this substrate, and what is the underlying chemical principle?

Answer: The substitution of the chloro group at the C4 position is overwhelmingly the expected and kinetically favored outcome. The regioselectivity is exceptionally high due to the powerful electronic stabilization of the reaction intermediate.

Expertise & Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (chloride).

  • Formation of a Meisenheimer Complex: This creates a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Rearomatization: The leaving group departs, restoring the aromaticity of the ring.

The regioselectivity is determined by the stability of the Meisenheimer complex. For this compound, attack at C4 is strongly preferred over any other position for two primary reasons:

  • Electronic Stabilization: When a nucleophile attacks the C4 position, the resulting negative charge in the intermediate is stabilized through resonance by both the pyridine nitrogen (para-position) and, most importantly, the potent electron-withdrawing nitro group at the C5 position (ortho-position). This extensive delocalization creates a low-energy, highly stable intermediate, accelerating the reaction pathway.

  • Steric Hindrance: The bulky trifluoromethyl (-CF₃) group at the C2 position sterically shields this site, making a nucleophilic approach difficult and further favoring attack at the more accessible C4 position.

The diagram below illustrates the superior stabilization of the intermediate formed from C4 attack.

Meisenheimer Complex Stability cluster_main Regioselectivity Determinants Start This compound + Nucleophile (Nu⁻) AttackC4 Attack at C4 (para to N, ortho to NO₂) Start->AttackC4 Favored Pathway AttackC2 Attack at C2 (ortho to N, meta to NO₂) Start->AttackC2 Disfavored Pathway IntermediateC4 Highly Stable Meisenheimer Complex AttackC4->IntermediateC4 IntermediateC2 Less Stable Meisenheimer Complex AttackC2->IntermediateC2 ProductC4 4-Substituted Product (Major) IntermediateC4->ProductC4 Fast Resonance Charge delocalized onto Pyridine N AND NO₂ Group IntermediateC4->Resonance Superior Stabilization ProductC2 2-Substituted Product (Trace/None) IntermediateC2->ProductC2 Slow NoResonance Charge delocalized onto Pyridine N only IntermediateC2->NoResonance Limited Stabilization

Caption: Decisive factors in the SNAr regioselectivity.

Question 2: I'm observing poor regioselectivity or significant side products. What could be causing this?

Answer: While high C4 selectivity is expected, deviations can occur under suboptimal conditions. If you are observing a mixture of products, consider the following troubleshooting steps.

Troubleshooting_Flowchart Start Problem: Poor Regioselectivity / Low Yield CheckTemp Is the reaction temperature too high (>100 °C)? Start->CheckTemp HighTemp High temp can overcome activation barriers for minor products or cause degradation. CheckTemp->HighTemp Yes CheckSolvent Are you using a non-polar or protic solvent? CheckTemp->CheckSolvent No LowerTemp Action: Lower temperature to 25-60 °C. HighTemp->LowerTemp SolventIssue Protic solvents can deactivate the nucleophile. Non-polar solvents may not stabilize the intermediate. CheckSolvent->SolventIssue Yes CheckBase Is your base too strong or nucleophilic (e.g., NaOH, NaOMe)? CheckSolvent->CheckBase No SwitchSolvent Action: Use a polar aprotic solvent (e.g., DMF, DMSO, NMP, Acetonitrile). SolventIssue->SwitchSolvent BaseIssue Strong/nucleophilic bases can compete with your primary nucleophile or cause degradation. CheckBase->BaseIssue Yes CheckNu Is your nucleophile extremely bulky? CheckBase->CheckNu No SwitchBase Action: Use a non-nucleophilic inorganic base (K₂CO₃, Cs₂CO₃) or an organic base (DIPEA, Et₃N). BaseIssue->SwitchBase NuIssue Extreme steric hindrance may impede approach to C4, though this is rare. CheckNu->NuIssue Yes ModifyNu Action: Evaluate if a less hindered nucleophile can be used. NuIssue->ModifyNu

Caption: Decision tree for troubleshooting poor SNAr outcomes.

Question 3: How do I choose the optimal solvent, base, and temperature to ensure high C4 selectivity?

Answer: Optimizing reaction parameters is key to a clean, high-yielding reaction. The table below summarizes the impact of key variables and provides our recommended starting points.

ParameterEffect on C4 Regioselectivity & YieldRecommended ConditionsRationale
Solvent Critical. Polar aprotic solvents are strongly recommended.Primary: DMF, DMSO, NMP, Acetonitrile.Secondary: THF, 2-MeTHF.Polar aprotic solvents effectively solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity. They also stabilize the charged Meisenheimer complex, lowering the activation energy for the reaction. Protic solvents (e.g., alcohols, water) can hydrogen-bond with and deactivate the nucleophile.
Temperature Important. Lower temperatures favor the kinetically preferred product.-10 °C to 60 °C. Start at room temperature (20-25 °C) and gently heat only if the reaction is sluggish.The C4-substitution pathway has a lower activation energy due to the superior intermediate stability. Excessive heat can provide enough energy to overcome the higher activation barrier of less-favored pathways or lead to decomposition.
Base (if required)Significant. Must be non-nucleophilic to avoid competing reactions.Inorganic: K₂CO₃, Cs₂CO₃.Organic: DIPEA, Et₃N.A base is often required to deprotonate protic nucleophiles (e.g., amines, alcohols, thiols) or to scavenge the HCl byproduct. Using a non-nucleophilic base ensures it does not compete with your intended nucleophile in attacking the pyridine ring.
Nucleophile Moderate. Most standard nucleophiles show high C4 selectivity.Amines, alkoxides, thiolates, and other common nucleophiles are suitable.The electronic preference for C4 attack is so strong that it overrides most other factors. Only in cases of extremely sterically demanding nucleophiles might a decrease in rate be observed.

Validated Experimental Protocol: General Procedure for C4 Amination

This protocol provides a reliable, self-validating system for the substitution of the C4-chloro group with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (5-10 mL per mmol of substrate)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.2 M.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Self-Validation Checkpoint: You should observe the clean disappearance of the starting material and the appearance of a single major, more polar product spot.

  • Heating (If Necessary): If the reaction is slow after 4-6 hours, warm the mixture to 40-50 °C. Avoid temperatures above 60 °C unless necessary, as this can lead to DMF decomposition and side reactions.

  • Quenching: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature and pour it slowly into ice-cold water (10x the volume of DMF used).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-5-nitro-2-(trifluoromethyl)pyridine derivative.

Technical Support Center: Managing Exothermic Reactions with 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing the exothermic nature of reactions with this compound. Our goal is to equip you with the knowledge to conduct your experiments safely and effectively.

The presence of a nitro group and a trifluoromethyl group on the pyridine ring makes this compound a highly reactive intermediate, crucial in the synthesis of various agrochemicals and pharmaceuticals.[1] However, these activating groups also contribute to the potential for highly exothermic and, in some cases, runaway reactions. Understanding and controlling the thermal hazards associated with this compound is paramount for safe laboratory and scale-up operations.[2][3][4]

This document provides a structured approach to identifying potential issues, troubleshooting common problems, and implementing robust safety protocols.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and reaction of this compound.

Q1: What makes reactions with this compound so exothermic?

A1: The exothermicity arises from several factors inherent to the molecule's structure. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups makes the pyridine ring highly susceptible to nucleophilic substitution at the chlorine-bearing carbon.[1] Reactions at this site, particularly with strong nucleophiles, are often rapid and release significant amounts of heat. Furthermore, nitro-containing aromatic compounds are known to have the potential for thermal decomposition, which can be initiated at elevated temperatures and may be autocatalytic.

Q2: I observed a sudden and rapid temperature increase during my reaction. What is happening and what should I do?

A2: A rapid, uncontrolled temperature increase is a strong indicator of a potential runaway reaction.[4] This can be caused by several factors, including an unexpectedly fast reaction rate, accumulation of unreacted reagents, or insufficient cooling.[5]

  • Immediate Action: If you can do so safely, your priority is to stop the addition of any further reagents and maximize cooling to the reactor. If the temperature continues to rise uncontrollably, evacuate the area and follow your institution's emergency procedures.

  • Post-Incident Analysis: Once the situation is stabilized, a thorough investigation is necessary. Key areas to review include the rate of reagent addition, the efficiency of the cooling system, and the accuracy of temperature monitoring.

Q3: Can I run my reaction at a higher concentration to improve throughput?

A3: Increasing the concentration of reactants will increase the rate of heat generation. While this may seem to improve efficiency, it significantly elevates the risk of a thermal runaway if not properly managed. Before increasing the concentration, a thorough thermal hazard assessment is crucial. This may involve techniques like reaction calorimetry to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[3][6] It is generally safer to operate in a more dilute system to provide a larger thermal mass for heat absorption.[7]

Q4: My reaction seems to be generating a lot of gas. Is this normal?

A4: Gas evolution can occur for several reasons, some of which may indicate a hazardous situation. It could be a byproduct of the desired reaction, or it could signal the onset of decomposition, which often produces gaseous products like NOx. If gas evolution is unexpected or vigorous, it should be treated as a sign of a potential runaway reaction. Ensure your reaction setup is adequately vented to prevent pressure buildup.[8]

II. Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
Reaction temperature overshoots the set point during reagent addition. 1. Reagent addition is too fast. 2. Inadequate cooling capacity. 3. Poor mixing leading to localized "hot spots".1. Reduce the addition rate of the limiting reagent. Employing a semi-batch or continuous feeding strategy can help control the rate of heat generation.[7] 2. Ensure your cooling bath/system is at the lowest practical temperature and has sufficient volume and surface area for effective heat exchange. 3. Increase the stirring rate to improve heat dissipation throughout the reaction mixture.
A delayed exotherm is observed after a period of reagent addition. Accumulation of unreacted starting material followed by a sudden, rapid reaction.1. Ensure the reaction has initiated before adding a large quantity of the limiting reagent. A small initial charge followed by monitoring for a temperature increase can confirm initiation. 2. Consider a higher initial reaction temperature if kinetics are slow at the planned addition temperature, but be cautious of approaching the decomposition temperature.
The color of the reaction mixture darkens significantly, and unexpected byproducts are observed. Thermal decomposition of the starting material or product due to excessive temperature.1. Lower the reaction temperature. If the reaction rate is too slow at a lower temperature, a more potent catalyst or a different solvent may be necessary. 2. Minimize the reaction time at elevated temperatures.
Difficulty controlling the exotherm during quenching. The quenching agent is reacting vigorously with unreacted starting materials or reactive intermediates.1. Cool the reaction mixture to a low temperature (e.g., 0 °C) before quenching.[9][10] 2. Add the quenching agent slowly and portion-wise to control the rate of heat release.[10] 3. For highly reactive mixtures, consider a reverse quench, where the reaction mixture is added slowly to a large volume of the cold quenching agent.

III. Experimental Protocols & Methodologies

To ensure the safe handling of exothermic reactions involving this compound, the following protocols are recommended.

Protocol 1: Reaction Setup for Controlled Exotherm Management

This protocol outlines a general setup for running potentially exothermic reactions in a laboratory setting.

Materials:

  • Three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Addition funnel with pressure-equalizing arm

  • Thermocouple or thermometer with the probe immersed in the reaction mixture

  • Condenser with an inert gas inlet (e.g., Nitrogen or Argon)

  • Cooling bath (e.g., ice-water, dry ice-acetone)

  • Syringe pump for controlled addition (recommended)

Procedure:

  • Assemble the glassware in a fume hood, ensuring all joints are properly sealed.

  • Charge the flask with this compound and the reaction solvent.

  • Begin stirring to ensure a homogenous mixture.

  • Cool the flask to the desired initial temperature using the cooling bath.

  • Place the thermocouple probe below the surface of the reaction mixture, away from the flask walls, to get an accurate reading of the internal temperature.

  • Charge the addition funnel or syringe pump with the nucleophile or other reactant.

  • Begin adding the reactant dropwise or at a slow, controlled rate via the syringe pump.

  • Continuously monitor the internal temperature. If the temperature rises more than a few degrees above the set point, immediately stop the addition and allow the mixture to cool before resuming at a slower rate.

  • Once the addition is complete, continue to monitor the temperature to ensure the exotherm has subsided.

Protocol 2: Emergency Quenching Procedure

This protocol is for situations where a reaction is showing signs of becoming uncontrollable. This should only be performed if it is safe to do so.

Materials:

  • Large container of a suitable, cold quenching agent (e.g., cold water, isopropanol, or a dilute acid/base solution, depending on the reaction chemistry).[9]

  • Blast shield.

Procedure:

  • If a runaway reaction is suspected and you can safely approach the apparatus, immediately stop any reagent addition and remove any heating source.

  • Increase the cooling to the maximum possible extent.

  • If the temperature continues to rise rapidly, and it is safe to do so, carefully and slowly pour the reaction mixture into the large container of the cold quenching agent behind a blast shield.[7] Be prepared for vigorous gas evolution and splashing.

  • Evacuate the area and alert your safety officer.

IV. Visualizations

Decision Workflow for Managing a Reaction Exotherm

The following diagram illustrates a decision-making process for managing the temperature of a potentially exothermic reaction.

ExothermManagement start Start Reagent Addition monitor Monitor Internal Temperature (T_internal) start->monitor check_temp Is T_internal > T_set + 5°C? monitor->check_temp addition_complete Addition Complete monitor->addition_complete Addition finished stop_addition Stop Addition check_temp->stop_addition Yes continue_addition Continue Addition check_temp->continue_addition No cool_down Allow Mixture to Cool stop_addition->cool_down resume_slower Resume Addition at a Slower Rate cool_down->resume_slower resume_slower->monitor continue_addition->monitor Addition ongoing final_monitoring Monitor Until Stable addition_complete->final_monitoring end Proceed to Workup final_monitoring->end

Caption: A workflow for monitoring and controlling reaction temperature.

Key Parameters in Thermal Hazard Assessment

Understanding these parameters is crucial for preventing runaway reactions.[3]

ThermalSafety parameters Key Thermal Safety Parameters Adiabatic Temperature Rise (ΔT_ad) Heat of Reaction (ΔH_rxn) Heat Capacity (Cp) Maximum Temperature of Synthesis Reaction (MTSR) Heat Generation Rate Heat Removal Rate assessment Thermal Hazard Assessment parameters->assessment safe_process Safe Process Conditions assessment->safe_process If Heat Removal > Heat Generation runaway Runaway Potential assessment->runaway If Heat Generation > Heat Removal

Caption: Interrelation of key parameters in thermal hazard analysis.

V. References

  • Benchchem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Retrieved from 7

  • Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. Retrieved from 9

  • Huang Lab, MSU Chemistry. (2017). Standard Operating Procedures. Retrieved from 8

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from 10

  • Cardillo, P., & Copelli, S. (2008). A simple procedure for optimal scale-up of fine chemical processes. Part II: the nitration of 4-chloro benzotrifluoride. Industrial & Engineering Chemistry Research, 47(23), 9357-9365.

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from 3

  • Gexcon. (n.d.). Runaway Reaction. Retrieved from 4

  • Yoshida, T., Matsunaga, T., & Hosoya, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 141-152.

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 145, 239-253.

  • Chen, Q., Wang, J., Gao, M., Liu, L., & Tao, J. (2022). Review on loss prevention of chemical reaction thermal runaway: Principles and application. Emergency Management Science and Technology, 2, 10.

  • Chen L., Lyu J., Zhou J., Liu M., Guo Z., Chen W. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 116, 355-360.

References

Technical Support Center: Catalyst Removal from 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst removal in reactions involving 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. The methodologies and troubleshooting advice presented here are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the removal of catalysts from your reaction mixtures.

Q1: What are the common types of catalysts used in reactions with this compound, and why is their removal critical?

A1: Reactions involving this compound often employ transition metal catalysts, particularly palladium-based catalysts, for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1][2] These reactions are pivotal in synthesizing a wide array of pharmaceutical and agrochemical compounds.[3][4]

Why Removal is Critical:

  • Product Purity: Residual catalyst can contaminate the final product, which is unacceptable in active pharmaceutical ingredients (APIs). Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) have strict limits on elemental impurities. For instance, the limit for palladium is often in the low parts per million (ppm) range.[1][5]

  • Downstream Reactions: Trace amounts of catalyst can interfere with subsequent synthetic steps, leading to undesired side reactions or catalyst poisoning.[5]

  • Toxicity: Many transition metals are toxic, and their presence in a final drug product poses a significant health risk.[1]

  • Cost: Many catalysts, especially those based on precious metals like palladium, are expensive. Efficient recovery and recycling are economically advantageous.[6]

Q2: I've performed a palladium-catalyzed cross-coupling reaction. What is the first step I should take to remove the catalyst?

A2: The initial approach to catalyst removal depends on whether the catalyst is heterogeneous or homogeneous .

  • Heterogeneous Catalysts: These are catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture (e.g., palladium on carbon, Pd/C). The primary and most straightforward method for removal is filtration .[7][8]

  • Homogeneous Catalysts: These catalysts are soluble in the reaction mixture (e.g., Pd(PPh₃)₄). Their removal is more complex as they cannot be simply filtered out.[6][9]

Therefore, the first step is to identify the nature of your catalyst. For heterogeneous catalysts, proceed with filtration. For homogeneous catalysts, a multi-step approach involving scavenging or other purification techniques will be necessary.

Q3: My heterogeneous catalyst (Pd/C) filtration is slow and seems to be clogging the filter paper. What can I do?

A3: Slow filtration of heterogeneous catalysts is a common issue, often due to very fine catalyst particles. Here are some troubleshooting steps:

  • Use a Filter Aid: A pad of Celite® (diatomaceous earth) on top of your filter paper can prevent fine particles from clogging the pores of the filter.[5][10] To prepare a Celite pad, create a slurry of Celite in your reaction solvent, pour it onto the filter paper in a Büchner funnel under gentle vacuum, and ensure an even layer is formed before filtering your reaction mixture.

  • Choose the Right Filter Medium: For very fine particles, standard filter paper may not be sufficient. Consider using:

    • Glass fiber filters: These have a high particle retention rate.

    • Sintered glass funnels: These provide a fine, porous glass disc for filtration.

    • Porous sintered metal tubes: These offer superior filtration for catalyst recovery, often achieving less than 1 ppm of residual catalyst.[7]

  • Agitated Nutsche Filter Dryers (ANFDs): For larger scale operations, ANFDs are an efficient, enclosed system for filtering and drying the catalyst.[7][11]

Q4: After filtering my heterogeneous catalyst, I still detect residual palladium in my product. Why is this happening and how can I fix it?

A4: Even with heterogeneous catalysts, some leaching of the metal into the reaction solution can occur, resulting in soluble palladium species.[12] Simple filtration will not remove these dissolved traces. To address this, you will need to employ methods typically used for homogeneous catalyst removal.

Solution: After the initial filtration, treat the filtrate with a palladium scavenger . These are solid-supported materials with functional groups that chelate to the dissolved palladium, allowing it to be removed by a second filtration.[6][13]

Q5: I used a homogeneous palladium catalyst. What are the most effective methods for its removal?

A5: Removing soluble homogeneous catalysts requires more advanced techniques than simple filtration. The most common and effective methods include:

  • Scavenging: This is the most widely used technique. It involves adding a solid-supported scavenger to the reaction mixture, which selectively binds to the palladium.[9][14] The scavenger-bound palladium is then removed by filtration.

  • Activated Carbon: Activated carbon is a cost-effective adsorbent that can effectively remove palladium.[15][16] However, it can sometimes adsorb the desired product as well, so it's important to screen for this possibility.

  • Crystallization: In some cases, crystallization of the final product can be an effective purification method, leaving the palladium impurities in the mother liquor.[1] The efficiency of this method can be enhanced by adding ligands like N-acetylcysteine or thiourea to keep the palladium soluble in the mother liquor.[1]

  • Solvent Extraction: A liquid-liquid extraction can sometimes be used to separate the product from the catalyst if they have significantly different solubilities in two immiscible solvents.[17]

  • Organic Solvent Nanofiltration (OSN): This is a more advanced technique that uses a membrane to separate molecules based on size, allowing for the removal of the larger catalyst complex from the smaller product molecule.[12][18]

Troubleshooting Guide: Choosing the Right Palladium Scavenger

The selection of an appropriate scavenger is crucial for efficient palladium removal. The choice depends on several factors, including the oxidation state of the palladium and the solvent system.[9]

Scavenger TypeFunctional GroupRecommended For
Thiol-Based -SHA broad range of palladium species, particularly effective for Pd(II) complexes.[5][9]
Amine-Based -NH₂, -NR₂Effective for various palladium species.
Triamine-Based -N(CH₂CH₂NH₂)₂Can be highly effective for specific palladium complexes.[19]
Phosphine-Based -PR₂Useful for scavenging certain palladium species.

Experimental Protocol: General Procedure for Palladium Scavenging

  • Initial Filtration (if applicable): If a heterogeneous catalyst was used, perform an initial filtration to remove the bulk of the solid catalyst.

  • Scavenger Selection: Choose an appropriate scavenger based on the nature of your palladium catalyst and reaction conditions.

  • Addition of Scavenger: Add the scavenger to the reaction mixture or filtrate. A typical starting point is to use a few equivalents relative to the initial amount of palladium catalyst.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature. The required time can range from a few hours to overnight.[14]

  • Filtration: Filter the mixture to remove the scavenger-bound palladium. A simple gravity or vacuum filtration is usually sufficient.

  • Analysis: Analyze the filtrate for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm successful removal.[1]

Visualization of Catalyst Removal Workflow

The following diagram illustrates a general decision-making workflow for catalyst removal.

Catalyst_Removal_Workflow Start Reaction Complete Catalyst_Type Identify Catalyst Type Start->Catalyst_Type Heterogeneous Heterogeneous (e.g., Pd/C) Catalyst_Type->Heterogeneous Solid Homogeneous Homogeneous (e.g., Pd(PPh3)4) Catalyst_Type->Homogeneous Soluble Filtration1 Filtration (with Celite® if needed) Heterogeneous->Filtration1 Scavenging Add Scavenger (e.g., Thiol-based silica) Homogeneous->Scavenging Analysis1 Analyze Filtrate for Residual Catalyst Filtration1->Analysis1 Analysis1->Scavenging Catalyst Levels Too High Product_Isolation Product Isolation Analysis1->Product_Isolation Catalyst Levels Acceptable Filtration2 Filtration Scavenging->Filtration2 Analysis2 Analyze Filtrate for Residual Catalyst Filtration2->Analysis2 Analysis2->Product_Isolation Catalyst Levels Acceptable Other_Methods Consider Other Methods (Activated Carbon, Crystallization) Analysis2->Other_Methods Catalyst Levels Too High

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the vast arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the intricate three-dimensional architecture of organic molecules. This guide provides an in-depth analysis and predicted spectral assignments for 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a compound of interest due to its complex substitution pattern on the pyridine scaffold. The presence of three distinct and strongly electronically active substituents—a chloro group, a nitro group, and a trifluoromethyl group—presents a fascinating case study in spectral interpretation.

This guide is designed for researchers, scientists, and professionals in drug development who rely on accurate NMR data for structural verification and further research. We will delve into a comparative analysis, leveraging data from structurally analogous compounds to substantiate our predicted assignments. The methodologies and rationale behind these predictions are detailed to provide a robust framework for understanding the NMR characteristics of this and similar polysubstituted pyridines.

The Structural Challenge: Substituent Effects on the Pyridine Ring

The ¹H and ¹³C NMR spectra of pyridine are significantly influenced by the electronic nature of its substituents. In this compound, we encounter a confluence of strong electron-withdrawing effects. The trifluoromethyl (-CF₃) group at the 2-position, the chloro (-Cl) group at the 4-position, and the nitro (-NO₂) group at the 5-position all serve to decrease the electron density of the pyridine ring. This cumulative electron withdrawal is expected to shift the remaining ring protons and carbons to a lower field (higher ppm) in the NMR spectrum.[1] Understanding the interplay of these effects is crucial for accurate spectral assignment.

The trifluoromethyl group, in particular, introduces further complexity due to ¹⁹F-¹H and ¹⁹F-¹³C spin-spin coupling, which can be observed in the respective spectra. The position of the trifluoromethyl group on the pyridine ring has a significant impact on the molecule's electronic properties and, consequently, its NMR spectrum.[2]

Proposed Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, a systematic experimental approach is essential. The following protocol outlines the recommended steps for sample preparation and data acquisition.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak. Consistency in solvent choice is critical for comparative analysis.[2]

  • Concentration: A sample concentration of 10-20 mg/mL is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for ¹H and ¹³C NMR to provide an accurate chemical shift reference (δ = 0.00 ppm).[2]

2. NMR Spectrometer Setup:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the fine splitting patterns expected in this molecule.[2]

3. Data Acquisition Parameters:

  • ¹H NMR:

    • A standard single-pulse experiment should be performed.

    • A spectral width of approximately 12 ppm is appropriate.

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.

    • A spectral width of approximately 200 ppm is necessary.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (for confirmation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons.

The following diagram illustrates the workflow for acquiring and analyzing the NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_output Final Output dissolve Dissolve in CDCl3 with TMS H1 1H NMR dissolve->H1 C13 13C NMR dissolve->C13 TwoD 2D NMR (COSY, HSQC, HMBC) dissolve->TwoD assign_H1 Assign 1H Spectrum H1->assign_H1 assign_C13 Assign 13C Spectrum C13->assign_C13 confirm Confirm Assignments with 2D Data TwoD->confirm assign_H1->confirm assign_C13->confirm final_report Complete Structural Assignment confirm->final_report G H3 H-3 C2 C-2 H3->C2 C4 C-4 H3->C4 C5 C-5 H3->C5 H6 H-6 H6->C2 H6->C4 H6->C5 C3 C-3 C6 C-6 CF3 CF3

References

Navigating the Analytical Maze: A Comparative Guide to the Characterization of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal factors shaping the analytical behavior of this complex molecule. We will explore the expected fragmentation pathways under electron ionization and compare the utility of mass spectrometry with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is designed to be a self-validating resource, with each claim and protocol grounded in established scientific principles and supported by authoritative references.

The Analytical Challenge: A Molecule of Contrasting Chemistries

This compound is a multifaceted molecule presenting a unique analytical challenge. Its structure incorporates a trifluoromethyl group, a nitro group, and a chlorine atom on a pyridine ring. Each of these functional groups imparts distinct chemical properties that influence its behavior in various analytical systems. The trifluoromethyl group is strongly electron-withdrawing, impacting the electron density of the pyridine ring.[1][2] The nitro group, also electron-withdrawing, is a well-known chromophore and electrophore. The chlorine atom adds further complexity with its characteristic isotopic signature in mass spectrometry. Understanding the interplay of these groups is paramount for developing robust and reliable analytical methods for its identification and quantification.

Unraveling the Fragmentation Puzzle: A Predictive Look at the Mass Spectrum

The molecular ion ([M]•+) is the starting point for the fragmentation cascade. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions. The initial fragmentation is likely to be driven by the lability of the C-NO₂ and C-Cl bonds, as well as the potential for rearrangements involving the trifluoromethyl group.

A predicted fragmentation pathway is visualized in the following diagram:

G M [M]•+ m/z 226/228 M_minus_NO2 [M-NO2]•+ m/z 180/182 M->M_minus_NO2 -NO2 M_minus_Cl [M-Cl]+ m/z 191 M->M_minus_Cl -Cl CF3_loss [M-CF3]+ m/z 157/159 M->CF3_loss -CF3 M_minus_NO2_minus_CF3 [M-NO2-CF3]+ m/z 111/113 M_minus_NO2->M_minus_NO2_minus_CF3 -CF3 M_minus_Cl_minus_NO [M-Cl-NO]+ m/z 161 M_minus_Cl->M_minus_Cl_minus_NO -NO

Caption: Predicted Electron Ionization Fragmentation Pathway of this compound.

Key predicted fragmentation steps include:

  • Loss of the Nitro Group: A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as •NO₂ (mass loss of 46 u) or as •NO (mass loss of 30 u) followed by the loss of CO.

  • Loss of a Chlorine Atom: The cleavage of the C-Cl bond is another highly probable fragmentation, leading to the loss of a chlorine radical (•Cl, mass loss of 35 or 37 u).

  • Loss of the Trifluoromethyl Group: The C-CF₃ bond can also cleave, resulting in the loss of a trifluoromethyl radical (•CF₃, mass loss of 69 u).

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical strategy often involves orthogonal techniques to provide confirmatory evidence and address specific analytical challenges such as isomer differentiation and quantification in complex matrices.

Technique Principle Strengths for this Analyte Limitations
GC-MS Separation by volatility and partitioning, followed by mass analysis.Excellent for volatile and semi-volatile compounds. Provides both retention time and mass spectral data for high confidence identification.May require derivatization if the compound has low volatility. Thermal instability can be a concern.
LC-MS/MS Separation by polarity and partitioning in the liquid phase, followed by tandem mass analysis.Ideal for non-volatile or thermally labile compounds. High sensitivity and selectivity, especially in complex matrices.[3][4][5][6][7]Mobile phase selection can be critical and may suppress ionization.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, including the connectivity of atoms and the number of protons and carbons in unique chemical environments.[8][9][10]Lower sensitivity compared to mass spectrometry. May be challenging for complex mixtures without prior separation.
FTIR Spectroscopy Absorption of infrared radiation, causing molecular vibrations.Provides information about the functional groups present in the molecule (e.g., -NO₂, -CF₃, C-Cl).[11][12]Does not provide information on molecular weight or the overall molecular structure. Not suitable for complex mixtures.

Experimental Protocols for a Multi-faceted Analytical Approach

To ensure the highest level of scientific integrity, the following are detailed, step-by-step methodologies for the key analytical techniques discussed.

Protocol 1: GC-MS Analysis

This protocol is designed for the qualitative and quantitative analysis of this compound.

G cluster_prep Sample Preparation cluster_gc GC System cluster_ms MS Detector prep1 Dissolve sample in volatile solvent (e.g., ethyl acetate) prep2 Filter through 0.22 µm syringe filter prep1->prep2 gc_inlet Injector: Split/Splitless 250 °C prep2->gc_inlet gc_column Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) gc_inlet->gc_column ms_source Ion Source: Electron Ionization (EI) 70 eV gc_column->ms_source gc_oven Oven Program: Start at 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min ms_analyzer Mass Analyzer: Quadrupole Scan range: 50-300 m/z ms_source->ms_analyzer

Caption: Workflow for GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC inlet operating in splitless mode.

  • Chromatographic Separation: Utilize a capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program should be optimized to ensure good separation, for example, starting at 100°C and ramping to 280°C.

  • Mass Spectrometric Detection: The mass spectrometer should be operated in full scan mode to obtain the complete fragmentation pattern.

Protocol 2: LC-MS/MS Analysis

This protocol is suitable for the sensitive and selective quantification of the analyte in complex matrices.

Instrumentation:

  • High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., acetonitrile/water mixture) to a concentration appropriate for the instrument's sensitivity.

  • Chromatographic Separation: Employ a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size). A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is typically used.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Precursor and product ion pairs need to be optimized by infusing a standard solution of the analyte.

Protocol 3: NMR Spectroscopic Analysis

This protocol provides a method for the structural confirmation of the analyte.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The aromatic region (typically 7.0-9.0 ppm for pyridines) will show signals for the two protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the substituents.[13]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached functional groups.[1][2][9]

Protocol 4: FTIR Spectroscopic Analysis

This protocol is a rapid method for confirming the presence of key functional groups.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Sample Preparation: If using an ATR accessory, place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands for the functional groups:

    • Nitro group (-NO₂): Strong asymmetric and symmetric stretching vibrations typically around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

    • Trifluoromethyl group (-CF₃): Strong C-F stretching vibrations in the region of 1350-1100 cm⁻¹.

    • C-Cl bond: Stretching vibration in the fingerprint region, typically around 800-600 cm⁻¹.

    • Pyridine ring: C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

Conclusion: An Integrated Approach for Unambiguous Characterization

The comprehensive characterization of a complex molecule like this compound necessitates a multi-technique approach. While mass spectrometry provides invaluable information on the molecular weight and fragmentation pattern, its power is significantly enhanced when used in conjunction with chromatographic separation techniques like GC and LC. Furthermore, NMR and FTIR spectroscopy offer orthogonal and complementary structural information, leading to an unambiguous identification and characterization of the analyte. The protocols and comparative data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to develop and validate analytical methods for this and structurally related compounds, ensuring the highest standards of scientific rigor and data integrity.

References

The Exceptional Reactivity of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine: A Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The pyridine scaffold, a ubiquitous motif in pharmaceuticals and agrochemicals, often requires functionalization via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the reactivity of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine against other substituted pyridines, supported by experimental data and detailed protocols. Our analysis will demonstrate the exceptional electrophilicity of this substrate, arising from the synergistic activation by the nitro and trifluoromethyl groups, making it a superior choice for complex molecular construction.

Understanding Nucleophilic Aromatic Substitution on Pyridines

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it more susceptible to nucleophilic attack than a benzene ring. The reactivity is further enhanced by the presence of electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate, known as the Meisenheimer complex.

The general mechanism for an SNAr reaction on a substituted pyridine involves two key steps:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. This is typically the rate-determining step.

  • Leaving Group Departure: The leaving group is expelled, restoring the aromaticity of the pyridine ring.

The positions most activated towards nucleophilic attack are C2 and C4 (ortho and para to the ring nitrogen), as the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Rate-Determining Step cluster_product Products Py Substituted Pyridine MC Meisenheimer Complex (Resonance Stabilized) Py->MC Addition Nu Nucleophile (Nu⁻) Nu->MC Product Substituted Product MC->Product Elimination LG Leaving Group (L⁻) Product->LG

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyridine ring.

The Unique Activation of this compound

The subject of our focus, this compound, is engineered for exceptional reactivity in SNAr reactions. This heightened reactivity is a direct consequence of the powerful and synergistic electron-withdrawing effects of its substituents:

  • Pyridine Nitrogen: As an integral part of the aromatic ring, the nitrogen atom activates the C4 position for nucleophilic attack.

  • Nitro Group (-NO₂): Positioned at C5, the nitro group is a potent electron-withdrawing group through both inductive and resonance effects. It effectively delocalizes the negative charge of the Meisenheimer intermediate.

  • Trifluoromethyl Group (-CF₃): Located at C2, the trifluoromethyl group is one of the strongest electron-withdrawing groups due to the high electronegativity of the fluorine atoms. Its powerful inductive effect significantly increases the electrophilicity of the pyridine ring.

The combination of these three features makes the C4 carbon of this compound exceptionally electron-deficient and thus, highly susceptible to nucleophilic attack.

Comparative Reactivity: A Quantitative Analysis

The following table presents the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine in ethanol at 40°C. This data provides a quantitative measure of their relative reactivities under identical conditions.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-5-nitropyridine35NegligibleNegligible
This compound 4 5 Predicted: Extremely High Extremely High

Data for chloronitropyridines sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.

Analysis of Reactivity Trends:

  • Activation by Ring Nitrogen and Nitro Group: The high reactivity of 4-chloro-3-nitropyridine and 2-chloro-3-nitropyridine highlights the potent activation when the leaving group is ortho or para to both the ring nitrogen and the nitro group. This allows for maximal stabilization of the Meisenheimer complex.

  • Positional Effects: The significantly lower reactivity of 2-chloro-5-nitropyridine demonstrates that while still activated, the meta-relationship between the leaving group and the nitro group is less effective for resonance stabilization. The negligible reactivity of isomers with the chloro group at the 3-position underscores the importance of activation by the ring nitrogen at the C2 and C4 positions.

  • Predicted Reactivity of this compound: Based on these trends, the reactivity of this compound is predicted to be exceptionally high. The chloro group at C4 is para to the activating ring nitrogen. Although the nitro group is at C5 (meta to the leaving group), the immense inductive electron-withdrawing power of the trifluoromethyl group at the C2 position (ortho to the ring nitrogen) will substantially increase the overall electrophilicity of the pyridine ring, leading to a significantly enhanced reaction rate compared to other isomers.

Experimental Protocol for Comparative Kinetic Analysis

To empirically validate the predicted high reactivity, a standardized kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constants for the reaction of this compound and other chloronitropyridines with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Experimental_Workflow A Prepare Stock Solutions - Chloronitropyridines in Solvent - Piperidine in Solvent B Equilibrate Solutions at Constant Temperature A->B C Initiate Reaction in Cuvette - Mix Substrate and Nucleophile B->C D Monitor Reaction Progress - UV-Vis Spectrophotometry (Absorbance vs. Time) C->D E Data Analysis - Determine Pseudo-First-Order Rate Constant (k_obs) D->E F Determine Second-Order Rate Constant (k₂) - Plot k_obs vs. [Piperidine] E->F G Compare Reactivities F->G

Caption: Workflow for the comparative kinetic analysis of nitropyridine reactivity.

Materials:

  • This compound

  • Comparative chloronitropyridine isomers (e.g., 4-chloro-3-nitropyridine, 2-chloro-5-nitropyridine)

  • Piperidine (freshly distilled)

  • Anhydrous ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each chloronitropyridine substrate (e.g., 1 x 10⁻³ M) in anhydrous ethanol.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in anhydrous ethanol.

  • Kinetic Measurements:

    • Equilibrate all stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Add a small, precise volume of the chloronitropyridine stock solution to the cuvette, rapidly mix, and immediately begin recording the absorbance at the wavelength corresponding to the formation of the product (previously determined by obtaining the UV-Vis spectrum of the purified product).

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.

    • Perform this entire procedure for each of the chloronitropyridine substrates to be compared.

Conclusion

The strategic placement of a nitro group and a trifluoromethyl group on the pyridine ring, in conjunction with the inherent electron-deficiency of the heterocycle, renders this compound a supremely activated substrate for nucleophilic aromatic substitution. While a direct quantitative comparison requires dedicated kinetic studies, the analysis of structure-activity relationships based on data from analogous compounds strongly supports its exceptional reactivity. This makes it an invaluable tool for synthetic chemists, enabling the construction of complex molecular architectures under mild conditions and with high efficiency, which is particularly advantageous in the development of novel pharmaceuticals and advanced materials.

A Senior Application Scientist's Guide to the Synthetic Efficacy of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide explores the utility of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound. While direct biological efficacy data for this specific molecule is not extensively documented in public literature, its true value is realized in its potential as a sophisticated building block for synthesizing high-value, biologically active molecules. This document reframes "efficacy" as "synthetic efficacy," providing a comparative analysis of established synthetic pathways for leading agrochemicals and proposing prospective routes that leverage the unique chemical functionalities of the title compound. We present detailed synthetic protocols, comparative tables, and mechanistic diagrams to offer researchers and chemical development professionals a forward-looking perspective on harnessing complex pyridine intermediates for next-generation crop protection agents.

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Agrochemicals

The introduction of a trifluoromethyl (CF3) group into a pyridine ring is a well-established strategy in the design of modern pesticides.[1] The unique physicochemical properties of the CF3 group—including its high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the biological activity, bioavailability, and target-binding affinity of a molecule.[2][3] Consequently, the trifluoromethylpyridine (TFMP) scaffold is a key structural motif found in numerous commercial insecticides, herbicides, and fungicides.[1][3]

Compounds like this compound represent highly advanced intermediates. The specific arrangement of its functional groups offers a versatile platform for chemical elaboration:

  • 2-(Trifluoromethyl) group: Provides the core properties that enhance bioactivity.

  • 4-Chloro group: Acts as a leaving group, enabling nucleophilic aromatic substitution reactions to introduce new functionalities.

  • 5-Nitro group: A powerful electron-withdrawing group that can activate the ring for substitution, and can itself be chemically transformed, most commonly through reduction to an amino group, providing a key handle for further derivatization.

This guide will use the synthesis of the blockbuster insecticide chlorantraniliprole, which features a related pyridine moiety, as a case study to compare established synthetic strategies with the potential applications of this compound.

Comparative Analysis of Synthetic Pathways to Diamide Insecticides

The "efficacy" of a chemical intermediate is best demonstrated by its successful and efficient incorporation into a high-value final product. We will analyze the synthesis of chlorantraniliprole (marketed as Rynaxypyr®), a potent diamide insecticide, to benchmark the performance of different pyridine-based building blocks.[4][5]

Overview of a Convergent Synthesis of Chlorantraniliprole

The industrial synthesis of chlorantraniliprole is a convergent process, meaning two complex fragments are synthesized separately before being joined in a final step.[6] This strategy is highly efficient and allows for late-stage diversification. The two key intermediates are:

  • Intermediate A: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Intermediate B: 2-amino-5-chloro-N,3-dimethylbenzamide

These are coupled in a final amidation reaction to form the active ingredient.[6][7]

G cluster_0 Synthesis of Intermediate A (Pyrazole Acid) cluster_1 Synthesis of Intermediate B (Anthranilamide) 2,3-Dichloropyridine 2,3-Dichloropyridine Hydrazine Derivative Hydrazine Derivative 2,3-Dichloropyridine->Hydrazine Derivative Pyrazoline Intermediate Pyrazoline Intermediate Hydrazine Derivative->Pyrazoline Intermediate Intermediate A Intermediate A Pyrazoline Intermediate->Intermediate A Chlorantraniliprole Chlorantraniliprole Intermediate A->Chlorantraniliprole Amide Coupling 2-Amino-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid Benzoxazinone Benzoxazinone 2-Amino-3-methylbenzoic acid->Benzoxazinone Intermediate B Intermediate B Benzoxazinone->Intermediate B Intermediate B->Chlorantraniliprole Amide Coupling

Convergent synthesis workflow for Chlorantraniliprole.
Standard Protocol: Synthesis of Intermediate A from 2,3-Dichloropyridine

This established pathway serves as our baseline for comparison. The pyridine ring is introduced early in the synthesis.

Step-by-Step Protocol:

  • Hydrazine Formation: A mixture of 2,3-dichloropyridine and hydrazine hydrate is refluxed in ethanol.[6] Upon completion, the solvent is removed under reduced pressure to yield (3-chloropyridin-2-yl)-hydrazine. This step introduces the nitrogen atom required for the subsequent cyclization.

  • Cyclization to Pyrazoline: The crude hydrazine derivative is condensed with diethyl maleate in the presence of a base like sodium ethoxide.[6][8] This reaction forms the core five-membered pyrazolidinone ring structure.

  • Bromination and Aromatization: The pyrazoline intermediate is then treated with a brominating agent and an oxidizing agent (e.g., potassium peroxodisulfate with sulfuric acid) to simultaneously introduce the bromine atom at the 3-position and aromatize the ring to the desired pyrazole.[8]

  • Hydrolysis: The ester group is hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification) to yield the final Intermediate A, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[6]

Prospective Synthetic Utility of this compound

While not a direct precursor for chlorantraniliprole, the title compound offers intriguing possibilities for creating novel analogs with potentially different biological activity profiles. Its "efficacy" lies in this synthetic potential. Below is a proposed, hypothetical pathway to a novel pyrazole carboxylic acid analog.

Proposed Step-by-Step Protocol:

  • Nitro Group Reduction: The 5-nitro group is selectively reduced to an amino group (5-amino) using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation. This transformation is critical as it converts a deactivating group into a versatile synthetic handle.

  • Diazotization and Sandmeyer Reaction: The newly formed 5-amino group is treated with nitrous acid (formed in situ from NaNO2 and HCl) to generate a diazonium salt. This reactive intermediate can then undergo a Sandmeyer-type reaction, for example with cuprous bromide (CuBr), to replace the diazonium group with a bromine atom, yielding 5-bromo-4-chloro-2-(trifluoromethyl)pyridine.

  • Hydrazine Substitution: The 4-chloro position, now activated by the adjacent pyridine nitrogen and the 2-trifluoromethyl group, can be displaced by hydrazine hydrate to form (5-bromo-2-(trifluoromethyl)pyridin-4-yl)hydrazine. This step mirrors the initial phase of the standard chlorantraniliprole synthesis.

  • Cyclization and Functionalization: This new hydrazine derivative can then be subjected to the same cyclization, aromatization, and hydrolysis sequence described in section 2.2 to yield a novel pyrazole-carboxylic acid, 3-bromo-1-(5-bromo-2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid . This final intermediate could be coupled with various anthranilamides to produce a library of new potential insecticides.

Comparative Guide to Synthetic Intermediates
FeatureStandard Route (2,3-Dichloropyridine)Prospective Route (this compound)
Starting Material Commercially available, relatively simple pyridine.More complex, highly functionalized, higher value intermediate.
Key Transformations Nucleophilic substitution of chloro with hydrazine.Nitro reduction, diazotization, Sandmeyer reaction, nucleophilic substitution.
Number of Steps Fewer steps to the common hydrazine intermediate.[6]More steps required to prepare the analogous hydrazine intermediate.
Potential for Diversification Limited to the existing substitution pattern.High. The trifluoromethyl and bromo groups offer distinct electronic and steric properties for novel structure-activity relationships.
Key Challenge Controlling regioselectivity in some steps.Managing the reactivity of multiple functional groups and ensuring selectivity during the reduction and substitution steps.
"Efficacy" Outcome Proven, efficient route to a commercial product (Chlorantraniliprole).[9][10][11]Potential to generate novel, patentable active ingredients with potentially different insecticidal spectra or properties.

Biological Activity of Downstream Products: The Diamide Insecticides

The ultimate measure of a synthetic pathway's success in agrochemistry is the biological performance of its final product. Diamide insecticides, such as chlorantraniliprole, represent a major class of modern pest control agents.[5]

  • Mode of Action: They act as potent activators of insect ryanodine receptors (RyRs).[5] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. Activation by diamides causes an uncontrolled release of internal calcium stores, leading to muscle contraction, paralysis, and ultimately death of the target insect.[4]

  • Selectivity: A key advantage of this class of insecticides is their high selectivity for insect RyRs over mammalian receptors, contributing to a favorable safety profile for non-target organisms.[12]

  • Insecticidal Spectrum: Chlorantraniliprole is highly effective against a broad range of chewing pests, particularly those from the order Lepidoptera (moths and butterflies), but also shows activity against some Coleoptera (beetles), Diptera (flies), and Isoptera (termites).[5][13]

The novel analogs proposed from a this compound-based synthesis could exhibit a modified spectrum of activity, potentially overcoming resistance to existing diamides or providing enhanced control of specific pest species.

Signaling Pathway: Ryanodine Receptor Activation

The mechanism of action for diamide insecticides can be visualized as a disruption of normal muscle function signaling.

G cluster_0 Muscle Cell cluster_1 Ryanodine Receptor (RyR) Ca²⁺ Channel SR Sarcoplasmic Reticulum (SR) (High Ca²⁺ Store) RyR RyR Myofibrils Myofibrils (Contractile Proteins) RyR->Myofibrils Massive, Unregulated Ca²⁺ Release Paralysis Paralysis Myofibrils->Paralysis Nerve Impulse Nerve Impulse Nerve Impulse->RyR Normal Activation Diamide Insecticide Diamide Insecticide Diamide Insecticide->RyR Uncontrolled Activation

References

A Comparative Guide to the Structural Elucidation of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection and Experimental Design

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. The substituted pyridine core, particularly with electron-withdrawing groups like nitro and trifluoromethyl moieties, is a common scaffold in medicinal chemistry. This guide provides an in-depth comparison of X-ray crystal structure analysis with other key analytical techniques for the structural elucidation of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine and its derivatives. While a crystal structure for this specific molecule is not publicly available, this guide will serve as a comprehensive roadmap for such an analysis, drawing on data from closely related compounds.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[1] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state properties of a compound and its interactions with biological targets.

The Experimental Workflow: A Self-Validating System

The process of X-ray crystal structure determination is a meticulous one, with each step building upon the last to ensure a high-quality, reliable result.

graph TD; A[Single Crystal Growth] --> B(Crystal Mounting and Screening); B --> C{Data Collection}; C --> D[Data Processing]; D --> E{Structure Solution}; E --> F[Structure Refinement]; F --> G(Validation and Analysis); subgraph " " A;B;C;D;E;F;G; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
A simplified workflow for single-crystal X-ray diffraction.

Step-by-Step Experimental Protocol:

  • Single Crystal Growth (The Crucial First Step): The most challenging, yet critical, step is obtaining a high-quality single crystal. For a compound like this compound, slow evaporation from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) is a common starting point. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[1]

  • Crystal Mounting and Screening: A suitable crystal is carefully mounted on a goniometer head. The crystal is then screened using an X-ray diffractometer to assess its quality based on the diffraction pattern.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated. The diffracted X-rays are recorded on a detector, generating a unique diffraction pattern.[1]

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to best fit the experimental data.

  • Validation and Analysis: The final structure is validated to ensure its quality and then analyzed to determine geometric parameters and intermolecular interactions.

Comparative Crystallographic Data of Related Pyridine Derivatives

To provide a tangible comparison, the following table presents crystallographic data for two related substituted pyridine derivatives.

Parameter3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[2]2,3,6-Trichloro-5-(trichloromethyl)pyridine[3][4][5]
Formula C₇H₃ClF₃NO₂C₆HCl₆N
Crystal System TriclinicOrthorhombic
Space Group P-1Pbcm
a (Å) 5.8837(5)8.3100(17)
b (Å) 14.1634(14)17.018(3)
c (Å) 15.3120(15)7.3160(15)
α (°) 92.667(5)90
β (°) 100.364(5)90
γ (°) 99.475(5)90
Volume (ų) 1234.2(2)1034.6(4)
Z 64

Orthogonal Techniques for Structural Confirmation and Solution-State Analysis

While X-ray crystallography provides unparalleled detail in the solid state, it is often complemented by other techniques that offer insights into the molecule's structure in solution and confirm its connectivity.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution.[9] For substituted pyridines, ¹H and ¹³C NMR are fundamental.

graph TD; A[Sample Preparation] --> B(NMR Data Acquisition); B --> C{1D NMR (¹H, ¹³C)}; C --> D[2D NMR (COSY, HSQC, HMBC)]; D --> E(Structure Elucidation); subgraph " " A;B;C;D;E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
A typical workflow for NMR-based structure elucidation.

Key Strengths of NMR:

  • Solution-State Structure: Provides information about the molecule's conformation and dynamics in solution, which is often more biologically relevant.[7]

  • Connectivity Information: 2D NMR experiments (COSY, HSQC, HMBC) can definitively establish the bonding framework of the molecule.[9]

  • No Crystal Required: Can be performed on non-crystalline or amorphous samples.[8]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

  • 1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra to observe the chemical shifts and multiplicities of the protons and carbons.

  • 2D NMR Acquisition: Perform COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) experiments.[10]

  • Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and valuable information about its fragmentation patterns, which can aid in structural elucidation.[11]

graph TD; A[Sample Introduction] --> B(Ionization); B --> C{Mass Analysis}; C --> D[Detection]; D --> E(Data Interpretation); subgraph " " A;B;C;D;E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
A generalized workflow for mass spectrometry analysis.

Key Strengths of Mass Spectrometry:

  • Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns that can help identify structural motifs. For halogenated and nitroaromatic compounds, specific fragmentation pathways can be observed.[12]

  • High Sensitivity: Requires very small amounts of sample.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). Acquire a full scan mass spectrum to determine the molecular ion peak.

  • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Analyze the mass-to-charge ratios of the molecular ion and fragment ions to confirm the molecular formula and propose a fragmentation pathway consistent with the expected structure. The presence of chlorine will result in a characteristic isotopic pattern.[13]

Performance Comparison: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline solidSolutionSolid or solution
Information Provided 3D structure, bond lengths/angles, packingConnectivity, solution conformation, dynamicsMolecular weight, molecular formula, fragmentation
Key Requirement High-quality single crystalSoluble sampleIonizable sample
Strengths Unambiguous 3D structure determination[1]Information on solution-state behavior[7]High sensitivity, exact mass determination
Limitations Requires crystals, solid-state structure may differ from solutionCan be difficult to interpret for complex molecules, less precise for 3D structureDoes not directly provide 3D structure

Conclusion: An Integrated Approach to Structural Elucidation

For the definitive structural analysis of novel compounds like this compound derivatives, a multi-faceted approach is most robust. While single-crystal X-ray diffraction remains the gold standard for providing an unambiguous three-dimensional structure, its successful application is contingent on the ability to grow high-quality crystals. NMR spectroscopy and mass spectrometry are indispensable complementary techniques. NMR confirms the molecular connectivity and provides insight into the molecule's behavior in a more biologically relevant solution state, while mass spectrometry validates the molecular formula and offers structural clues through fragmentation analysis. By integrating the data from these powerful analytical methods, researchers can achieve a comprehensive and validated understanding of a molecule's structure, which is fundamental to advancing drug discovery and development.

References

A Senior Application Scientist's Guide to Trifluoromethylating Agents for Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethyl Group in Pyridine Scaffolds

To researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design, ubiquitous in a vast array of pharmaceuticals and agrochemicals.[1] The strategic incorporation of a trifluoromethyl (–CF3) group onto this privileged scaffold can dramatically enhance a molecule's pharmacological profile.[2] This powerful, electron-withdrawing moiety is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the basicity of the pyridine nitrogen, thereby enhancing binding affinity to biological targets.[1][3]

However, the direct and selective installation of a –CF3 group onto a pyridine ring is a non-trivial synthetic challenge. The electron-deficient nature of the pyridine nucleus often complicates traditional electrophilic aromatic substitution, while the high reactivity of trifluoromethyl radical species can lead to a lack of regioselectivity.[4][5] This guide provides an in-depth, comparative analysis of the leading classes of trifluoromethylating agents, offering field-proven insights and experimental data to inform your selection of the optimal reagent for your synthetic campaign. We will delve into the mechanistic nuances, practical advantages, and limitations of each, empowering you to make informed decisions that accelerate your research and development efforts.

A Comparative Analysis of Leading Trifluoromethylating Agents

The modern synthetic chemist's toolkit for trifluoromethylation is diverse, with reagents broadly categorized by their reactive nature: electrophilic ("CF3+"), nucleophilic ("CF3-"), and radical (CF3•). For the direct C–H trifluoromethylation of pyridines, electrophilic and radical agents are most prominent. This guide will focus on the comparative performance of three workhorse reagent classes: the radical precursor Langlois' reagent , and the electrophilic powerhouses, Togni's and Umemoto's reagents .

Reagent Overview and Mechanistic Considerations

A fundamental understanding of the operative mechanism is critical for predicting regioselectivity and optimizing reaction conditions.

  • Langlois' Reagent (Sodium Trifluoromethanesulfinate, CF3SO2Na): This bench-stable and inexpensive solid is a versatile precursor to the trifluoromethyl radical (CF3•).[6][7] The generation of CF3• from Langlois' reagent typically requires an oxidant, such as tert-butyl hydroperoxide (tBuOOH), and can be initiated thermally or photochemically.[8][9] The resulting trifluoromethyl radical is electrophilic in nature and preferentially attacks electron-rich positions on the pyridine ring.[7]

  • Togni's Reagents (Hypervalent Iodine Reagents): These reagents, particularly Togni Reagent I and II, are now commercially available and widely used for electrophilic trifluoromethylation.[10][11] They are generally bench-stable crystalline solids that can transfer a "CF3+" equivalent to a wide range of nucleophiles, including electron-rich heterocycles.[11][12] The reaction mechanism is believed to involve the coordination of the substrate to the hypervalent iodine center, followed by reductive elimination of the trifluoromethyl group.[13]

  • Umemoto's Reagents (S-(Trifluoromethyl)dibenzothiophenium Salts): These are highly reactive electrophilic trifluoromethylating agents.[10] While extremely effective, they can sometimes require harsher reaction conditions compared to Togni's reagents.[14] The mechanism involves the direct transfer of a CF3+ cation from the sulfonium salt to the nucleophilic substrate.

Logical Relationship: Reagent Class to Reactive Species

cluster_reagents Trifluoromethylating Agent Classes cluster_species Primary Reactive Species Langlois Langlois' Reagent (CF3SO2Na) Radical Trifluoromethyl Radical (CF3•) Langlois->Radical Oxidative Generation Togni Togni's Reagents (Hypervalent Iodine) Electrophilic Electrophilic CF3 Source ("CF3+") Togni->Electrophilic Direct Transfer Umemoto Umemoto's Reagents (Sulfonium Salts) Umemoto->Electrophilic Direct Transfer

Caption: Relationship between trifluoromethylating agent classes and their primary reactive species.

Performance Data: A Head-to-Head Comparison

The choice of trifluoromethylating agent is often dictated by the specific pyridine substrate and the desired regioselectivity. The following table summarizes representative experimental data for the trifluoromethylation of pyridine derivatives.

Reagent ClassPyridine SubstrateReagentConditionsYield (%)RegioselectivityReference
Langlois' 4-tert-butylpyridineCF3SO2Na, tBuOOHCH2Cl2/H2O, rt, 12-24h65C2/C6[6]
Langlois' 2-phenylpyridineCF3SO2Na, tBuOOHCH2Cl2/H2O, rt55C6[7]
Togni's 2-aminopyridineTogni Reagent IICu(OAc)2, DCE, 80 °C78C5[15]
Togni's QuinolineTogni Reagent IAg(OTf), DCE, 60 °C85C8[16]
Umemoto's 2-pyridylarenesUmemoto ReagentPd(OAc)2, Cu(OAc)2, TFA, 110 °CGoodortho to pyridyl[10]

Note: Yields are highly substrate- and condition-dependent. The data presented is for comparative purposes based on reported examples.

Experimental Protocols: From Benchtop to Application

To provide a practical context, we present detailed, step-by-step methodologies for the trifluoromethylation of a model pyridine substrate using each class of reagent.

Protocol 1: Radical Trifluoromethylation of 4-tert-butylpyridine with Langlois' Reagent

This protocol describes the direct C–H trifluoromethylation of 4-tert-butylpyridine in a biphasic system.[14]

Materials:

  • 4-tert-butylpyridine

  • Langlois' Reagent (CF3SO2Na)

  • tert-Butyl hydroperoxide (tBuOOH, 70 wt. % in H2O)

  • Dichloromethane (CH2Cl2)

  • Water (deionized)

  • Round-bottom flask with stir bar

  • Standard workup and purification supplies

Procedure:

  • To a round-bottom flask, add 4-tert-butylpyridine (1.0 mmol, 1.0 equiv) and dichloromethane (5 mL).

  • Add water (2 mL) to the flask to create a biphasic system.

  • Add Langlois' reagent (3.0 mmol, 3.0 equiv) to the vigorously stirred mixture.

  • Carefully add tert-butyl hydroperoxide (5.0 mmol, 5.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the trifluoromethylated product.

Experimental Workflow: Radical Trifluoromethylation

Start Start Setup Set up Biphasic Reaction Mixture Start->Setup AddLanglois Add Langlois' Reagent Setup->AddLanglois AddOxidant Add tBuOOH (Oxidant) AddLanglois->AddOxidant Stir Stir at RT (12-24h) AddOxidant->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Column Chromatography Workup->Purify Product Product Purify->Product

Caption: General workflow for radical trifluoromethylation of pyridines using Langlois' reagent.

Protocol 2: Electrophilic Trifluoromethylation of an Activated Pyridine with Togni's Reagent

This protocol is a general representation of an electrophilic trifluoromethylation of an activated pyridine, such as an aminopyridine, which often requires a catalyst.[15]

Materials:

  • Substituted Pyridine (e.g., 2-aminopyridine)

  • Togni Reagent II

  • Copper(II) acetate (Cu(OAc)2)

  • 1,2-Dichloroethane (DCE)

  • Schlenk tube or similar reaction vessel

  • Standard workup and purification supplies

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted pyridine (1.0 mmol, 1.0 equiv), Togni Reagent II (1.2 mmol, 1.2 equiv), and Cu(OAc)2 (0.1 mmol, 10 mol%).

  • Add anhydrous 1,2-dichloroethane (5 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 12-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with additional CH2Cl2.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired product.

Causality in Experimental Choices: Why These Conditions?

  • Langlois' Reagent: The use of a biphasic system (CH2Cl2/H2O) is common for reactions with Langlois' reagent, as it is a salt and has some water solubility, while the organic substrate resides in the organic phase.[14] tert-Butyl hydroperoxide is a widely used oxidant to generate the trifluoromethyl radical from the sulfinate salt.[9]

  • Togni's Reagent: The use of a copper catalyst is often necessary to facilitate the trifluoromethylation of less nucleophilic pyridines.[15] The inert atmosphere is crucial to prevent the oxidation of the catalyst and potential side reactions. 1,2-Dichloroethane is a common high-boiling solvent for these transformations.

Trustworthiness: A Self-Validating System

The protocols described are based on well-established and peer-reviewed methodologies. The progress of these reactions can be reliably monitored by standard analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the final products should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Authoritative Grounding: Mechanistic Insights

Radical Trifluoromethylation with Langlois' Reagent

The reaction is initiated by the oxidation of the trifluoromethanesulfinate anion to generate a trifluoromethyl radical. This electrophilic radical then adds to the pyridine ring, typically at the most electron-rich position, to form a radical cation intermediate. Subsequent oxidation and deprotonation lead to the formation of the trifluoromethylated pyridine.[8][9]

Mechanism: Radical Trifluoromethylation of Pyridine

Reagents CF3SO2Na + Oxidant CF3_radical CF3• Reagents->CF3_radical Generation Radical_adduct Radical Adduct Intermediate CF3_radical->Radical_adduct Addition Pyridine Pyridine Pyridine->Radical_adduct Addition Product Trifluoromethylated Pyridine Radical_adduct->Product Oxidation & Aromatization

Caption: Simplified mechanism for the radical trifluoromethylation of pyridine.

Electrophilic Trifluoromethylation with Togni's Reagent

In the case of Togni's reagents, the reaction proceeds through an electrophilic pathway. For activated pyridines, direct attack of the nucleophilic ring onto the electrophilic CF3 source can occur. In catalyzed reactions, the catalyst can activate either the pyridine substrate or the Togni reagent, facilitating the transfer of the "CF3+" group.[11][13]

Practical Considerations: Safety and Handling

While invaluable tools, trifluoromethylating agents must be handled with appropriate care.

  • Langlois' Reagent: Generally considered a stable, non-hazardous solid. Standard laboratory PPE (gloves, safety glasses, lab coat) is sufficient.

  • Togni's Reagents: These are hypervalent iodine compounds and can be energetic, potentially decomposing exothermically upon heating.[11] They should be stored in a refrigerator and handled with care, avoiding strong acids, bases, and reducing agents.[12]

  • Umemoto's Reagents: These are powerful alkylating agents and should be handled with caution in a fume hood. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[17][18]

Late-Stage Functionalization: A Powerful Tool in Drug Discovery

A key advantage of modern trifluoromethylation methods is their applicability to the late-stage functionalization of complex molecules.[19][20][21] This allows for the rapid generation of analogues of a lead compound, accelerating structure-activity relationship (SAR) studies. For instance, the direct C–H trifluoromethylation of a pyridine-containing drug candidate can provide access to novel intellectual property and potentially improved pharmacological properties without the need for a lengthy de novo synthesis.[22]

Conclusion: Selecting the Right Tool for the Job

The choice of a trifluoromethylating agent for pyridine synthesis is a multifactorial decision that balances reactivity, selectivity, cost, and safety.

  • Langlois' reagent is an excellent choice for its low cost and operational simplicity, particularly for electron-rich pyridines where radical attack is favorable.

  • Togni's reagents offer a broad substrate scope for electrophilic trifluoromethylation under relatively mild conditions and are the go-to for many applications.

  • Umemoto's reagents provide high reactivity for challenging substrates but may require more stringent reaction conditions.

By understanding the distinct characteristics of each reagent class and leveraging the experimental protocols and insights provided in this guide, researchers can confidently and efficiently incorporate the trifluoromethyl group into pyridine scaffolds, unlocking new possibilities in drug discovery and materials science.

References

Benchmarking the synthesis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine against alternative routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical development, substituted pyridines represent a cornerstone of molecular design. Among these, 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine is a valuable building block, incorporating a unique combination of reactive sites and physicochemical properties conferred by the chloro, nitro, and trifluoromethyl groups. The efficient and scalable synthesis of this intermediate is therefore of significant interest.

This guide provides a comparative analysis of two plausible synthetic routes to this compound. By examining the strategic and tactical details of each approach, supported by established chemical principles, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Route 1: Late-Stage Nitration of a Pre-functionalized Pyridine

This synthetic strategy focuses on introducing the nitro group in the final step, leveraging the directing effects of the existing substituents on a 4-chloro-2-(trifluoromethyl)pyridine core.

Workflow for Route 1

A 4-Chloro-2-(trifluoromethyl)pyridine B Nitration (HNO3/H2SO4) A->B Step 1 C This compound B->C D Purification (Crystallization/Chromatography) C->D Work-up E Final Product D->E A 4-Hydroxy-2-(trifluoromethyl)pyridine B Nitration (HNO3/H2SO4) A->B Step 1 C 4-Hydroxy-5-nitro-2-(trifluoromethyl)pyridine B->C D Chlorination (POCl3 or SOCl2) C->D Step 2 E This compound D->E F Purification E->F Work-up G Final Product F->G

A Senior Application Scientist's Guide to the Quantitative Purity Analysis of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible, safe, and effective end-products. 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key building block, is no exception.[1] Its trifluoromethyl and nitro groups impart unique electronic properties, making it a valuable synthon, but also presenting distinct analytical challenges.[2] Impurities, even in trace amounts, can lead to unwanted side-reactions, altered biological activity, and compromised safety profiles.

This guide provides an in-depth, comparative analysis of robust analytical methodologies for determining the purity of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind the choice of techniques, potential challenges, and the establishment of a self-validating analytical workflow. All methodologies are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[3][4]

The Analytical Imperative: Understanding Potential Impurities

A robust analytical method must be capable of separating the analyte from its potential impurities. While a specific impurity profile depends on the exact synthetic route, we can predict likely candidates based on the structure of this compound (CAS No.: 438554-45-1, Molecular Formula: C6H2ClF3N2O2).[5][6]

Potential impurities may include:

  • Positional Isomers: Arising from incomplete regioselectivity during the nitration or chlorination steps. For example, isomers with the nitro or chloro group at different positions on the pyridine ring.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Byproducts of Trifluoromethylation: Depending on the reagent used, incomplete or side reactions can occur.

  • Hydrolytic Degradants: The chloro-substituent may be susceptible to hydrolysis, leading to the corresponding hydroxypyridine derivative.

A successful quantitative method must be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) or intermediate from these potential degradants and process-related impurities.[7]

Comparative Analysis of Core Analytical Techniques

We will evaluate three principal techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each offers unique advantages and is suited to different aspects of purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis for non-volatile and semi-volatile organic compounds.[8][9] Given the aromatic and polar nature of our target molecule, RP-HPLC with UV detection is the primary recommended technique for routine quality control.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobicity, which will provide good retention for the aromatic pyridine ring.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is chosen to ensure elution of the main component and any potential impurities with a wide range of polarities. A mild acidic modifier like formic or phosphoric acid is often used to ensure sharp peak shapes for nitrogen-containing heterocycles by suppressing the interaction of the pyridine nitrogen with residual silanols on the stationary phase.

  • Detector: The presence of the nitro-aromatic chromophore suggests strong UV absorbance, making a UV detector highly suitable and sensitive. A photodiode array (PDA) detector is preferred as it can provide spectral data to assess peak purity.

Experimental Protocol: Stability-Indicating RP-HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 20 80
    25 20 80
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

4. Data Analysis:

  • Purity is calculated using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is an excellent technique for volatile and thermally stable compounds. Given the boiling point of this compound is approximately 231.6 °C, GC is a viable alternative or complementary technique, particularly for identifying volatile impurities or residual solvents.[5]

Causality Behind Experimental Choices:

  • Injector: A split/splitless inlet is standard. A split injection is preferred to avoid column overload and ensure sharp peaks.

  • Column: A mid-polarity column, such as one with a 5% phenyl-polysiloxane phase, provides a good balance of interactions for separating a range of halogenated and nitroaromatic compounds.[10][11]

  • Detector: A Flame Ionization Detector (FID) offers good general sensitivity for organic compounds. However, an Electron Capture Detector (ECD) would provide exceptional sensitivity for this molecule due to the presence of both chloro- and nitro- groups (electronegative moieties).[12] Mass Spectrometry (MS) is the most powerful detector, providing both quantification and structural identification of unknown impurities.[13]

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Range: 40-350 m/z.

3. Sample Preparation:

  • Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like ethyl acetate or acetone.

4. Data Analysis:

  • Purity is determined by area percent normalization of the total ion chromatogram (TIC). The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library or a standard.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[5][16] By integrating the signals of the analyte and comparing them to the integral of a certified internal standard of known purity and concentration, an absolute purity value can be determined.[6][13]

Causality Behind Experimental Choices:

  • Nucleus: ¹H NMR is most common due to its high natural abundance and sensitivity.[16] However, for this molecule, ¹⁹F NMR could also be a powerful tool, as the -CF₃ group provides a unique and likely singlet signal in a region of the spectrum free from other interferences.

  • Internal Standard: The standard must be of high purity, stable, non-reactive with the sample, and have signals that do not overlap with the analyte. For ¹H qNMR, standards like maleic acid or dimethyl sulfone are common choices.

  • Experimental Parameters: To ensure accurate quantification, parameters such as relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T₁ relaxation time of the protons of interest) to allow for complete relaxation of all nuclei between scans.

Experimental Protocol: ¹H-qNMR Method

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥99.5%) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse.

  • Relaxation Delay (d1): 30 seconds (or determined experimentally).

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Ensure the spectral width covers all signals of interest.

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

  • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the internal standard

Visualizing the Workflow

A clear workflow ensures reproducibility and minimizes error.

G cluster_0 Sample Receipt & Initial Assessment cluster_1 Primary Purity Analysis (Routine QC) cluster_2 Orthogonal/Confirmatory Analysis cluster_3 Impurity Identification Sample Test Sample of This compound Prep_HPLC Prepare Sample & Standard (0.5 mg/mL in ACN/H2O) Sample->Prep_HPLC Prep_qNMR Prepare Sample with Internal Standard Sample->Prep_qNMR Prep_GC Prepare Sample (1 mg/mL in Ethyl Acetate) Sample->Prep_GC Run_HPLC Run Stability-Indicating RP-HPLC Method Prep_HPLC->Run_HPLC Analyze_HPLC Calculate Purity (Area % Method) Run_HPLC->Analyze_HPLC Report_HPLC Report HPLC Purity Analyze_HPLC->Report_HPLC Analyze_GCMS Identify Impurities by Mass Spectra Analyze_HPLC->Analyze_GCMS If unknown peaks > 0.1% Final_Report Final Certificate of Analysis Report_HPLC->Final_Report Run_qNMR Acquire 1H-qNMR Spectrum (Long Relaxation Delay) Prep_qNMR->Run_qNMR Analyze_qNMR Calculate Absolute Purity Run_qNMR->Analyze_qNMR Report_qNMR Report qNMR Purity Analyze_qNMR->Report_qNMR Report_qNMR->Final_Report Run_GCMS Run GC-MS Method Prep_GC->Run_GCMS Run_GCMS->Analyze_GCMS Report_GCMS Report Impurity Profile Analyze_GCMS->Report_GCMS Report_GCMS->Final_Report G cluster_0 Assay & Impurity Performance cluster_1 Method Sensitivity & Reliability Validation ICH Q2(R1) Method Validation Key Parameters Accuracy Accuracy (Spike Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Linearity Linearity (Calibration Curve) Validation->Linearity Specificity Specificity (Forced Degradation) Validation->Specificity LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness (Parameter Variation) Validation->Robustness

References

A Senior Scientist's Guide to Trifluoromethyl-Substituted Pyridines: A Physicochemical Property Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethyl Group in Pyridine Scaffolds

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing molecular properties.[1][2] Among these, the trifluoromethyl (-CF3) group stands out for its profound impact on the physicochemical profile of parent molecules.[3][4] When appended to a pyridine ring, a privileged scaffold in medicinal chemistry, the -CF3 group acts as a powerful modulator of basicity, lipophilicity, and metabolic stability.[5][6][7]

The strong electron-withdrawing nature of the trifluoromethyl group, a consequence of the high electronegativity of fluorine atoms, significantly alters the electron density of the pyridine ring.[3][5] This electronic perturbation, combined with the group's inherent steric bulk and high lipophilicity, provides a versatile tool for fine-tuning a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[2][4] Understanding the distinct effects imparted by the positional isomerism of the -CF3 group—whether at the 2-, 3-, or 4-position—is critical for rational drug design.

This guide provides an in-depth comparison of the key physicochemical properties of 2-, 3-, and 4-trifluoromethylpyridine, benchmarked against unsubstituted pyridine. We will delve into the experimental determination of these properties, offering detailed, field-proven protocols to empower researchers in their own investigations.

Core Physicochemical Property Analysis

The placement of the strongly electron-withdrawing trifluoromethyl group on the pyridine ring has a predictable, yet profound, influence on the molecule's fundamental properties. These changes are critical as they directly impact how a molecule interacts with biological systems, from receptor binding to metabolic pathways.

Basicity (pKa): The Electron-Withdrawing Effect in Action

The basicity of the pyridine nitrogen is a crucial parameter, influencing salt formation, aqueous solubility, and interactions with biological targets. The pKa of a substituted pyridine is a direct measure of the availability of the lone pair of electrons on the ring nitrogen.

Causality Behind the Trend: The trifluoromethyl group is a potent electron-withdrawing group due to the cumulative inductive effect of its three fluorine atoms.[5] This effect deactivates the pyridine ring, pulling electron density away from the nitrogen atom. As a result, the nitrogen's lone pair is less available to accept a proton, leading to a significant decrease in basicity and, consequently, a lower pKa value compared to unsubstituted pyridine. The magnitude of this effect is position-dependent, being most pronounced when the -CF3 group is at the 2- or 4-position, where it can exert its influence more directly on the nitrogen through resonance and induction.

Comparative pKa Data

CompoundpKa of Conjugate Acid
Pyridine5.25
2-(Trifluoromethyl)pyridine-0.26
3-(Trifluoromethyl)pyridine2.85
4-(Trifluoromethyl)pyridine1.83

Note: pKa values can vary slightly depending on experimental conditions. The values presented are representative literature values.

As the data clearly indicates, all trifluoromethyl-substituted isomers are substantially less basic than pyridine. The effect is most dramatic for the 2-substituted isomer, followed by the 4- and then the 3-isomer, aligning with the expected electronic effects.

Lipophilicity (LogP): Enhancing Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes, its solubility in organic media, and its potential for non-specific binding.

Causality Behind the Trend: The trifluoromethyl group is significantly more lipophilic than a hydrogen atom.[3][8] Its introduction invariably increases the overall lipophilicity of the pyridine scaffold. This enhancement in LogP can improve a compound's permeability across the lipid bilayers of cell membranes, which is often vital for reaching intracellular targets and for oral bioavailability.[4]

Comparative LogP Data

CompoundCalculated LogP
Pyridine0.65
2-(Trifluoromethyl)pyridine1.79
3-(Trifluoromethyl)pyridine1.70[5]
4-(Trifluoromethyl)pyridine1.70[9]

Note: LogP values are from computational estimations and can differ from experimental values.

The substitution with a -CF3 group leads to a marked increase in LogP of over one log unit, transforming the relatively polar pyridine into a much more lipophilic entity. The positional differences among the isomers are less pronounced for LogP compared to pKa, but the overall trend of increased lipophilicity is a key strategic advantage conferred by this functional group.

Metabolic Stability: The Power of the C-F Bond

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.[10] High metabolic stability often leads to a longer in vivo half-life and improved drug exposure.[3]

Causality Behind the Trend: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[3] The trifluoromethyl group itself is exceptionally robust and is not readily metabolized.[11] Furthermore, its steric bulk and electron-withdrawing nature can "shield" adjacent positions on the pyridine ring from oxidative metabolism. For instance, a -CF3 group can block a potential site of hydroxylation, a common metabolic pathway for aromatic rings. This dual effect—the group's own stability and its ability to protect neighboring sites—makes trifluoromethylation a powerful strategy for enhancing a molecule's metabolic half-life.[4][10]

Comparative Metabolic Stability

While quantitative, directly comparable metabolic stability data for all three isomers is sparse in publicly available literature, the general principle holds true: the introduction of a -CF3 group significantly enhances metabolic stability compared to an unsubstituted or methyl-substituted pyridine. In a typical in vitro assay using human liver microsomes, the half-life (t½) of trifluoromethyl-substituted pyridines would be expected to be substantially longer than that of pyridine itself, which is susceptible to various metabolic transformations.

Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of physicochemical data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for determining pKa, LogP, and metabolic stability.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa at the half-equivalence point.[12][13]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Prepare a ~1 mM solution of the trifluoromethyl-substituted pyridine in deionized water. A co-solvent may be used if solubility is low, but its effect on pKa should be considered.

  • Titration Setup: Place 20 mL of the sample solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.[12]

  • Acidification: Make the solution acidic (pH ~1.8-2.0) by adding 0.1 M HCl.[12]

  • Titration: Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[12]

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.

  • Replication: Perform the titration in triplicate to ensure reliability and calculate the average pKa and standard deviation.[12]

Workflow Diagram: pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH Meter (pH 4, 7, 10) p2 Prepare 1 mM Analyte Solution p1->p2 t1 Acidify Analyte (pH ~2 with 0.1 M HCl) p2->t1 t2 Titrate with 0.1 M NaOH in Increments t1->t2 t3 Record pH after each Addition t2->t3 a1 Plot pH vs. Volume NaOH t3->a1 a2 Determine Equivalence Point a1->a2 a3 Calculate pKa at 1/2 Equivalence Point a2->a3 G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis p1 Select Reference Compounds with Known LogP h1 Inject Standards & Analyte onto C18 Column p1->h1 p2 Prepare Analyte Solution p2->h1 h2 Record Retention Times (tR) h1->h2 a1 Calculate log(k) for all Compounds h2->a1 a2 Plot log(k) vs. Known LogP for Standards a1->a2 a3 Generate Linear Calibration Curve a2->a3 a4 Calculate Analyte LogP from its log(k) a3->a4 G cluster_prep Preparation (37°C) cluster_reaction Metabolic Reaction cluster_analysis Analysis p1 Mix Liver Microsomes, Buffer, & Test Compound r1 Initiate Reaction with NADPH Cofactor p1->r1 r2 Incubate at 37°C r1->r2 r3 Stop Reaction at Time Points (0, 5, 15, 30, 60 min) with Cold Acetonitrile r2->r3 a1 Centrifuge to Pellet Protein r3->a1 a2 Analyze Supernatant by LC-MS/MS a1->a2 a3 Plot ln(% Remaining) vs. Time a2->a3 a4 Calculate Half-Life (t½) & Intrinsic Clearance (CLint) a3->a4

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine, a key intermediate in various synthetic pathways, possesses a unique chemical architecture that necessitates a rigorous and informed approach to its disposal. Its structure, featuring a chlorinated, nitrated, and fluorinated pyridine ring, dictates its potential for environmental persistence and toxicological impact if handled improperly.

This guide moves beyond generic protocols to provide a deep, technically grounded framework for the safe disposal of this compound. By understanding the chemical rationale behind each step, we can ensure that our procedures are not just compliant, but inherently safe and scientifically sound.

Part 1: Hazard Profile and Chemical Rationale for Disposal

The disposal pathway for any chemical is fundamentally determined by its physical properties and inherent hazards. For this compound, the combination of a trifluoromethyl group, a chlorine atom, and a nitro group on a pyridine core creates a stable, electron-deficient molecule. This stability means the compound is not readily biodegradable and requires specific, high-energy methods for complete destruction.

The primary hazards, as identified in safety data sheets, are significant irritation to the skin, eyes, and respiratory system.[1][2] The causality is rooted in its reactive potential as an electrophilic aromatic compound. The presence of halogens necessitates a disposal route that prevents the formation of even more toxic and persistent organochlorine byproducts, such as dioxins, which can occur during incomplete combustion. Therefore, the only acceptable disposal method is high-temperature incineration at a licensed facility.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 438554-45-1 [3][4]
Molecular Formula C₆H₂ClF₃N₂O₂ [3][4]
Molecular Weight 226.54 g/mol [4][5]
Boiling Point 231.6 ± 40.0 °C at 760 mmHg [3]
Flash Point 93.9 ± 27.3 °C [3]
Appearance Solid

| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. |[3][1][2] |

Part 2: Personnel Safety and Engineering Controls

Before handling the compound for any purpose, including disposal, the following safety measures are mandatory to mitigate the risks of exposure.

Personal Protective Equipment (PPE): A multi-layered defense is crucial. Based on the compound's irritant properties, the following PPE must be worn:

  • Gloves: Chemically resistant nitrile gloves are required. Always inspect gloves for integrity before use.[6]

  • Eye Protection: Chemical safety goggles and a full-face shield must be worn to protect against splashes.[3][7]

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6]

  • Respiratory Protection: If there is any risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[7]

Engineering Controls: The laboratory environment must be designed to contain the chemical and minimize exposure.

  • Chemical Fume Hood: All handling of this compound and its waste, including transferring to a waste container, must be performed inside a certified chemical fume hood.[8]

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[7][9][10]

Part 3: The Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures compliance and safety. The core principle is waste segregation ; as a halogenated organic compound, this material must never be mixed with non-halogenated solvent waste.[11][12] Commingling these waste streams results in the entire container being treated as more expensive and difficult-to-manage halogenated waste.

DisposalWorkflow cluster_0 Laboratory Operations Start Waste Generated (Unused reagent, contaminated materials) Characterize Step 1: Characterize Waste Start->Characterize IsHalogenated Is the waste halogenated? Characterize->IsHalogenated Segregate Step 2: Segregate into a dedicated 'Halogenated Organic Waste' container IsHalogenated->Segregate Yes Label Step 3: Label Container Immediately (Full name, hazards, date) Segregate->Label Store Step 4: Store in Satellite Accumulation Area (In secondary containment) Label->Store EHS Step 5: Request Pickup (Contact Institutional EHS/Waste Management) Store->EHS

Figure 1. Decision workflow for the proper disposal of lab-scale chemical waste.

Step-by-Step Protocol for Waste Collection:

  • Characterize and Segregate: Immediately identify any waste containing this compound as Halogenated Organic Waste . This includes pure compound, reaction mixtures, and contaminated materials like gloves or weigh paper.

  • Select a Container: Use a designated, chemically compatible waste container (e.g., a 4-liter polyethylene or glass bottle) provided by your institution's EHS department.[12] Ensure the container is clean, dry, and has a secure, vapor-tight lid.

  • Label Correctly: Affix a hazardous waste tag to the container before adding any waste.[12] The label must include:

    • The full chemical name: "Waste this compound" (and any other components). Do not use abbreviations or formulas.

    • Clear hazard identification: "Toxic," "Irritant."

    • Generator's name and contact information.

    • The date waste was first added (accumulation start date).

  • Store Safely: Keep the waste container closed at all times except when actively adding waste.[11] Store it in a designated Satellite Accumulation Area (SAA) within the lab. The SAA must have secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

  • Arrange for Disposal: Once the container is full (up to 90% capacity) or the accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Do not pour any chemical waste down the drain.[11]

Part 4: Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical. The procedure differs based on the spill's magnitude.

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess IsLarge Large Spill? (>100 mL or outside fume hood) Assess->IsLarge Evacuate Evacuate Area Alert Others Call EHS/Emergency Response IsLarge->Evacuate Yes DonPPE Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) IsLarge->DonPPE No (Small Spill) Contain Contain Spill (Use inert absorbent like vermiculite or sand) DonPPE->Contain Collect Collect Absorbed Material (Use non-sparking tools) Contain->Collect PlaceInContainer Place debris into a labeled Hazardous Waste Container Collect->PlaceInContainer Decontaminate Decontaminate Spill Area PlaceInContainer->Decontaminate Dispose Dispose of cleanup materials as Halogenated Hazardous Waste Decontaminate->Dispose

References

A Senior Application Scientist's Guide to the Safe Handling of 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 4-Chloro-5-nitro-2-(trifluoromethyl)pyridine (CAS No. 438554-45-1), a compound that requires meticulous care. The procedures outlined here are designed not just as rules, but as a system to ensure your safety and the integrity of your research.

Hazard Identification: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.[1] Understanding these is the first step in a robust safety protocol.

  • H315: Causes skin irritation. [1][2] This means direct contact can lead to redness, inflammation, or dermatitis.

  • H319: Causes serious eye irritation. [1][2] Splashes can result in significant, potentially damaging, eye injury.

  • H335: May cause respiratory irritation. [1][2] Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[3]

While this compound is not combustible, containers may pose a risk if exposed to fire.[2] In the event of a fire, toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF), may be emitted.[4]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is non-negotiable. The selection of specific equipment is directly linked to the identified hazards. Always ensure that eyewash stations and safety showers are readily accessible in your workspace.[3][5]

Protection Type Recommended Equipment Justification
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and dust, which can cause serious eye irritation (H319).[1][5] A face shield offers a broader barrier of protection.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Viton™).Nitrile gloves should be considered for splash protection only and changed immediately upon contact. The primary goal is to prevent skin contact, which causes irritation (H315).[1][2] Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant lab coat worn over full-length pants and closed-toe shoes.This protects against accidental skin exposure from minor spills and splashes.[2] Contaminated work clothes should be laundered separately from personal clothing.[2]
Respiratory Protection Work in a certified chemical fume hood.A fume hood is the primary engineering control to mitigate respiratory irritation (H335) by preventing the inhalation of dust or aerosols.[4] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator is required.[6]

Operational Plan: From Receipt to Reaction

Safe handling is a process. Following a systematic workflow minimizes risk at every stage.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure your work area is clean and uncluttered. Designate a specific area within a chemical fume hood for the procedure.

  • PPE Donning: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.[4]

    • Use non-sparking tools to prevent electrostatic discharge.[1]

    • Keep the container tightly sealed when not in use.[2]

  • During the Reaction:

    • Avoid direct contact with the substance at all times.[4]

    • Ensure the reaction setup is secure and ventilation is active.

  • Post-Procedure:

    • Thoroughly decontaminate the work surface.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1][7]

    • Properly remove and dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an incident.

First Aid: Immediate Response to Exposure

Immediate and correct first aid is critical.

  • If in Eyes: Immediately rinse cautiously with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If on Skin: Immediately flush the skin with plenty of soap and water.[8] Remove all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice or attention.[2]

  • If Inhaled: Move the person to fresh air at once.[8] If breathing is difficult, trained personnel may administer oxygen. Keep the person warm and at rest. Seek medical attention as soon as possible.[6][8]

  • If Swallowed: Rinse the mouth with water.[9] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.[3]

Spill Management Protocol

In the event of a spill, a calm and structured response is essential.

  • Evacuate & Alert: Clear the immediate area of all personnel and alert colleagues and your supervisor.

  • Assess & Secure: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.

  • Contain (for minor spills): For small, manageable spills, contain the material using sand, earth, or another inert absorbent material.[2] Avoid creating dust.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][10]

  • Decontaminate: Wash the spill area thoroughly.[2] Decontaminate all equipment used in the cleanup before storing it again.

Below is a workflow diagram illustrating the decision-making process for a chemical spill.

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill Size and Hazard start->assess_spill is_minor Is it a minor spill and are you trained? assess_spill->is_minor minor_spill_ppe Don Full PPE is_minor->minor_spill_ppe Yes major_spill_alert Alert Supervisor & Emergency Services is_minor->major_spill_alert No contain_spill Contain with Inert Absorbent Material minor_spill_ppe->contain_spill cleanup Collect Waste into Labeled Container contain_spill->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate end Incident Report decontaminate->end evacuate Evacuate Area major_spill_alert->evacuate secure_area Secure Area & Prevent Entry evacuate->secure_area secure_area->end

Caption: Decision workflow for responding to a chemical spill.

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend storing under an inert gas like argon to maintain stability.[2][4] Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: All waste, including contaminated PPE and spill cleanup materials, is considered hazardous. It must be disposed of in a labeled, sealed container.[2] Disposal must be handled by an approved waste disposal plant in strict accordance with all federal, state, and local regulations.[5][7] Do not discharge into drains or rivers.[4]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.